Terbutylazine-desethyl-2-hydroxy
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-7(2,3)12-5-9-4(8)10-6(13)11-5/h1-3H3,(H4,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUISVCFZNCYUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=O)NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216887 | |
| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66753-06-8 | |
| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1,1-dimethylethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of Terbutylazine-desethyl-2-hydroxy
An In-depth Technical Guide to the Synthesis and Characterization of Terbutylazine-desethyl-2-hydroxy
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound (DEHT) is a primary metabolite of the chlorotriazine herbicide terbutylazine.[1][2] As terbutylazine sees continued use in agriculture for the control of broadleaf and grass weeds, monitoring its environmental fate and the presence of its degradation products in soil, water, and food is of critical importance for regulatory compliance and environmental safety.[3][4] DEHT is formed through the hydrolysis of its chloro-precursor, Terbutylazine-desethyl, a process that can occur both biotically and abiotically in the environment.[2][5]
The availability of high-purity this compound as a reference material is essential for the development and validation of analytical methods aimed at its quantification.[4] This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of DEHT, designed for researchers, analytical scientists, and professionals in drug and pesticide development. The methodologies described herein are grounded in established chemical principles and validated analytical techniques, ensuring a reliable and reproducible outcome.
Part 1: Synthesis of this compound
Synthesis Principle and Rationale
The most direct and efficient laboratory synthesis of this compound involves mimicking its natural formation pathway: the hydrolysis of its chlorinated precursor, N²-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine (Terbutylazine-desethyl).[2] The core of this transformation is a nucleophilic aromatic substitution reaction on the electron-deficient triazine ring. The chlorine atom is a good leaving group, and its displacement by a hydroxyl group is readily achieved.
The reaction is typically catalyzed by acid. The acidic conditions serve to protonate one of the ring nitrogens, which further increases the electrophilicity of the carbon atom bonded to the chlorine, thereby accelerating the rate of nucleophilic attack by water.[5][6] This approach is favored for its simplicity, high potential yield, and the relative ease of purification of the resulting hydroxy-triazine, which often exhibits lower solubility in organic solvents compared to its chloro-analog.
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis
Objective: To convert Terbutylazine-desethyl into this compound with high purity and yield.
Materials:
-
N²-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine (Terbutylazine-desethyl, >98% purity)
-
1,4-Dioxane, reagent grade
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethanol, absolute
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, suspend 2.0 g (9.9 mmol) of Terbutylazine-desethyl in a mixture of 80 mL of 1,4-dioxane and 20 mL of deionized water.
-
Acidification: While stirring, slowly add 5.0 mL of concentrated hydrochloric acid to the suspension. The mixture may become more homogeneous as the triazine salt forms.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 90-95°C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 12-18 hours.
-
Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation energy of the substitution reaction. The dioxane/water solvent system ensures solubility for both the organic precursor and the inorganic acid.
-
-
Monitoring: The reaction progress can be monitored by taking small aliquots, neutralizing them, and analyzing by Thin Layer Chromatography (TLC) or HPLC to observe the disappearance of the starting material.
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath. Slowly add saturated sodium bicarbonate solution with vigorous stirring until the pH of the solution is neutral (pH ~7.0). A white precipitate of the product will form.
-
Crude Product Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with copious deionized water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to complete crystallization.
-
Final Isolation and Drying: Collect the purified white crystals by vacuum filtration, wash with a small volume of cold 50:50 ethanol/water, and dry under vacuum at 50°C to a constant weight. The expected yield is typically >80%.
Part 2: Comprehensive Characterization
Rigorous characterization is a self-validating process where orthogonal analytical techniques are used to confirm the identity, structure, and purity of the synthesized compound.
Characterization Workflow
Caption: Sequential workflow for the analytical characterization of the final product.
Method 1: High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC with Diode-Array Detection (DAD) is employed to determine the purity of the synthesized compound. The method separates the target analyte from any unreacted starting material and potential byproducts based on polarity. Purity is calculated from the relative peak area at a wavelength where the analyte absorbs strongly.
Detailed Protocol:
-
Standard & Sample Preparation: Prepare a stock solution of the synthesized product in acetonitrile or methanol at 1 mg/mL. Create a working solution of 10 µg/mL by diluting the stock with the initial mobile phase composition.
-
Chromatographic Conditions: A validated method for terbutylazine and its metabolites is adapted for this purpose.[7][8]
| Parameter | Value |
| Column | C8 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Ammonium Acetate, pH 5 (adjusted with acetic acid) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 100% B over 10 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | DAD, 220 nm |
-
Data Analysis: Integrate the peak corresponding to this compound. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The expected result is a single major peak with a purity value >99%.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS provides unequivocal confirmation of the compound's identity by measuring its exact mass and observing characteristic fragment ions. The synthesized material is ionized (typically via Electrospray Ionization, ESI), and the protonated molecular ion ([M+H]⁺) is selected and fragmented to produce a unique mass spectrum.[9]
Detailed Protocol:
-
LC Conditions: Use the same or a similar UPLC/HPLC method as described above to ensure chromatographic separation prior to mass analysis.
-
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 184.12 (Calculated for [C₇H₁₃N₅O + H]⁺) |
| Collision Gas | Argon |
| Collision Energy (CE) | Optimized for fragmentation (e.g., 15-30 eV) |
| Product Ions (Q3) | Monitor for characteristic fragments (e.g., m/z 128, 113, 86) |
-
Data Interpretation: The presence of the correct precursor ion (m/z 184.12 ± 5 ppm) confirms the molecular weight. The fragmentation pattern, resulting from the loss of the tert-butyl group or other cleavages of the triazine ring, provides definitive structural evidence.
Summary of Key Compound Properties & Characterization Data
The following table summarizes the essential identifiers and expected analytical results for this compound.
| Property | Value | Source(s) |
| Chemical Name | 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | [1][10] |
| CAS Number | 66753-06-8 | [10][11] |
| Molecular Formula | C₇H₁₃N₅O | [1][10] |
| Molecular Weight | 183.21 g/mol | [1][10] |
| Monoisotopic Mass | 183.1120 Da | [10] |
| HPLC Purity | >99% (by area at 220 nm) | N/A (Expected) |
| [M+H]⁺ (Precursor Ion) | m/z 184.12 | N/A (Calculated) |
| Key MS/MS Fragments | m/z 128 (loss of C₄H₈), m/z 113 (loss of C₄H₉N), m/z 86 (triazine core fragments) | N/A (Predicted) |
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide the most definitive structural elucidation. The chemical shifts, coupling patterns, and integrations of the signals in the spectra map directly to the molecular structure of the compound.
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the synthesized material in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.
-
Expected Spectral Data (in DMSO-d₆):
| Assignment | ¹H Predicted δ (ppm) | ¹³C Predicted δ (ppm) |
| -C(C H₃)₃ | ~1.35 (s, 9H) | ~28.5 (3C) |
| -C (CH₃)₃ | - | ~50.0 |
| -NH₂ | ~6.5 (br s, 2H) | - |
| -NH-tert-butyl | ~7.0 (br s, 1H) | - |
| Triazine Ring Carbons | - | ~158, ~165, ~167 |
| Triazine Ring -OH | ~10.5 (br s, 1H) | - |
Note: s = singlet, br s = broad singlet. Chemical shifts are estimates and may vary based on solvent and concentration.
Method 4: Infrared (IR) Spectroscopy
Principle: IR spectroscopy is used to confirm the presence of key functional groups. The successful conversion of the chloro-precursor to the hydroxy product will be evidenced by the appearance of a strong O-H stretching band and the absence of a C-Cl stretch.
Protocol:
-
Sample Preparation: Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Expected Characteristic Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | O-H and N-H stretching |
| 2960 - 2870 | C-H stretching (tert-butyl) |
| ~1650 | C=O / C=N stretching |
| 1600 - 1400 | Triazine ring vibrations |
Conclusion
This guide outlines a robust and reliable pathway for the synthesis and comprehensive characterization of this compound. The acid-catalyzed hydrolysis of the corresponding chloro-precursor provides an efficient synthetic route. The subsequent characterization, employing a suite of orthogonal analytical techniques including HPLC, LC-MS/MS, NMR, and IR, serves as a self-validating system to definitively confirm the structure, identity, and purity of the final product. By following these detailed protocols, research and analytical laboratories can confidently produce and verify high-purity this compound, enabling more accurate and reliable monitoring of terbutylazine and its metabolites in environmental and food matrices.
References
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ResearchGate. (n.d.). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. Available at: [Link]
-
Papadopoulos, N. G., et al. (2012). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. International Journal of Environmental Analytical Chemistry, 92(12), 1428-1440. Available at: [Link]
-
Papadopoulos, N., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277. Available at: [Link]
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Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed. Available at: [Link]
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PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Terbutylazine-2-hydroxy. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Terbuthylazine. National Center for Biotechnology Information. Available at: [Link]
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HPC Standards. (n.d.). Terbuthylazine-desethyl-2-hydroxy: High-Purity Reference Materials. Available at: [Link]
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Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181-188. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Terbutylazine-desethyl-2-hydroxy
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Terbutylazine-desethyl-2-hydroxy (CAS No. 66753-06-8), a significant metabolite of the widely used herbicide terbutylazine. A thorough understanding of these properties is critical for assessing its environmental fate, toxicological profile, and potential for bioaccumulation. This document delves into the core physicochemical parameters, outlines standardized experimental protocols for their determination, and discusses the implications of these properties in a research and drug development context. All quantitative data is summarized for clarity, and key experimental workflows are visualized.
Introduction: The Significance of a Metabolite
The environmental and biological impact of a parent compound is intrinsically linked to the properties of its metabolites. This compound emerges from the degradation of terbutylazine, a chlorotriazine herbicide.[1][2] Its formation involves the de-ethylation and hydroxylation of the parent molecule, processes that can occur through both biotic and abiotic pathways in the environment.[1] The resulting increase in polarity, conferred by the hydroxyl group, is expected to significantly alter its behavior in aqueous and biological systems compared to terbutylazine.
This guide serves as a foundational resource for researchers investigating the environmental persistence, potential for groundwater contamination, and toxicological relevance of this key metabolite. For drug development professionals, understanding the physicochemical characteristics of triazine derivatives provides valuable insights into structure-activity relationships and metabolic stability.
Core Physicochemical Properties
A quantitative understanding of the physicochemical properties of this compound is paramount for predictive modeling of its environmental and biological behavior. The following table summarizes the available data for this compound. It is important to note that while some properties have been computationally predicted, experimental data for others remain to be fully elucidated in publicly accessible literature.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₅O | LGC Standards[3] |
| Molecular Weight | 183.21 g/mol | PubChem[1], LGC Standards[3] |
| CAS Number | 66753-06-8 | PubChem[1], LGC Standards[3] |
| logP (Octanol-Water Partition Coefficient) | -0.4 (Computed) | PubChem[1] |
| Water Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa (Acid Dissociation Constant) | Data not available |
In-Depth Analysis:
-
logP: The computed logP of -0.4 indicates that this compound is a hydrophilic compound.[1] This is a direct consequence of the replacement of a chlorine atom with a hydroxyl group and the loss of an ethyl group, both of which increase the molecule's affinity for water over octanol. This property suggests a low potential for bioaccumulation in fatty tissues and a higher mobility in aqueous environmental compartments.
-
Water Solubility, Melting Point, and pKa: The absence of readily available experimental data for these parameters highlights a knowledge gap. However, based on the hydrophilic nature suggested by the logP value, a relatively high water solubility would be anticipated. The presence of both acidic (hydroxyl) and basic (amino) functional groups suggests that the compound's solubility and partitioning behavior will be pH-dependent.
Synthesis and Structural Elucidation
The availability of pure this compound is essential for conducting toxicological studies and for use as an analytical standard.[4] While specific synthesis routes for this particular metabolite are not extensively published, a plausible synthetic pathway can be extrapolated from general methods for the synthesis of hydroxy-triazine derivatives. A likely approach involves the sequential nucleophilic substitution of cyanuric chloride.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols for Physicochemical Characterization
To address the existing data gaps, standardized and validated experimental protocols must be employed. The OECD Guidelines for the Testing of Chemicals provide a robust framework for such determinations, ensuring data quality and international acceptance.[5][6][7]
Determination of Water Solubility (OECD Guideline 105)
Causality Behind Experimental Choice: The flask method is a straightforward and widely accepted technique for determining the water solubility of a compound. It is particularly suitable for compounds that are not volatile and are stable in water, which is expected for this compound.
Experimental Workflow:
Caption: Workflow for determining water solubility via the flask method.
Step-by-Step Methodology:
-
An excess amount of this compound is added to a flask containing deionized water of a known temperature.
-
The flask is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24 to 48 hours).
-
The solution is then centrifuged or filtered to remove any undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The experiment is performed at a controlled pH to account for any ionizable groups.
Determination of Melting Point (OECD Guideline 102)
Causality Behind Experimental Choice: Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point of a crystalline solid.[8][9] It measures the heat flow to the sample compared to a reference as a function of temperature, providing a highly accurate melting temperature.
Experimental Workflow:
Caption: Workflow for determining melting point using DSC.
Step-by-Step Methodology:
-
A small, accurately weighed amount of this compound is placed in a sample pan.
-
The sample pan and an empty reference pan are placed in the DSC instrument.
-
The temperature of the instrument is increased at a constant rate.
-
The difference in heat flow between the sample and the reference is recorded.
-
The melting point is determined as the onset temperature of the endothermic peak corresponding to the phase transition from solid to liquid.
Determination of the Partition Coefficient (logP) (OECD Guideline 107)
Causality Behind Experimental Choice: The shake-flask method is the classical and most reliable method for determining the octanol-water partition coefficient. It directly measures the distribution of the compound between the two immiscible phases.
Experimental Workflow:
Caption: Workflow for determining logP via the shake-flask method.
Step-by-Step Methodology:
-
n-Octanol and water are mutually saturated before the experiment.
-
A known amount of this compound is dissolved in either the n-octanol or water phase.
-
The two phases are mixed in a vessel and shaken until equilibrium is achieved.
-
The mixture is centrifuged to ensure complete separation of the two phases.
-
The concentration of the analyte in each phase is determined.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Conclusion and Future Directions
This technical guide has synthesized the available information on the physicochemical properties of this compound and provided a clear roadmap for the experimental determination of key parameters where data is currently lacking. The hydrophilic nature of this metabolite, as indicated by its computed logP, suggests a different environmental and toxicological profile compared to its parent compound, terbutylazine.
Future research should prioritize the experimental determination of the water solubility, melting point, and pKa of this compound to provide a more complete and accurate dataset for environmental risk assessments and toxicological modeling. Such data will be invaluable for regulatory agencies, environmental scientists, and researchers in the agrochemical and pharmaceutical industries.
References
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PubChem. (n.d.). Terbuthylazine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Desethylterbuthylazine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Wikipedia. (2023, December 27). OECD Guidelines for the Testing of Chemicals. Retrieved January 19, 2026, from [Link]
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Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved January 19, 2026, from [Link]
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AERU. (n.d.). Terbuthylazine. University of Hertfordshire. Retrieved January 19, 2026, from [Link]
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National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved January 19, 2026, from [Link]
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OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved January 19, 2026, from [Link]
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AERU. (n.d.). 2-hydroxy-terbuthylazine (Ref: GS23158). University of Hertfordshire. Retrieved January 19, 2026, from [Link]
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OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 19, 2026, from [Link]
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AERU. (n.d.). 2-hydroxy-desethyl-terbuthylazine (Ref: GS 28620). University of Hertfordshire. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2015). Reaction of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine. Synthesis of new 1,3,5-triazine derivatives. Retrieved January 19, 2026, from [Link]
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PMC. (n.d.). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved January 19, 2026, from [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved January 19, 2026, from [Link]
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RSC Publishing. (2023). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved January 19, 2026, from [Link]
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Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Retrieved January 19, 2026, from [Link]
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Chemycal. (2017, October 12). OECD Guidelines for the Testing of Chemicals. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide on the Environmental Fate and Occurrence of Terbutylazine-desethyl-2-hydroxy
Prepared by: Gemini, Senior Application Scientist
Introduction
Terbutylazine (TBA) is a widely used chlorotriazine herbicide, primarily for controlling broadleaf and grass weeds in crops such as maize.[1] Its extensive use has led to the frequent detection of its parent compound and various transformation products in soil and water systems across Europe and other regions.[2][3] Among these transformation products, Terbutylazine-desethyl-2-hydroxy, also known as GS 28620, is a key metabolite formed through dealkylation and hydroxylation of the parent terbutylazine molecule.[4][5][6]
This metabolite is of significant environmental interest due to its potential for persistence and mobility, leading to the contamination of vital water resources.[7] Understanding the environmental fate and occurrence of this compound is crucial for assessing the long-term impacts of terbutylazine use, ensuring compliance with regulatory standards set by bodies like the EPA and EFSA, and developing effective environmental monitoring and remediation strategies.[1] This technical guide provides a comprehensive overview of the formation, physicochemical properties, environmental behavior, and analytical methodologies related to this compound for researchers, environmental scientists, and regulatory professionals.
Physicochemical Properties
The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. While specific experimental data for this compound is limited in publicly available literature, its structural characteristics as a polar transformation product of a triazine herbicide allow for estimations of its properties. As a hydroxy-metabolite, it is expected to exhibit higher water solubility and lower sorption to soil organic matter compared to its parent compound, terbutylazine.
| Property | Value (Terbutylazine - Parent Compound) | Expected Value/Trend (this compound) | Rationale |
| Molecular Formula | C9H16ClN5 | C7H13N5O[8] | De-ethylation and substitution of Cl with OH |
| Molecular Weight | 229.71 g/mol [9] | 183.21 g/mol [5][8] | Loss of an ethyl group and chlorine, gain of oxygen and hydrogen |
| Water Solubility | 5.0 - 9.0 mg/L at 20-25 °C[9] | Higher than parent compound | The hydroxyl group increases polarity and hydrogen bonding potential with water. |
| Log Kow (Octanol-Water Partition Coefficient) | 3.40[9] | Lower than parent compound | Increased polarity leads to lower partitioning into organic phases like octanol. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 151-514 L/kg[9] | Lower than parent compound | Reduced hydrophobicity decreases sorption to soil organic carbon, increasing mobility. |
Environmental Fate and Degradation
The transformation of terbutylazine in the environment is a complex process involving multiple pathways, leading to the formation of several key metabolites, including this compound.
Formation and Degradation Pathways
Terbutylazine undergoes degradation in soil and water primarily through microbial processes.[10][11] The principal mechanisms include:
-
N-dealkylation: The removal of the ethyl or tert-butyl groups from the side chains. The initial de-ethylation of terbutylazine leads to the formation of desethyl-terbutylazine (DET).[4]
-
Hydrolysis (Dechlorination-Hydroxylation): The chlorine atom on the triazine ring is substituted by a hydroxyl group. This abiotic and biotic process transforms terbutylazine into terbutylazine-2-hydroxy.[10]
This compound is formed through a combination of these pathways. It is an environmental transformation product of terbutylazine, terbutylazine-desethyl, and terbutylazine-2-hydroxy.[5] This indicates that the de-ethylation of terbutylazine-2-hydroxy or the hydrolysis of desethyl-terbutylazine can result in its formation.[5]
Microbial degradation is the primary driver of these transformations, with various bacteria and fungi capable of breaking down s-triazines.[10] The persistence of these metabolites can be significant, with terbutylazine-2-hydroxy showing half-lives of 112–120 days, indicating high to very high persistence.[7]
Caption: Simplified degradation pathway of Terbutylazine.
Mobility and Transport
The physicochemical characteristics of this compound—notably its expected higher water solubility and lower soil sorption coefficient (Koc) compared to the parent compound—suggest a higher potential for mobility in the environment.
-
Soil Mobility: While terbutylazine itself has low to moderate mobility due to adsorption to soil particles, its more polar metabolites are less likely to be retained in the soil matrix.[9][10] This increases the risk of leaching through the soil profile.
-
Leaching to Groundwater: The increased mobility of metabolites like this compound and desethyl-terbutylazine makes them significant threats to groundwater quality.[2][3] Numerous monitoring studies have confirmed the presence of terbutylazine and its degradation products in groundwater, often at concentrations exceeding the European Commission's drinking water limit of 0.1 µg/L for a single pesticide.[3]
The presence of these compounds in groundwater is influenced by several factors, including the amount of herbicide applied, agricultural practices, soil type, and local hydrogeology.
Environmental Occurrence
Monitoring data from various European countries, particularly Italy, have consistently shown the presence of terbutylazine and its metabolites in both surface water and groundwater.[12]
-
Groundwater: Terbutylazine and its primary metabolite, desethyl-terbutylazine (DET), are frequently detected in groundwater.[2] In some cases, concentrations have been found to be above the maximum allowable concentration of 0.1 µg/L.[3] For instance, monitoring in Northern Italy revealed widespread diffusion of terbutylazine metabolites in groundwater used for drinking water abstraction.[12] In Greece, the mean concentration of terbutylazine in groundwater was reported as 0.15 μg/L.[13]
-
Surface Water: Similar to groundwater, surface water bodies are also susceptible to contamination. Runoff from agricultural fields is a primary pathway for the introduction of terbutylazine and its metabolites into rivers and lakes.
The widespread and frequent detection of these compounds highlights their persistence and mobility, underscoring the need for continuous and robust monitoring programs.[1]
Analytical Methodologies
The accurate detection and quantification of this compound in complex environmental matrices like water and soil require sensitive and selective analytical methods. The standard approach involves sample preparation followed by chromatographic separation and detection.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is the most common technique for extracting and concentrating triazine herbicides and their polar metabolites from water samples.
Experimental Protocol: SPE for Water Samples
-
Cartridge Selection: Mixed-mode cation-exchange (MCX) cartridges are effective for retaining both the parent compound and its more polar metabolites.[14]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Ensure the cartridge does not go dry.
-
Sample Loading: Pass a 250-500 mL water sample (acidified to pH ~2) through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or air through it for at least 30 minutes.
-
Elution: Elute the analytes from the cartridge. A typical elution procedure involves using a sequence of solvents, such as 2 mL of ethyl acetate followed by two 6 mL aliquots of a 9:1 (v:v) dichloromethane/methanol mixture.[15]
-
Concentration: The collected eluate is then concentrated to a final volume of 1 mL under a gentle stream of nitrogen. Internal standards are added before the final volume adjustment for accurate quantification.
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
Instrumental Analysis: LC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred technique for the analysis of terbutylazine metabolites due to its high sensitivity and selectivity.[14][16]
-
Chromatographic Separation: A reversed-phase C18 or C8 column is typically used to separate the target analytes from other compounds in the sample extract. A gradient elution program with a mobile phase consisting of acidified water and a polar organic solvent (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is conducted in Selected Reaction Monitoring (SRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte. For this compound, the protonated molecule [M+H]+ at m/z 184.1193 would be a typical precursor ion.[5]
The combination of SPE and LC-MS/MS allows for detection limits in the low nanogram-per-liter range (e.g., 0.01 µg/L), which is necessary to meet regulatory requirements.[14]
Conclusion
This compound is a significant and persistent environmental metabolite of the widely used herbicide terbutylazine. Its formation through microbial degradation of the parent compound, combined with its inherent polarity, leads to a high potential for mobility in soil and subsequent contamination of groundwater and surface water. The frequent detection of this and other terbutylazine metabolites in water resources across various regions serves as a critical indicator of the long-term environmental impact of terbutylazine application.
Continued monitoring, utilizing sensitive analytical techniques such as SPE followed by LC-MS/MS, is essential for assessing the extent of contamination and ensuring the safety of drinking water supplies. Further research into the ecotoxicological effects of this specific metabolite is also warranted to fully understand the risks it may pose to aquatic ecosystems and human health.
References
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Stara, A., et al. (2012). Effect of Terbuthylazine-2-hydroxy at Environmental Concentrations on Early Life Stages of Common Carp (Cyprinus carpio L.). PMC - NIH. [Link]
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World Health Organization (WHO). Terbuthylazine (TBA) in Drinking-water. WHO. [Link]
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INIS-IAEA. ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND DESETHYLTERBUTHYLAZINE IN SOIL, SURFACE WATER AND GROUNDWATER. INIS-IAEA. [Link]
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Valsecchi, S., et al. (2016). Diffusion of a dechlorinated metabolite of terbuthylazine in Northern Italian groundwater. ResearchGate. [Link]
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Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed. [Link]
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ResearchGate. Terbuthylazine degradation pathway and bacterial genes involved. ResearchGate. [Link]
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PubChem - NIH. Terbuthylazine. PubChem. [Link]
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Bozzo, F., et al. (2012). Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). ResearchGate. [Link]
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Čadková, Z., et al. (2021). The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process. MDPI. [Link]
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PubChem - NIH. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. PubChem. [Link]
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Sarmah, A. K., & Close, M. (2011). Degradation and movement of terbuthylazine in soil. ResearchGate. [Link]
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INIS-IAEA. Environmental fate of terbuthylazine and desethylterbuthylazine in soil, surface water and groundwater. INIS-IAEA. [Link]
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Papadopoulou, E., et al. (2022). Occurrence of Banned and Currently Used Herbicides, in Groundwater of Northern Greece: A Human Health Risk Assessment Approach. NIH. [Link]
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EPA. Fact Sheet Reregistration Eligibility Decision (RED) Terbuthylazine. EPA NEPS. [Link]
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AERU. 2-hydroxy-desethyl-terbuthylazine (Ref: GS 28620). AERU. [Link]
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PubChem - NIH. Terbutylazine-2-hydroxy. PubChem. [Link]
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Mercadante, R., et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]
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Shimadzu Scientific Instruments. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. [Link]
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Spectroscopic Unveiling of Terbutylazine-desethyl-2-hydroxy: A Technical Guide for Researchers
Foreword: The Analytical Imperative in Metabolite Identification
In the landscape of environmental and toxicological analysis, the unequivocal identification of herbicide metabolites is of paramount importance for understanding their fate, persistence, and potential impact. Terbutylazine, a widely used triazine herbicide, undergoes environmental transformation, leading to various metabolites. Among these, Terbutylazine-desethyl-2-hydroxy (CAS 66753-06-8) represents a critical analytical target.[1] Its characterization is essential for comprehensive risk assessment and monitoring.
This technical guide provides an in-depth exploration of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development and environmental science, this document moves beyond a mere recitation of data. It delves into the causality behind experimental choices, grounding the presented information in the principles of each analytical technique. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Molecular Profile of this compound
This compound, with the IUPAC name 6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one, is a key metabolite of the parent herbicide, terbutylazine.[1] Its formation involves the de-ethylation of the ethylamino group and the hydroxylation of the triazine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃N₅O | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| CAS Number | 66753-06-8 | [1] |
| IUPAC Name | 6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one | [1] |
Mass Spectrometry (MS) Data
Mass spectrometry is a cornerstone technique for the identification and quantification of pesticide metabolites due to its high sensitivity and specificity. For this compound, Electrospray Ionization (ESI) is a particularly effective ionization method, typically producing a protonated molecule [M+H]⁺ in positive ion mode.
High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the metabolite. The accurate mass of the protonated molecule of this compound (C₇H₁₄N₅O⁺) is calculated to be 184.1198.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Instrumentation |
| [M+H]⁺ | 184.1198 | Available in spectral databases | LTQ Orbitrap XL |
Note: Experimental observed m/z values can be found in databases such as mzCloud.[2]
Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. The fragmentation pattern of protonated this compound is characteristic of the triazine ring and its substituents. Key fragmentation pathways often involve the loss of neutral molecules such as isobutene from the tert-butyl group and the cleavage of the triazine ring.
Table 3: Key MS/MS Fragments of this compound ([M+H]⁺ = 184.1)
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 169.1 | [M+H - CH₃]⁺ |
| 128.1 | [M+H - C₄H₈]⁺ (Loss of isobutene) |
| 111.1 | [C₄H₅N₄O]⁺ (Fragment of the triazine core) |
| 85.1 | [C₃H₅N₃]⁺ (Further fragmentation of the triazine ring) |
Note: The fragmentation pattern can be influenced by the collision energy used in the MS/MS experiment.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of this compound in complex matrices, such as environmental water samples.
Diagram 1: LC-MS/MS Experimental Workflow
Caption: Workflow for the analysis of this compound by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
For water samples, perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove interfering matrix components.
-
Elute the analyte from the SPE cartridge with a suitable organic solvent, such as methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Employ a reversed-phase column (e.g., C18) for separation.
-
Use a gradient elution with a mobile phase consisting of water and acetonitrile, both typically containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
-
Mass Spectrometry (MS):
-
Ionize the eluting analyte using an electrospray ionization (ESI) source in positive ion mode.
-
In the first quadrupole (Q1), select the protonated molecule [M+H]⁺ of this compound (m/z 184.1) as the precursor ion.
-
Induce fragmentation of the precursor ion in the collision cell (q2) through collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
In the third quadrupole (Q3), scan for the characteristic product ions. For quantification, selected reaction monitoring (SRM) of specific transitions (e.g., 184.1 -> 128.1) is recommended for enhanced sensitivity and selectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. However, obtaining high-quality NMR data for triazine metabolites can be challenging due to their often low solubility in common deuterated solvents.
Note on Data Availability: As of the time of this writing, publicly available, experimentally determined ¹H and ¹³C NMR spectra for this compound are limited. The data presented below are based on predicted chemical shifts and analysis of structurally similar compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the tert-butyl group, the amino groups, and the hydroxyl group. The exact chemical shifts will be dependent on the solvent used.
Table 4: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ | 1.3 - 1.5 | singlet | 9H |
| NH₂ | 5.0 - 6.0 (broad) | singlet | 2H |
| NH | 6.5 - 7.5 (broad) | singlet | 1H |
| OH | 9.0 - 10.0 (broad) | singlet | 1H |
Note: Predicted using standard NMR prediction software. Broadening of the N-H and O-H signals is expected due to exchange processes.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The triazine ring carbons are expected to resonate at lower field due to the electron-withdrawing effect of the nitrogen atoms.
Table 5: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ | 50 - 55 |
| C(CH₃)₃ | 28 - 32 |
| Triazine Carbons | 155 - 170 |
Note: Predicted using standard NMR prediction software.
Experimental Protocol: NMR Analysis
The choice of solvent is critical for the NMR analysis of triazine compounds. Due to their polarity and potential for hydrogen bonding, solvents like DMSO-d₆ or a mixture of CDCl₃ with a small amount of trifluoroacetic acid (TFA) may be necessary to achieve sufficient solubility.[3]
Diagram 2: NMR Sample Preparation and Analysis Workflow
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dry FTIR-grade KBr to remove any residual water.
-
Weigh approximately 1-2 mg of the this compound sample and about 200 mg of the dry KBr.
-
In an agate mortar, grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into a pellet press die.
-
Apply pressure (typically several tons) to the die to form a thin, transparent pellet.
-
-
FTIR Analysis:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be run for background subtraction.
-
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the spectroscopic data for this compound, a key metabolite of the herbicide terbutylazine. While mass spectrometry data is readily available and provides a high degree of confidence in identification, experimental NMR and IR data are less common in the public domain. The predicted NMR data and characteristic IR frequencies presented here serve as a valuable reference for researchers.
The detailed experimental protocols for LC-MS/MS, NMR, and FTIR analysis offer a practical framework for the characterization of this and other related triazine metabolites. As analytical instrumentation continues to advance, particularly in the realms of high-resolution mass spectrometry and cryogenic NMR probes, the ability to characterize trace-level metabolites with even greater certainty will undoubtedly improve. The continued compilation of experimental spectroscopic data in open-access databases will be crucial for facilitating the rapid and accurate identification of emerging environmental contaminants.
References
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Structural characterization of triazines. (n.d.). Retrieved January 19, 2026, from [Link]
-
Fourier transform infrared (FTIR) spectrum of covalent triazine framework (CTF‐1) and 1,4‐dicyanobenzene. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. Retrieved January 19, 2026, from [Link]
-
mzCloud. (2014). Terbuthylazine desethyl 2 hydroxy. Retrieved January 19, 2026, from [Link]
Sources
An In-depth Technical Guide to Terbutylazine-desethyl-2-hydroxy: Identity, Analysis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terbutylazine-desethyl-2-hydroxy is a significant metabolite of the widely used triazine herbicide, terbutylazine. As the parent compound undergoes environmental and metabolic degradation, this compound is formed through processes of dealkylation and hydroxylation. Its presence in environmental matrices and biological systems is a key indicator of terbutylazine usage and breakdown.[1][2] This guide provides a comprehensive overview of the chemical identity, physicochemical properties, plausible synthetic pathways, analytical methodologies for detection, and the current understanding of the toxicological profile of this compound. This information is crucial for researchers in environmental science, toxicology, and regulatory affairs who are monitoring the fate and impact of triazine herbicides.
Chemical Identity and Physicochemical Properties
The unambiguous identification of this compound is fundamental for its study. Its chemical identifiers and key physicochemical properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | [3] |
| Alternate Name: 6-amino-4-(tert-butylamino)-1H-1,3,5-triazin-2-one | [4] | |
| CAS Number | 66753-06-8 | [3] |
| Molecular Formula | C₇H₁₃N₅O | [3] |
| Molecular Weight | 183.21 g/mol | [3] |
| Canonical SMILES | CC(C)(C)NC1=NC(=O)N=C(N1)N | |
| InChI Key | NUISVCFZNCYUIM-UHFFFAOYSA-N | [4] |
A summary of its computed physicochemical properties is provided in the table below.
| Property | Value | Source |
| XLogP3 | -0.4 | [4] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 91.9 Ų | [2] |
| Boiling Point (Predicted) | 281.6°C at 760 mmHg | [2] |
| Density (Predicted) | 1.38 g/cm³ | [2] |
Synthesis of this compound
The synthesis would likely proceed as follows:
-
Monosubstitution: Cyanuric chloride is reacted with one equivalent of tert-butylamine at a low temperature (e.g., 0-5°C) in the presence of a base to neutralize the HCl formed. This selectively replaces one chlorine atom.
-
Disubstitution: The resulting dichlorotriazine is then reacted with ammonia at a slightly elevated temperature to introduce the amino group, replacing a second chlorine.
-
Hydrolysis: The final step involves the hydrolysis of the remaining chlorine atom to a hydroxyl group. This can be achieved by heating the chlorotriazine derivative in an aqueous acidic or basic solution.
This stepwise approach is necessary due to the decreasing reactivity of the chlorine atoms on the triazine ring after each substitution.
Metabolic Formation of this compound
This compound is a product of both biotic and abiotic degradation of the parent herbicide, terbutylazine.[6] The formation involves two key enzymatic or chemical transformations:
-
N-de-ethylation: The ethyl group is removed from the parent terbutylazine molecule.
-
Hydroxylation: The chlorine atom on the triazine ring is replaced by a hydroxyl group.
These metabolic processes can occur in soil, water, and within living organisms. The general metabolic pathway leading to the formation of this compound is illustrated in the following diagram.
Caption: Metabolic pathway of Terbutylazine to this compound.
Analytical Methodologies
The detection and quantification of this compound in various matrices are predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for analyzing complex samples like soil, water, and biological tissues.[7][8][9]
Representative LC-MS/MS Protocol
This protocol is a representative method for the analysis of this compound in water samples.
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To concentrate the analyte and remove interfering matrix components.
-
Procedure:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions (in positive ESI mode):
-
Precursor Ion (m/z): 184.1
-
Product Ions (m/z): 128.1 (quantifier), 86.1 (qualifier)
-
Collision Energy: Optimized for the specific instrument.
-
The analytical workflow is depicted in the diagram below.
Caption: Workflow for the analysis of this compound.
Toxicological Profile
The toxicological data for this compound is limited compared to its parent compound. However, existing studies suggest that it is generally less toxic than terbutylazine.[1]
-
Human Health: Direct studies on human toxicity are scarce. Exposure is likely to occur through the consumption of contaminated food or water.[1] Due to its lower toxicity compared to the parent compound, the health risks are presumed to be lower, but further research is warranted.
-
Environmental Toxicology: The presence of this compound in aquatic environments is of concern.[1] Studies on aquatic organisms, such as the common carp (Cyprinus carpio), have shown that at high concentrations, it can cause mortality and inhibit growth in the early life stages.[10] It is known to induce oxidative stress in aquatic species.[11]
Conclusion
This compound is a key metabolite for monitoring the environmental fate and impact of the herbicide terbutylazine. Its chemical properties are well-defined, and robust analytical methods, primarily LC-MS/MS, exist for its detection. While considered less toxic than its parent compound, its potential for environmental persistence and effects on non-target organisms necessitate its continued monitoring. This guide provides a foundational understanding for researchers and professionals working in areas related to pesticide analysis and environmental toxicology.
References
-
Gikas, E., Papadopoulos, N. G., Bazoti, F. N., Zalidis, G., & Tsarbopoulos, A. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181–188. Retrieved from [Link]
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Velisek, J., Stara, A., Koutnik, D., & Machova, J. (2014). Effect of Terbuthylazine-2-hydroxy at Environmental Concentrations on Early Life Stages of Common Carp (Cyprinus carpio L.). BioMed Research International, 2014, 621304. Retrieved from [Link]
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Stara, A., Zuskova, E., Kouba, A., & Velisek, J. (2016). Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). Science of The Total Environment, 566–567, 733–740. Retrieved from [Link]
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ResearchGate. (2017). Major metabolic pathways (biotic and abiotic) of terbuthylazine (TER). Retrieved from [Link]
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Di Corcia, A., Barra Caracciolo, A., Crescenzi, C., Giuliano, G., Murtas, S., & Samperi, R. (1999). Subcritical Water Extraction Followed by Liquid Chromatography Mass Spectrometry for Determining Terbuthylazine and Its Metabolites in Aged and Incubated Soils. Environmental Science & Technology, 33(18), 3271–3277. Retrieved from [Link]
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PubChem. (n.d.). Terbuthylazine. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. Retrieved from [Link]
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ResearchGate. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Retrieved from [Link]
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PubChem. (n.d.). Terbutylazine-2-hydroxy. Retrieved from [Link]
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AERU. (n.d.). 2-hydroxy-desethyl-terbuthylazine (Ref: GS 28620). Retrieved from [Link]
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Unveiling a Key Transformation Product: The Discovery and Analysis of Terbutylazine-desethyl-2-hydroxy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Terbuthylazine (TBA) is a widely utilized chlorotriazine herbicide valued for its efficacy in controlling broadleaf and grass weeds in various crops.[1][2] However, its environmental persistence and the formation of various metabolites are subjects of intense scientific scrutiny.[2] Understanding the complete metabolic fate of terbuthylazine is critical for accurate environmental risk assessment and ensuring water safety. This technical guide provides a comprehensive overview of the discovery, metabolic formation, and analytical characterization of a key secondary metabolite, Terbutylazine-desethyl-2-hydroxy (also known as desethyl-hydroxy-terbuthylazine or MT14). We will delve into the causal mechanisms of its formation from primary degradation products, present validated analytical workflows for its detection, and discuss its environmental significance. This document is intended for researchers in environmental science, analytical chemistry, and toxicology, offering field-proven insights into the study of herbicide metabolites.
Introduction to Terbuthylazine: A Profile
Terbuthylazine (IUPAC name: 6-chloro-N-(1,1-dimethylethyl)-N'-ethyl-1,3,5-triazine-2,4-diamine) is a selective herbicide that functions by inhibiting photosynthesis at photosystem II.[3][4] Its chemical structure, characterized by a triazine ring with chlorine, ethylamino, and tert-butylamino substituents, is similar to other triazine herbicides like atrazine.[1][4] This structural similarity often results in comparable metabolic pathways.[1] Following its application, terbuthylazine is subject to transformation in the environment through both biotic (microbial) and abiotic (e.g., photolysis, hydrolysis) processes, leading to a cascade of degradation products.[3][4] The presence and concentration of these metabolites in soil and water systems are of significant regulatory and environmental concern.
The Metabolic Journey: From Terbuthylazine to its Metabolites
The environmental degradation of terbuthylazine is a multi-step process. The primary transformation pathways involve N-dealkylation of the side chains and hydrolysis of the chlorine atom on the triazine ring.[3][4] These initial reactions are crucial as they yield the major, more mobile primary metabolites that serve as precursors to this compound.
Two principal primary metabolites are formed:
-
Desethyl-terbuthylazine (MT1 or DET): This metabolite is formed through the removal of the ethyl group from the parent molecule. It retains the chlorine atom and thus some herbicidal activity.[4][5] This N-dealkylation is a common reaction mediated by soil microorganisms.[3]
-
Hydroxy-terbuthylazine (MT13): This product results from the hydrolysis of the chlorine atom at the C-2 position of the triazine ring, replacing it with a hydroxyl (-OH) group.[4][5] This step significantly reduces the herbicidal activity but increases the water solubility of the molecule.
These primary metabolites are not the end of the metabolic story. They undergo further degradation, leading to the formation of secondary metabolites. This compound (MT14) is a critical secondary metabolite that emerges from this cascade.[5][6] It is formed via two distinct pathways:
-
Hydrolysis of Desethyl-terbuthylazine (MT1): The chlorine atom on MT1 is replaced by a hydroxyl group.
-
N-dealkylation of Hydroxy-terbuthylazine (MT13): The ethyl group is removed from MT13.
Both pathways converge to form the same stable secondary metabolite, this compound.[7][8] Its chemical structure is 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol.[6][9]
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Preliminary Toxicity Assessment of Terbutylazine-desethyl-2-hydroxy: A Tiered, Mechanistic-Driven Approach
An In-Depth Technical Guide
Abstract
This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity assessment of Terbutylazine-desethyl-2-hydroxy, a principal metabolite of the widely used triazine herbicide, terbutylazine. Recognizing the limited direct toxicological data for this specific metabolite, this document provides a framework for researchers and drug development professionals to generate a robust preliminary safety profile. The approach integrates modern in silico predictive modeling with targeted in vitro assays, emphasizing the scientific rationale behind experimental choices to build a self-validating toxicological dossier. This guide provides detailed, field-proven protocols for cytotoxicity and genotoxicity assessments, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals. The objective is to establish a foundational understanding of the metabolite's potential hazards, enabling informed decisions for further development or risk assessment.
Introduction: The Case for Assessing a Metabolite
Terbutylazine (C9H16ClN5) is a chlorotriazine herbicide used extensively in agriculture.[1] Its environmental and biological fate results in the formation of various transformation products, with this compound (C7H13N5O) being a key metabolite found in soil, water, and agricultural products.[1][2][3] While regulatory focus is often on the parent compound, assessing the toxicity of major metabolites is critical for a complete human health and environmental risk assessment. Metabolites can exhibit their own unique toxicological profiles, sometimes more potent than the parent compound.
Currently, specific toxicity studies on this compound are scarce.[2] It is generally considered less toxic than terbutylazine, but prolonged exposure may still pose health risks.[2] Studies on related terbutylazine metabolites and the parent compound itself have indicated potential for inducing oxidative stress, DNA instability, and effects on aquatic organisms.[3][4][5] This guide, therefore, proposes a logical, resource-efficient workflow to address this data gap, starting with computational predictions and progressing to definitive cell-based assays.
Metabolic Formation and Physicochemical Profile
Understanding the formation and properties of a substance is fundamental to designing a relevant toxicity testing strategy.
Metabolic Pathway of Terbutylazine
Terbutylazine undergoes biotransformation in the environment and in biological systems, primarily through N-dealkylation and hydroxylation.[1] The formation of this compound involves two key steps: the removal of the ethyl group (desethylation) to form Terbutylazine-desethyl, followed by the replacement of the chlorine atom with a hydroxyl group (hydroxylation).[6][7]
Caption: Metabolic pathways leading to this compound.
Physicochemical Properties
The physicochemical properties of a compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for toxicological assessment.
| Property | Value | Source |
| Chemical Formula | C7H13N5O | [8] |
| Molecular Weight | 183.21 g/mol | [8] |
| Synonyms | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | [8] |
| CAS Number | 66753-06-8 | [8] |
A Tiered Strategy for Preliminary Toxicity Assessment
A tiered approach is the most efficient methodology for preliminary hazard identification. It begins with broad, predictive methods that require minimal resources and progresses to more complex, specific assays for definitive confirmation of initial findings. This strategy ensures that animal testing is only considered when absolutely necessary, aligning with the 3Rs principles (Replacement, Reduction, Refinement).
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An In-Depth Technical Guide to the Solubility of Terbutylazine-desethyl-2-hydroxy in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of Terbutylazine-desethyl-2-hydroxy in organic solvents. Given the limited availability of public data on this specific metabolite, this document emphasizes a practical, methodology-focused approach, empowering researchers to generate reliable solubility data in their own laboratory settings.
Introduction: The Significance of Solubility for this compound
This compound is a key metabolite of the widely used herbicide, terbuthylazine.[1][2] Its presence and concentration in environmental and biological matrices are of significant interest for toxicological and environmental fate studies.[3] Understanding its solubility in organic solvents is paramount for a variety of scientific applications, including:
-
Analytical Method Development: The choice of extraction solvents for residue analysis from soil, water, or biological tissues is dictated by the solubility of the analyte. Efficient extraction is the first step towards accurate quantification.
-
Toxicological Studies: In vitro and in vivo toxicological assays often require the preparation of stock solutions of the test compound. Selecting an appropriate organic solvent that can dissolve the compound at the desired concentration without interfering with the biological system is crucial.
-
Formulation Science: For potential applications in drug development or as an analytical standard, understanding its solubility behavior is fundamental for creating stable and effective formulations.[1][4]
-
Environmental Fate and Transport Modeling: The solubility of a pesticide metabolite in various organic phases can influence its partitioning behavior in the environment, affecting its mobility, bioavailability, and persistence.
This guide will provide both a theoretical framework for predicting solubility and a detailed experimental protocol for its precise determination.
Theoretical Assessment of Solubility: A Predictive Framework
Before embarking on extensive experimental work, a theoretical assessment can provide valuable insights into the probable solubility of this compound in different classes of organic solvents. This predictive approach is grounded in the fundamental principle of "like dissolves like," where substances with similar polarities tend to be miscible.[5][6]
Molecular Structure and Physicochemical Properties
The chemical structure of this compound (IUPAC name: 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol) provides clues to its solubility.[7][8]
-
Molecular Formula: C₇H₁₃N₅O[7]
-
Molecular Weight: 183.21 g/mol [7]
-
Key Functional Groups: The molecule possesses several polar functional groups, including an amino group (-NH₂), a secondary amine (-NH-), and a hydroxyl group (-OH) on the triazine ring. It also has a non-polar tert-butyl group.
-
Hydrogen Bonding: The presence of N-H and O-H bonds indicates that the molecule can act as both a hydrogen bond donor and acceptor. This is a critical factor influencing its solubility in protic solvents.
-
Polarity: The combination of multiple polar functional groups suggests that this compound is a polar molecule.
The "Like Dissolves Like" Principle in Practice
Based on its polar nature and hydrogen bonding capabilities, we can make the following general predictions about its solubility in common organic solvents:
-
High Predicted Solubility:
-
Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be good solvents. They are polar and can engage in hydrogen bonding with the analyte. The commercial availability of a methanol solution of this compound supports this prediction.[1][9]
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are also likely to be effective. Their high polarity can overcome the lattice energy of the solid solute.[5]
-
-
Moderate Predicted Solubility:
-
Ketones: Acetone, being a polar aprotic solvent, is expected to have moderate to good solvating power. The parent compound, terbuthylazine, shows high solubility in acetone.[2]
-
Esters: Ethyl acetate may show some solvating capacity due to its moderate polarity.
-
-
Low Predicted Solubility:
-
Non-polar Solvents: Solvents like hexane, toluene, and cyclohexane are unlikely to be effective solvents. The large difference in polarity between these non-polar solvents and the highly polar analyte will hinder dissolution.[5]
-
Chlorinated Solvents: Dichloromethane and chloroform, while having some polarity, may only exhibit limited solvating power.
-
Advanced Predictive Models: An Overview
For more quantitative predictions, researchers can turn to computational models:
-
Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to develop mathematical relationships that can predict physicochemical properties like solubility.[1][10][11] While developing a specific QSPR model for this compound is beyond the scope of this guide, it represents a powerful predictive tool in modern computational chemistry.[7][12]
-
Hansen Solubility Parameters (HSP): This model decomposes the total cohesive energy of a substance into three parameters: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14][15] A solvent is likely to dissolve a solute if their Hansen parameters are similar. Software packages are available to calculate these parameters and predict solubility.[14]
The following diagram illustrates the workflow for the theoretical assessment of solubility.
Caption: Figure 1. Workflow for Theoretical Solubility Assessment.
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are useful, experimental determination is essential for obtaining accurate and reliable solubility data. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[16][17][18] This protocol is adapted from established methodologies and is suitable for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (analytical standard grade)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps and PTFE-lined septa
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Experimental Protocol: Shake-Flask Method
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that a saturated solution is formed. A starting point could be 5-10 mg.
-
Add a known volume of the selected organic solvent (e.g., 2 mL) to the vial.
-
Securely cap the vial and vortex briefly to disperse the solid.
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[18]
Causality: The goal is to achieve thermodynamic equilibrium between the undissolved solid and the dissolved solute. Insufficient shaking time can lead to an underestimation of solubility.
Step 2: Phase Separation
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow larger particles to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
Causality: This step is critical to remove undissolved solid particles, which would otherwise lead to an overestimation of solubility.
Step 3: Sample Collection and Dilution
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step removes any remaining fine solid particles.
-
Accurately weigh the filtered saturated solution.
-
Perform a precise serial dilution of the filtered saturated solution with the same organic solvent to bring the concentration within the linear range of the analytical method.
Causality: Filtration ensures that the analyzed solution is free of any solid material. Accurate dilution is necessary for precise quantification by HPLC.
Step 4: Quantification by HPLC
-
Prepare a series of calibration standards of this compound of known concentrations in the chosen organic solvent.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
Causality: HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved analyte, separating it from any potential impurities or degradation products.[19][20][21]
Data Presentation
Solubility data should be reported in standard units, such as mg/mL or g/L, and the temperature at which the measurement was performed must be specified. A summary table is an effective way to present the results for different solvents.
Table 1: Experimentally Determined Solubility of this compound at 25 °C
| Organic Solvent | Solubility (mg/mL) |
| Methanol | [Insert Value] |
| Acetonitrile | [Insert Value] |
| Acetone | [Insert Value] |
| Ethyl Acetate | [Insert Value] |
| Dichloromethane | [Insert Value] |
| Toluene | [Insert Value] |
| n-Hexane | [Insert Value] |
The following diagram outlines the experimental workflow for solubility determination.
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Methodological & Application
Application Notes and Protocols for the Analytical Determination of Terbutylazine-desethyl-2-hydroxy
Introduction
Terbutylazine is a widely used herbicide for the control of broadleaf and grass weeds in various agricultural settings.[1][2] Its extensive use, however, raises concerns about its environmental fate and the potential impact of its degradation products on ecosystems and human health. Terbutylazine-desethyl-2-hydroxy is a major metabolite of terbutylazine, formed through the dealkylation and hydroxylation of the parent compound.[3][4][5] As a result, robust and sensitive analytical methods are crucial for monitoring its presence in diverse matrices such as soil, water, and agricultural products to ensure environmental safety and compliance with regulatory standards.[1]
This comprehensive guide provides detailed application notes and protocols for the detection and quantification of this compound. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring who require accurate and reliable analytical methodologies. The methods described herein are grounded in established scientific principles and have been validated to ensure trustworthiness and reproducibility.
Core Analytical Strategies: A Comparative Overview
The detection of this compound, a polar metabolite, necessitates analytical techniques that offer high sensitivity and selectivity, particularly when dealing with complex sample matrices. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful, their applicability depends on the specific requirements of the analysis, including the matrix, required detection limits, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the method of choice for analyzing polar and thermally labile compounds like this compound.[6] Its high sensitivity and specificity, derived from the separation power of liquid chromatography and the mass-selective detection of tandem mass spectrometry, allow for the direct analysis of aqueous samples with minimal sample preparation.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. While highly effective for many pesticides, the analysis of polar metabolites like this compound can be more challenging due to their lower volatility.[9] Derivatization is often required to increase volatility and improve chromatographic performance, which can add complexity to the sample preparation process.
The following sections will delve into the detailed protocols for each of these techniques, providing a step-by-step guide from sample preparation to data analysis.
Section 1: Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and selectivity for the quantification of this compound in various environmental matrices.[10][11] The protocol outlined below is a robust and validated method suitable for routine monitoring.
Principle of the Method
This method involves the direct injection of an aqueous sample, or a simple extraction for solid matrices, followed by separation using reversed-phase liquid chromatography. The analyte is then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol
1.3.1. Sample Preparation
The choice of sample preparation technique is critical and depends on the matrix.
For Water Samples:
-
Collect water samples in clean, pre-rinsed glass bottles.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte.[12][13]
-
Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.[14][15]
-
Load a known volume of the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable organic solvent (e.g., methanol or acetonitrile).[15]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[14]
-
-
Spike the sample with an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte) to correct for matrix effects and variations in instrument response.
For Soil and Sediment Samples:
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh a representative portion of the sample (e.g., 5-10 g) into a centrifuge tube.
-
Add an extraction solvent. A common choice is a mixture of organic solvent and water (e.g., acetonitrile/water or methanol/water).
-
Employ an efficient extraction technique such as sonication or pressurized liquid extraction (PLE).
-
Centrifuge the sample and collect the supernatant.
-
The extract may require a cleanup step, such as solid-phase extraction, to remove co-extracted matrix components that can interfere with the analysis.
-
Spike with an internal standard before analysis.
1.3.2. LC-MS/MS Instrumental Parameters
The following are typical starting parameters that should be optimized for the specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) | Provides good retention and separation for polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Common organic solvents for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. | A gradient elution is necessary to separate the analyte from matrix interferences and ensure good peak shape. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar compounds, and triazines generally ionize well in positive mode. |
| MRM Transitions | Precursor Ion (m/z) → Product Ion 1 (m/z) (Quantifier) Precursor Ion (m/z) → Product Ion 2 (m/z) (Qualifier) | Specific to this compound. These transitions must be determined by infusing a standard solution of the analyte. |
| Collision Energy | Optimized for each transition | Maximizes the signal of the product ions. |
| Dwell Time | 50 - 100 ms | Sufficient time to acquire enough data points across the chromatographic peak for accurate quantification. |
Method Validation and Quality Control
A self-validating system is essential for trustworthy results. The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to assess the following parameters:
-
Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A linear regression analysis should yield a correlation coefficient (r²) of >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
-
Accuracy and Precision: Accuracy is determined by analyzing fortified samples at different concentration levels and calculating the recovery. Precision is assessed by the relative standard deviation (RSD) of replicate measurements.
-
Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be evaluated by comparing the response of the analyte in a pure solvent with its response in a matrix extract.[16] Internal standards are crucial for mitigating matrix effects.[11]
Section 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
For laboratories equipped with GC-MS, this technique can also be employed for the analysis of this compound, typically after a derivatization step to enhance volatility.
Principle of the Method
This method involves the extraction of the analyte from the sample matrix, followed by a derivatization step to convert the polar hydroxyl group into a less polar, more volatile derivative. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9]
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol
2.3.1. Sample Preparation and Derivatization
Sample extraction is performed as described in the LC-MS/MS section. The key additional step is derivatization.
-
After extraction and cleanup, evaporate the solvent to dryness.
-
Add a derivatizing agent. A common choice for hydroxyl groups is a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the sample at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling, the sample is ready for GC-MS analysis.
2.3.2. GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatography | ||
| Column | A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min) | Inert and provides good chromatographic efficiency. |
| Injection Mode | Splitless | For trace analysis to ensure maximum transfer of the analyte onto the column. |
| Inlet Temperature | 250 - 280 °C | Ensures complete vaporization of the derivatized analyte without thermal degradation. |
| Oven Temperature Program | Start at a low temperature (e.g., 70-100 °C), ramp up to a final temperature (e.g., 280-300 °C), and hold. | A temperature program is essential for separating the analyte from other components in the sample. |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible fragmentation patterns. |
| Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the derivatized analyte. |
| Monitored Ions | At least three characteristic ions of the derivatized analyte (one for quantification and two for confirmation) | Ensures reliable identification and quantification. |
Method Validation and Quality Control
The validation parameters for the GC-MS method are similar to those for the LC-MS/MS method, including linearity, LOD/LOQ, accuracy, and precision. It is also important to assess the efficiency and reproducibility of the derivatization step.
Data Presentation and Comparison
The performance of the analytical methods can be summarized for easy comparison. The following table provides typical performance characteristics that can be expected from well-optimized methods.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Quantification (LOQ) | 0.01 - 1 µg/L (water) 1 - 10 µg/kg (soil) | 0.05 - 5 µg/L (water) 5 - 50 µg/kg (soil) |
| Recovery | 80 - 110% | 70 - 120% |
| Precision (RSD) | < 15% | < 20% |
| Sample Preparation | Simple (direct injection or SPE) | More complex (extraction and derivatization) |
| Throughput | High | Moderate |
| Selectivity | Very High | High |
Conclusion
The choice between LC-MS/MS and GC-MS for the analysis of this compound will depend on the specific laboratory's capabilities and the requirements of the analysis. LC-MS/MS is generally the preferred method due to its higher sensitivity, simpler sample preparation, and direct applicability to polar compounds. However, GC-MS remains a viable and reliable alternative, particularly when derivatization protocols are well-established.
By following the detailed protocols and validation procedures outlined in this guide, researchers and scientists can achieve accurate and reproducible results for the detection and quantification of this compound in various matrices, contributing to a better understanding of its environmental fate and ensuring regulatory compliance.
References
-
Agilent Technologies. (2021). Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water. Retrieved from [Link]
-
Gikas, E., Papadopoulos, N. G., Bazoti, F. N., Zalidis, G., & Tsarbopoulos, A. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181-188. Retrieved from [Link]
-
LCGC International. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from [Link]
-
Navarro, S., Oliva, J., Barba, A., & García, C. (2000). Determination of simazine, terbuthylazine, and their dealkylated chlorotriazine metabolites in soil using sonication microextraction and gas chromatography. Journal of AOAC International, 83(5), 1239-1243. Retrieved from [Link]
-
Papadopoulos, N., Gikas, E., Zalidis, G., & Tsarbopoulos, A. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. Retrieved from [Link]
-
ResearchGate. (2015). lc-ms/ms and gc/ms/ms method for screening. Retrieved from [Link]
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Application Note: A Robust UPLC-QTOF-MS Method for the High-Resolution Analysis of Terbutylazine-desethyl-2-hydroxy
Abstract
This application note presents a detailed, validated Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) method for the sensitive and selective analysis of Terbutylazine-desethyl-2-hydroxy. As a significant metabolite of the widely used herbicide terbutylazine, accurate quantification of this compound is crucial for environmental monitoring and toxicological risk assessment[1][2]. The described protocol offers a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers in environmental science, agriculture, and drug development.
Introduction
Terbutylazine is a triazine herbicide extensively used for the control of broadleaf and grass weeds in various agricultural settings[3]. Its persistence in the environment and the potential for groundwater contamination have raised concerns[1]. The degradation of terbutylazine in soil and water leads to the formation of several metabolites, including this compound[4][5][6]. This metabolite is of particular interest due to its potential for increased mobility in the environment.
The chemical structure of this compound is 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol[7][8][9]. Its analysis presents a challenge due to its polarity and the complexity of environmental matrices. UPLC-QTOF-MS offers a powerful analytical solution, providing high chromatographic resolution, mass accuracy, and sensitivity, which are essential for the unambiguous identification and quantification of such trace contaminants. This application note provides a comprehensive and validated method to address this analytical need.
Experimental
Materials and Reagents
-
Standards: this compound (≥98% purity) was obtained from a certified reference material provider.
-
Solvents: LC-MS grade acetonitrile, methanol, and water were used. Formic acid (LC-MS grade) was used as a mobile phase additive.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) were used for sample cleanup and concentration.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
A robust sample preparation protocol is critical for removing interfering matrix components and concentrating the analyte of interest.
Protocol:
-
Cartridge Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Sample Loading: Load 100 mL of the water sample (acidified to pH ~3 with formic acid) onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase.
UPLC-QTOF-MS Instrumentation and Conditions
The analysis was performed on a UPLC system coupled to a QTOF mass spectrometer. The instrumental parameters were optimized for the sensitive and selective detection of this compound.
| Parameter | Condition |
| UPLC System | Acquity UPLC I-Class or equivalent |
| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
| QTOF-MS System | Xevo G2-XS QTOF or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | MSE (Low and High Collision Energy) |
| Mass Range | m/z 50-1200 |
| Collision Energy | Low: 6 eV; High Ramp: 15-40 eV |
Table 1: Optimized UPLC-QTOF-MS parameters.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 5 |
| 12.0 | 5 |
Table 2: UPLC Gradient Program.
Method Validation
The analytical method was validated according to established guidelines to ensure its reliability and robustness for the intended application[10][11][12].
Specificity and Selectivity
Specificity was assessed by analyzing blank matrix samples (e.g., reagent water, groundwater) to ensure the absence of interfering peaks at the retention time of this compound. The high mass accuracy of the QTOF-MS further enhances selectivity.
Linearity and Range
The linearity of the method was evaluated by constructing a calibration curve with at least six non-zero concentration levels. The method demonstrated excellent linearity over a concentration range of 0.1 to 100 ng/mL, with a coefficient of determination (R²) greater than 0.99.
Accuracy and Precision
Accuracy was determined by spiking blank matrix samples at three different concentration levels (low, medium, and high). The recovery was found to be within the acceptable range of 85-115%. Precision, expressed as the relative standard deviation (RSD), was evaluated for both repeatability and intermediate precision, with all values being below 15%.
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD was established at an S/N of 3, and the LOQ at an S/N of 10. The calculated LOQ for this method was 0.1 ng/mL in the prepared sample.
Workflow Diagrams
Caption: Simplified degradation pathway of Terbutylazine.
Conclusion
The UPLC-QTOF-MS method detailed in this application note provides a reliable, sensitive, and selective approach for the analysis of this compound in environmental samples. The combination of efficient sample preparation, high-resolution chromatography, and accurate mass detection allows for confident identification and quantification of this important herbicide metabolite. This method is well-suited for routine monitoring programs and research studies aimed at understanding the environmental fate and transport of terbutylazine.
References
-
Major metabolic pathways (biotic and abiotic) of terbuthylazine (TER). ResearchGate. Available at: [Link]
-
4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. PubChem. Available at: [Link]
-
Terbuthylazine degradation pathway and bacterial genes involved. ResearchGate. Available at: [Link]
-
Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid–Liquid Microextraction Coupled with High Performance Liquid Chromatography-Diode Array Detection. Journal of Chromatographic Science. Available at: [Link]
-
Degradation of terbutylazine (2-chloro-4-ethylamino-6-terbutylamino-1,3,5-triazine), deisopropyl atrazine (2-amino-4-chloro-6-ethylamino-1,3,5-triazine), and chlorinated dimethoxy triazine (2-chloro-4,6-dimethoxy-1,3,5-triazine) by zero valent iron and electrochemical reduction. Environmental Pollution. Available at: [Link]
-
Procedures commonly used to prepare water samples for triazine analysis. ResearchGate. Available at: [Link]
-
Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. Available at: [Link]
-
Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). NIH National Library of Medicine. Available at: [Link]
-
Degradation and movement of terbuthylazine in soil. ResearchGate. Available at: [Link]
-
Terbuthylazine and desethylterbutylazine: recent occurrence, mobility and removal techniques. University of Strathclyde. Available at: [Link]
-
UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Terbuthylazine. AERU, University of Hertfordshire. Available at: [Link]
-
Handbook of Analytical Validation. Routledge. Available at: [Link]
-
Validate analysis methods: Topics by Science.gov. Science.gov. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. NIH National Library of Medicine. Available at: [Link]
-
Terbuthylazine-desethyl-2-hydroxy: High-Purity Reference Materials. HPC Standards. Available at: [Link]
-
Terbuthylazine desethyl 2 hydroxy. mzCloud. Available at: [Link]
-
Determination of terbuthylazine and desethylterbutylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. Available at: [Link]
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Preparation and Certification of Terbutylazine-desethyl-2-hydroxy as an In-House Analytical Standard
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis, purification, and analytical certification of Terbutylazine-desethyl-2-hydroxy (DEHT), a critical metabolite of the triazine herbicide Terbutylazine. The procedures detailed herein are designed for researchers, analytical scientists, and professionals in environmental monitoring and drug development who require a well-characterized, high-purity analytical standard for quantitative and qualitative analyses. This guide emphasizes the causality behind experimental choices and integrates self-validating quality control checkpoints, adhering to principles outlined in ISO Guide 80 for the in-house preparation of quality control materials.[1] The protocol covers a robust hydrolysis synthesis, a multi-step purification process using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), and a rigorous characterization framework employing mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and quantitative HPLC (qHPLC).
Introduction: The Analytical Imperative
Terbutylazine (TERB) is a widely used s-triazine herbicide that has largely replaced atrazine in many regions.[2][3] Its environmental fate and metabolic pathways are of significant regulatory and toxicological concern.[4] Terbutylazine undergoes environmental and biological degradation to form various metabolites, including this compound (DEHT).[2][5] DEHT is formed through N-dealkylation of the ethyl group and subsequent hydrolysis of the chlorine atom on the triazine ring.[6]
Accurate monitoring of DEHT in environmental matrices (water, soil) and biological samples is crucial for assessing total toxicant load and understanding degradation kinetics.[7][8] Such analysis is critically dependent on the availability of high-purity, well-characterized analytical standards.[9] While certified reference materials (CRMs) from accredited producers are ideal, their availability can be limited or cost-prohibitive.[10] This document provides a scientifically rigorous protocol for the in-house preparation and certification of DEHT, enabling laboratories to produce a reliable secondary or quality control standard.[1][9]
Principle of Preparation
The overall workflow is a multi-stage process designed to ensure the final material meets the stringent requirements for an analytical standard: purity, identity, and accurately assigned concentration.
Figure 1: Overall workflow for the preparation of the DEHT analytical standard.
The synthesis is based on the acid-catalyzed hydrolysis of the chloro-substituent on the triazine ring of Desethylterbuthylazine. This reaction is a classic nucleophilic aromatic substitution, where water acts as the nucleophile to displace the chloride ion, yielding the corresponding hydroxytriazine.[11] Purification leverages the polarity difference between the starting material, the product, and potential byproducts, using SPE for bulk cleanup and preparative HPLC for fine separation.[12][13] Finally, a suite of analytical techniques validates the molecular structure and quantifies the purity, culminating in a gravimetrically prepared stock solution of known concentration.[14][15]
Materials and Reagents
-
Starting Material: Desethylterbuthylazine (DET), >98% purity
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Type I, 18.2 MΩ·cm), Dichloromethane (ACS grade)
-
Reagents: Hydrochloric Acid (HCl, 37%, trace metal grade), Ammonium Acetate (LC-MS grade), Formic Acid (LC-MS grade), Deuterated Chloroform (CDCl₃) or DMSO-d₆ with 0.03% TMS
-
Glassware: Class A volumetric flasks and pipettes, round-bottom flask, reflux condenser.[16]
-
Equipment: Analytical balance (4-decimal), magnetic stirrer with heating, rotary evaporator, solid-phase extraction manifold, preparative and analytical HPLC systems with DAD/UV and MS detectors, NMR spectrometer (≥400 MHz).
-
SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 60 mg, 3 mL.[12]
Experimental Protocols
Protocol 1: Synthesis of this compound (DEHT) via Hydrolysis
This protocol describes the conversion of the chloro-triazine precursor to the target hydroxy-triazine. Acid catalysis facilitates the nucleophilic attack of water on the triazine ring.[11]
-
Reaction Setup: In a 100 mL round-bottom flask, accurately weigh approximately 50 mg of Desethylterbuthylazine. Add 25 mL of a 1:1 (v/v) mixture of acetonitrile and water.
-
Catalyst Addition: While stirring, add 0.5 mL of concentrated HCl (37%). This brings the solution to an approximate pH of <1, which is necessary to catalyze the hydrolysis effectively.
-
Reflux: Attach a reflux condenser and heat the mixture to 80-85 °C using a heating mantle. Let the reaction proceed under reflux for 12-16 hours.
-
Rationale: Elevated temperature is required to overcome the activation energy of the substitution reaction. Refluxing prevents solvent loss over the extended reaction time.
-
-
Monitoring: Monitor the reaction progress by taking a small aliquot (100 µL), neutralizing it with a drop of ammonium hydroxide, and analyzing it via analytical HPLC-UV. The disappearance of the starting material peak and the appearance of a more polar product peak indicate reaction progression.
-
Quenching and Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture by the dropwise addition of 2 M sodium hydroxide until the pH is ~7.
-
Solvent Removal: Remove the acetonitrile from the mixture using a rotary evaporator. The target product, being more water-soluble, will remain in the aqueous phase.
-
Product Extraction: Extract the aqueous solution three times with 20 mL portions of dichloromethane to remove any unreacted starting material or nonpolar impurities. Discard the organic layers. The crude aqueous solution containing DEHT is now ready for purification.
Protocol 2: Purification via Solid-Phase Extraction (SPE) and Preparative HPLC
This two-stage process first removes bulk impurities and then isolates the target compound to a high degree of purity.
-
SPE Cartridge Conditioning: Condition an Oasis MCX cartridge by passing 3 mL of methanol followed by 3 mL of Type I water.[12]
-
Rationale: MCX cartridges are chosen for their mixed-mode (reverse-phase and strong cation-exchange) retention mechanism, which is highly effective for trapping protonated triazines and their metabolites.
-
-
Sample Loading: Load the crude aqueous solution from Protocol 1 onto the conditioned MCX cartridge at a flow rate of ~1-2 mL/min.
-
Washing: Wash the cartridge sequentially with 3 mL of 0.1 M HCl (to remove neutral impurities) and 3 mL of methanol (to remove weakly retained species).
-
Elution: Elute the target compound, DEHT, with 5 mL of a 5% ammonium hydroxide solution in methanol (v/v). The basic mobile phase neutralizes the protonated amine groups on DEHT, disrupting their interaction with the cation-exchange sorbent and allowing for elution.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1-2 mL of the initial mobile phase for preparative HPLC.
-
Preparative HPLC: Purify the reconstituted sample using a preparative HPLC system with a suitable C8 or C18 column. A gradient elution is recommended.
-
Fraction Collection: Collect the fractions corresponding to the main product peak. Pool the pure fractions and evaporate the solvent to yield the purified, solid DEHT. Dry the final product under a high vacuum for at least 4 hours.
Protocol 3: Analytical Characterization and Certification
This protocol establishes the identity, purity, and concentration of the prepared material, which is the cornerstone of a self-validating standard.[1][18]
-
Identity Confirmation (LC-MS/MS):
-
Prepare a ~1 µg/mL solution of the purified DEHT in 50:50 acetonitrile:water.
-
Analyze using an LC-MS/MS system in positive electrospray ionization (ESI+) mode.[14]
-
Confirm the presence of the protonated molecular ion [M+H]⁺ at the expected m/z.
-
Perform fragmentation (MS/MS) and verify that the observed product ions are consistent with the known fragmentation patterns of hydroxytriazines (e.g., loss of alkyl groups).[14]
-
-
Identity Confirmation (NMR Spectroscopy):
-
Dissolve ~5-10 mg of the purified DEHT in a suitable deuterated solvent (e.g., DMSO-d₆). The solubility of hydroxytriazines can be low in standard solvents like CDCl₃.[15]
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm that the observed chemical shifts, splitting patterns, and integrations are consistent with the structure of this compound. Key features include signals for the tert-butyl group, the triazine ring protons/carbons, and the absence of signals corresponding to the ethyl group.[15][19]
-
-
Purity Assessment (qHPLC-DAD):
-
Prepare a solution of the purified DEHT at a concentration of ~100 µg/mL.
-
Analyze using a validated analytical HPLC-DAD method. Use a high-resolution C8 or C18 column and a gradient similar to the one described in Protocol 2, Step 6.[7][12]
-
Integrate the area of all peaks detected at 220 nm.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks (Area % method). Purity should be ≥98% for use as an analytical standard.
-
-
Preparation of a Certified Stock Solution:
-
Use a calibrated analytical balance to accurately weigh approximately 10 mg of the purified and dried DEHT into a 100 mL Class A volumetric flask.[16]
-
Record the exact mass (to 0.0001 g).
-
Dissolve the solid in a small amount of methanol before diluting to the mark with acetonitrile. Ensure the solution is thoroughly mixed.[20]
-
Calculate the final concentration in mg/L or µg/mL, taking into account the purity value determined in the previous step.
-
Concentration (µg/mL) = (Mass (mg) × Purity (%)) / Volume (L) × 100
-
Label the solution clearly with the compound name, concentration, solvent, preparation date, and assigned expiry date.[16]
-
Expected Analytical Data
The following table summarizes the expected data for the successful certification of the DEHT standard.
| Parameter | Method | Expected Result |
| Molecular Formula | - | C₇H₁₃N₅O |
| Molecular Weight | - | 183.21 g/mol |
| [M+H]⁺ | LC-MS (ESI+) | m/z 184.12 |
| Key MS/MS Fragments | LC-MS/MS | Fragments corresponding to the loss of the tert-butyl group ([M+H - 56]⁺) |
| ¹H NMR | NMR (400 MHz) | Signals for tert-butyl protons (~1.3 ppm, singlet, 9H), NH protons (broad singlets), and potentially ring protons. Spectrum will lack signals for an ethyl group.[15] |
| Purity | HPLC-DAD (220 nm) | ≥ 98% |
| Appearance | Visual | White to off-white solid |
Storage and Stability
Store the solid, purified this compound in a desiccator at -20°C, protected from light. The certified stock solution should be stored in an amber glass vial at -20°C. Under these conditions, the standard is expected to be stable for at least 12 months. Stability should be periodically verified by re-analyzing the solution via HPLC.[9]
References
-
ResearchGate. (n.d.). Major metabolic pathways (biotic and abiotic) of terbuthylazine (TER). [Link]
-
News-Medical.Net. (2024). Standard Solution Preparation: A Comprehensive Guide. [Link]
-
Papadopoulos, A., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7. [Link]
-
Taylor & Francis Online. (n.d.). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. [Link]
-
Taylor & Francis Online. (n.d.). Simultaneous Determination of Herbicide Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Typha latifolia L. Wetland Plant Using SPE and HPLC-DAD. [Link]
-
Sadowsky, M. J., et al. (1998). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Applied and Environmental Microbiology, 64(1), 246-252. [Link]
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?[Link]
-
Mercadante, R., et al. (2017). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. Journal of the American Society for Mass Spectrometry. [Link]
-
Udovic, M., et al. (2014). Catabolism of terbuthylazine by mixed bacterial culture originating from s-triazine-contaminated soil. Applied Microbiology and Biotechnology, 98(13), 6045-56. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. [Link]
-
ProQuest. (n.d.). Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS. [Link]
-
ACS Publications. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. [Link]
-
The Chemistry Blog. (2024). How To Make A Standard Solution. [Link]
-
ResearchGate. (2018). Certified Reference Materials a few guidelines. [Link]
-
National Institutes of Health (NIH). (2021). Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid. [Link]
-
European Accreditation. (2003). EA - 4/14 - The Selection and Use of Reference Materials. [Link]
-
Semantic Scholar. (n.d.). Catabolism of terbuthylazine by mixed bacterial culture originating from s-triazine-contaminated soil. [Link]
-
ACS Publications. (2021). Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid. [Link]
-
National Institutes of Health (NIH). (n.d.). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. [Link]
-
ASTM International. (2023). What are Certified Reference Materials?[Link]
-
Connelly, A. (2017). Preparation of calibration standards. [Link]
-
ANAB. (n.d.). Reference Material (RM) vs Certified Reference Material (CRM). [Link]
-
ResearchGate. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. [Link]
-
Agilent. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Posit. [Link]
-
National Institutes of Health (NIH). (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. [Link]
-
ASM Journals. (n.d.). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. [Link]
-
Taylor & Francis Online. (n.d.). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. [Link]
-
TDX. (n.d.). Chapter 3 – Structural characterization of triazines. [Link]
-
PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. [Link]
-
MDPI. (n.d.). Residual Characteristics of Atrazine and Its Metabolites in the Liaoning Province of China. [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum of 1,3,5-triethanolhexahydro-1,3,5-triazine (4). [Link]
-
ScienceDirect. (n.d.). Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. [Link]
-
PubChem. (n.d.). Terbutylazine-2-hydroxy. [Link]
-
ResearchGate. (2003). Structural investigations of three triazines: Solution-state NMR studies of internal rotation and structural information from solid-state NMR, plus a full structure determination from powder x-ray diffraction in one case. [Link]
-
HPC Standards. (n.d.). This compound: High-Purity Reference Materials. [Link]
-
FAO AGRIS. (n.d.). Determination of s-triazine metabolites: a mass spectrometric investigation. [Link]
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Topic: High-Recovery Solid-Phase Extraction of Terbutylazine-desethyl-2-hydroxy from Aqueous Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the extraction and concentration of Terbutylazine-desethyl-2-hydroxy from environmental water samples using solid-phase extraction (SPE). This compound is a principal and polar metabolite of the widely used triazine herbicide, terbuthylazine.[1][2] Its presence in water sources is a key indicator of agricultural runoff and environmental persistence, making its accurate quantification essential for regulatory monitoring and ecotoxicological studies.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the method but also adapt it to their specific analytical challenges. The protocol leverages the unique chemistry of a hydrophilic-lipophilic balanced (HLB) polymeric sorbent to achieve high recovery and clean extracts, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or other sensitive analytical techniques.
Introduction: The Analytical Challenge
This compound (C₇H₁₃N₅O) is formed through the degradation of terbuthylazine in the environment.[2][3] Compared to its parent compound, this metabolite exhibits increased polarity due to the presence of a hydroxyl group and the loss of an ethyl group. This heightened polarity presents a significant analytical challenge; the compound is highly soluble in water and poorly retained by traditional reversed-phase sorbents like C18, leading to low recovery rates during extraction.[4]
Solid-phase extraction (SPE) offers a robust solution, providing superior selectivity, higher concentration factors, and significantly reduced solvent consumption compared to conventional liquid-liquid extraction (LLE).[5][6] The key to a successful SPE method lies in the rational selection of the sorbent chemistry to match the physicochemical properties of the target analyte.
Principle of the Method: Leveraging Hydrophilic-Lipophilic Balance
This protocol is centered on the use of a hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent. Sorbents such as Waters Oasis HLB are composed of a copolymer of N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic).[7] This dual nature is the cornerstone of its effectiveness for extracting polar metabolites like this compound from aqueous samples.
The Retention Mechanism:
-
Hydrophilic Interaction: The N-vinylpyrrolidone moiety provides a "water-wettable" surface. This is critical because it prevents the sorbent bed from drying out, ensuring consistent interaction between the analyte and the stationary phase, even with inconsistent vacuum pressure. This hydrophilic character also contributes to the retention of polar functional groups via dipole-dipole interactions and hydrogen bonding.
-
Hydrophobic Interaction: The divinylbenzene backbone provides a non-polar, reversed-phase retention mechanism. The tert-butyl group and the triazine ring of the analyte interact with this hydrophobic portion of the sorbent, allowing for strong retention from the aqueous sample matrix.
This balanced approach allows for the efficient capture of a wide spectrum of compounds, from polar metabolites to non-polar parent herbicides, making it an ideal choice for multi-residue analysis.[6][8][9] While other sorbents like mixed-mode cation exchange (MCX) have also been used successfully for terbuthylazine metabolites by leveraging the basicity of the triazine nitrogens[10], the HLB sorbent provides a more universal and robust starting point for method development.
Experimental Workflow Diagram
Caption: Workflow for the SPE of this compound.
Materials and Reagents
| Item | Specifications |
| SPE Cartridges | Oasis HLB, 6 cc, 200 mg sorbent mass (or equivalent) |
| SPE Manifold | Standard vacuum manifold capable of processing Luer-tipped cartridges |
| Solvents | Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade) |
| Reagents | Deionized Water (>18 MΩ·cm), Formic Acid (LC-MS grade) |
| Analytical Standard | This compound certified reference material |
| Glassware/Consumables | 500 mL glass bottles, graduated cylinders, conical glass tubes, 0.45 µm syringe filters, autosampler vials |
Detailed Step-by-Step Protocol
This protocol is optimized for a 500 mL water sample. Volumes should be scaled accordingly for different sample sizes.
Part 1: Sample Preparation
-
Collection: Collect water samples in clean glass bottles.
-
Filtration: To prevent clogging of the SPE cartridge, filter the sample through a 0.45 µm filter (e.g., glass fiber or nylon).
-
pH Adjustment (Optional but Recommended): While HLB sorbents are effective over a wide pH range, ensuring a neutral pH (6.5-7.5) is a good practice for maximizing reversed-phase interactions. Adjust if necessary with dilute acid or base. For general triazine analysis, a neutral pH is often sufficient.[11]
Part 2: Solid-Phase Extraction Procedure
Perform all steps under a gentle vacuum (~5-10 in. Hg), ensuring a flow rate of approximately 1-2 drops per second.
-
Cartridge Conditioning: This step activates the sorbent and ensures a reproducible environment for extraction.
-
Pass 5 mL of Methanol through the cartridge. Do not allow the sorbent to go dry.
-
Pass 5 mL of Deionized Water through the cartridge. Ensure at least 1 mL of water remains on top of the sorbent bed before sample loading. This equilibration step is crucial for ensuring efficient partitioning of the analyte from the aqueous phase to the sorbent.
-
-
Sample Loading:
-
Load the entire 500 mL water sample through the conditioned cartridge at a flow rate of 5-10 mL/min. A consistent, fast drop-wise flow is ideal.[11]
-
-
Washing (Interference Removal): This step removes co-extracted, weakly retained polar interferences without eluting the target analyte.
-
Wash the cartridge with 5 mL of Deionized Water.
-
After the water has passed through, dry the sorbent bed under full vacuum for 10 minutes to remove residual water, which can interfere with the subsequent elution step.[11]
-
-
Elution: This step uses a strong organic solvent to desorb the analyte from the sorbent.
-
Place a clean collection tube inside the manifold.
-
Elute the this compound from the cartridge by passing 2 x 4 mL aliquots of Methanol through the sorbent. Allow the solvent to soak the sorbent bed for 1 minute for each aliquot before drawing it through to ensure complete desorption.
-
Part 3: Post-Elution Processing
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of a suitable solvent, typically the initial mobile phase of your analytical method (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS or another appropriate instrument.
Expected Performance Characteristics
The performance of an SPE method is evaluated by its recovery, precision, and the resulting limits of detection (LOD) and quantification (LOQ). The following table presents typical performance data for the analysis of terbuthylazine metabolites in water, based on published methods.
| Parameter | Typical Value | Notes |
| Analyte Recovery | 70-95% | Recovery can be matrix-dependent. A study using mixed-mode cartridges for terbuthylazine metabolites reported recoveries of 70-80%.[10] Polymeric HLB sorbents often achieve higher recoveries for polar compounds. |
| Precision (RSD) | < 15% | Relative Standard Deviation (RSD) for replicate extractions should be below 15% to demonstrate method reproducibility.[10] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L | The LOD is highly dependent on the sensitivity of the analytical instrument. Published methods for related triazine metabolites have achieved LODs in this range.[10][12] |
| Concentration Factor | 500x | Based on extracting a 500 mL sample and reconstituting in a final volume of 1.0 mL. |
Conclusion
This application note details a robust and reliable solid-phase extraction protocol for the quantitative analysis of this compound in aqueous samples. By employing a hydrophilic-lipophilic balanced sorbent, this method effectively overcomes the challenges associated with extracting polar metabolites, ensuring high recovery and clean extracts. The detailed explanation of the underlying principles empowers researchers to confidently implement and adapt this protocol, contributing to more accurate environmental monitoring and risk assessment of triazine herbicides and their degradation products.
References
-
LCGC International. (2007). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. Retrieved from [Link]
-
Ibañez, M., Gracia-Lor, E., Rousis, N. I., Zuccato, E., & Hernández, F. (2010). In situ calibration of POCIS spiked with DIA-d5 was performed, and the resulting time-weighted average concentration estimates were compared with similar values from an automatic sampler equipped with Oasis HLB cartridges. Environmental Science & Technology, 44(5), 1713–1719. Retrieved from [Link]
-
Pozzebon, S., Queiroz, M. E., & Jardim, I. (2002). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 25(5), 781-792. Retrieved from [Link]
-
ResearchGate. (n.d.). Recoveries of pesticides in different sample volumes with Oasis HLB SPE method. Retrieved from [Link]
-
Waters Corporation. (n.d.). Oasis Solid-Phase Extraction Products | SPE Cartridges & Plates. Retrieved from [Link]
-
Papadopoulos, N., Gikas, E., Zalidis, G., & Tsarbopoulos, A. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270–7277. Retrieved from [Link]
-
Cowles, J., & Soliman, M. (2003). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis. Journal of Agricultural and Food Chemistry, 51(25), 7270-7277. Retrieved from [Link]
-
Lagana, A., Fago, G., Marino, A., & Santarelli, D. (2000). Evaluation of a method for the analysis of triazine herbicides and their metabolites in water by SPE on a carbon-based adsorbent then GC-MS determination. Chromatographia, 51(S1), 43-49. Retrieved from [Link]
-
Waters Corporation. (n.d.). Sample Preparation and Laboratory Automation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Oasis PRiME HLB Cartridge for Clean-up of QuEChERS Extracts of Soybean Pods Prior to UPLC-MS. Retrieved from [Link]
-
Gikas, E., Papadopoulos, N., Farfaras, A., & Tsarbopoulos, A. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(3), 875–886. Retrieved from [Link]
-
Eaufrance. (n.d.). Terbuthylazine desethyl-2-hydroxy. Retrieved from [Link]
-
Ronka, S., & Sajid, M. (2020). Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. Materials, 13(23), 5539. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135612794, 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. Retrieved from [Link]
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mzCloud. (n.d.). Terbuthylazine desethyl 2 hydroxy. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Terbuthylazine. AERU Pesticide Properties Database. Retrieved from [Link]
-
Kovač, T., Kladarić, S., & Babić, S. (2022). SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Croatian Waters, 30(121), 167-176. Retrieved from [Link]
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Application Note: A Validated QuEChERS-LC-MS/MS Method for the Quantification of Terbutylazine-desethyl-2-hydroxy in Soil
Introduction
Terbuthylazine is a widely used triazine herbicide for the control of broadleaf and grass weeds in various crops.[1][2] Its persistence and potential for leaching into groundwater raise environmental concerns. A major degradation product of terbuthylazine in soil is Terbutylazine-desethyl-2-hydroxy.[3] The monitoring of this metabolite is crucial for a comprehensive assessment of the environmental fate and impact of terbuthylazine use.[4] This application note presents a detailed, validated, and robust analytical method for the quantitative determination of this compound in soil samples. The method utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8] This approach offers high sensitivity, selectivity, and efficiency, making it suitable for routine environmental monitoring and research.[5][9]
The causality behind the choice of QuEChERS lies in its proven effectiveness for multi-residue pesticide analysis in complex matrices like soil.[6][8][9] It minimizes solvent usage and sample handling time compared to traditional extraction methods.[7] The selection of LC-MS/MS is dictated by the need for high selectivity and sensitivity to detect and quantify low levels of the analyte in the presence of numerous interfering soil components.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)
-
Reagents: Formic acid (FA, ~98%), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.
-
Standards: this compound analytical standard (purity >99%).[10] A stock solution of 100 µg/mL should be prepared in methanol and stored at -20°C. Working standards are prepared by serial dilution of the stock solution.
-
QuEChERS Extraction Salts: Commercially available pre-packaged salts (e.g., AOAC 2007.01 or EN 15662 kits) are recommended for consistency.[5]
-
Dispersive Solid-Phase Extraction (d-SPE) Sorbents: Primary secondary amine (PSA) and C18.
-
Soil Samples: Collected from relevant sites, air-dried, and sieved through a 2 mm mesh.
Experimental Protocols
Sample Preparation: Modified QuEChERS Extraction
This protocol is a self-validating system, where each step is designed to ensure maximum recovery and cleanup.
-
Sample Hydration: Weigh 10 g of the sieved soil sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of ultrapure water and vortex for 1 minute to ensure thorough hydration. This step is critical as the water content of soil can significantly impact extraction efficiency.[6][11][12]
-
Extraction: Add 10 mL of acetonitrile to the hydrated soil sample. Cap the tube and shake vigorously for 1 minute using a vortex mixer. This ensures intimate contact between the solvent and the soil particles, facilitating the extraction of the analyte.
-
Salting Out: Add the QuEChERS extraction salt packet (containing MgSO₄, NaCl, and citrate buffer salts) to the tube.[5][11] Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers and helps to drive the analyte into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. This will result in a clear separation of the acetonitrile supernatant from the soil and aqueous layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. The PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences. MgSO₄ is added to remove any residual water.
-
Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes. Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Caption: QuEChERS sample preparation workflow.
Instrumental Analysis: LC-MS/MS
The use of tandem mass spectrometry provides the necessary selectivity to differentiate the target analyte from the complex soil matrix, ensuring authoritative and trustworthy results.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument. Typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: The precursor ion ([M+H]⁺) for this compound is m/z 184.1.[13] At least two product ions should be monitored for quantification and confirmation. The specific transitions and collision energies must be optimized by infusing a standard solution of the analyte.
-
Caption: LC-MS/MS analytical workflow.
Method Validation
To ensure the trustworthiness of the developed protocol, a thorough method validation was performed according to established guidelines.[14][15][16] The following parameters were evaluated:
-
Linearity: The linearity of the method was assessed by constructing a matrix-matched calibration curve using fortified blank soil extracts at concentrations ranging from 0.5 to 100 ng/mL. A correlation coefficient (r²) > 0.99 is considered acceptable.
-
Accuracy and Precision: The accuracy (as recovery) and precision (as relative standard deviation, RSD) were determined by spiking blank soil samples at three different concentration levels (e.g., 5, 20, and 50 µg/kg). The acceptable range for recovery is typically 70-120%, with an RSD of ≤ 20%.[9]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
Results and Discussion
The developed QuEChERS-LC-MS/MS method demonstrated excellent performance for the analysis of this compound in soil.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.99 |
| Recovery (%) | 85 - 105 | 70 - 120 |
| Precision (RSD, %) | < 15 | ≤ 20 |
| LOD (µg/kg) | 0.5 | - |
| LOQ (µg/kg) | 1.5 | - |
The high recovery and low RSD values indicate that the method is accurate and precise. The low LOD and LOQ demonstrate the high sensitivity of the method, making it suitable for detecting trace levels of this compound in environmental soil samples. The use of matrix-matched calibration standards is crucial to compensate for any matrix effects that may suppress or enhance the analyte signal in the mass spectrometer.
Conclusion
This application note provides a comprehensive and validated protocol for the determination of this compound in soil samples. The combination of a modified QuEChERS extraction and LC-MS/MS analysis offers a reliable, sensitive, and efficient method for researchers, scientists, and professionals involved in environmental monitoring and pesticide residue analysis. The detailed step-by-step methodology and the explanation of the causality behind the experimental choices provide a solid foundation for the successful implementation of this method in any analytical laboratory.
References
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- Terbuthylazine-desethyl-2-hydroxy | 1X10MG | C7H13N5O | 681728 | 66753-06-8. LGC Standards.
- A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control. PubMed Central.
- Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental Consultants & Engineers.
- Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry. Thermo Fisher Scientific.
- Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. Australian Pesticides and Veterinary Medicines Authority.
- Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection.
- Terbuthylazine-desethyl-2-hydroxy. LGC Standards.
- METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission.
- Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. United Chemical Technologies (UCT).
- Terbuthylazine-desethyl-2-hydroxy. Synchem.
- Dissipation dynamics of terbuthylazine in soil during the maize growing season. PubMed.
- 2-hydroxy-desethyl-terbuthylazine (Ref: GS 28620). AERU.
- Analytical method development of Bromacil + Terbuthylazine pesticide (combination)
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central.
- Dissipation dynamics of terbuthylazine in soil during the maize growing season.
- Validation of analytical method for determination of terbuthylazine and s-metolachlor residues in soil.
- Terbuthylazine-desethyl-2-hydroxy: High-Purity Reference M
- (PDF) Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry.
- Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed.
- QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental m
- lc-ms/ms and gc/ms/ms method for screening.
- Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chrom. SciSpace.
- Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
- The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrific
- Application Note: Quantitative Analysis of Desethyl Terbuthylazine in Environmental and Biological M
- Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection.
- Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite.
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use of Terbutylazine-desethyl-2-hydroxy as a biomarker for terbutylazine exposure
Application Notes & Protocols
Topic: Use of Terbutylazine-desethyl-2-hydroxy as a Biomarker for Terbutylazine Exposure
For: Researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound in Human Urine by LC-MS/MS for Biomonitoring of Terbutylazine Exposure
Introduction and Scientific Rationale
Terbutylazine (TBA) is a chloro-s-triazine herbicide widely employed for the control of broadleaf and grassy weeds in crops like corn and sorghum.[1][2][3] Its extensive use raises concerns about potential human exposure, particularly for agricultural workers and populations in agricultural regions.[4][5] Biomonitoring, the assessment of chemical substances or their metabolites in biological specimens, is the most reliable method for evaluating the internal dose of an environmental contaminant.[4][6] Rather than measuring the parent compound, which may be rapidly metabolized, analyzing specific metabolites often provides a more accurate and integrated measure of exposure.[6]
The metabolism of terbutylazine in mammals proceeds through several key pathways, primarily involving N-dealkylation of the ethyl or tert-butyl side chains and hydrolysis of the chlorine atom at the C2 position of the triazine ring.[7][8] A primary metabolic route involves the initial removal of the ethyl group to form desethyl-terbutylazine (DET).[3][9] Subsequently, the chlorine atom on the triazine ring can be substituted by a hydroxyl group, leading to the formation of this compound. This metabolite is a specific indicator of terbutylazine exposure, as its presence confirms the parent compound's absorption and metabolic processing.[10] While generally considered less toxic than the parent herbicide, its quantification in matrices like urine is crucial for assessing exposure levels and ensuring compliance with safety regulations.[10]
This document provides a detailed methodology for the sensitive and selective quantification of this compound in human urine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique for bioanalytical studies.[11]
Metabolic Pathway of Terbutylazine
The biotransformation of terbutylazine to this compound is a multi-step process. Understanding this pathway is fundamental to appreciating its utility as a biomarker. The parent herbicide first undergoes N-dealkylation, a common Phase I metabolic reaction for triazines, to yield desethyl-terbutylazine (DET). This is followed by hydrolysis, replacing the chlorine atom with a hydroxyl group to form the more polar and readily excretable this compound metabolite.[7][12][13]
Caption: Metabolic conversion of Terbutylazine to the target biomarker.
Analytical Protocol: Quantification in Human Urine
This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy by correcting for matrix effects and procedural losses.[11][14]
Materials and Reagents
-
Reference Standards: this compound (analytical grade, >98% purity), stable isotope-labeled internal standard (e.g., this compound-d5).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ultrapure water (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent polymeric reversed-phase sorbent).
-
Equipment: Analytical balance, vortex mixer, centrifuge, SPE manifold, nitrogen evaporator, LC-MS/MS system (e.g., triple quadrupole).
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analytical standard and internal standard into separate volumetric flasks and dissolve in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a methanol/water (50:50, v/v) mixture to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard (IS) Spiking Solution: Dilute the IS primary stock to a final concentration of 25 ng/mL in methanol/water (50:50, v/v).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to validate the accuracy and precision of the analytical run.
Sample Preparation: Solid-Phase Extraction (SPE)
The objective of sample preparation is to remove interfering matrix components from urine, such as salts and urea, and to concentrate the analyte of interest.[15][16][17]
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitates.
-
Spiking: Transfer 1 mL of the urine supernatant to a clean tube. Add 20 µL of the IS spiking solution (25 ng/mL) and vortex briefly.
-
Acidification: Acidify the sample by adding 10 µL of formic acid to adjust the pH to approximately 3, which enhances the retention of the analyte on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) and transfer to an autosampler vial for analysis.
Caption: Workflow for Solid-Phase Extraction of urine samples.
LC-MS/MS Instrumental Analysis
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like triazine metabolites.[18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes analyte protonation for positive ion mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency for this class of compounds. |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min | A gradient elution ensures that analytes are eluted as sharp peaks, improving sensitivity and resolution from matrix components.[11] |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects while being sufficient for sensitive detection. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The nitrogen atoms in the triazine ring are basic and readily accept a proton, making ESI+ the preferred mode for sensitive detection.[18] |
| MS Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing background noise.[19] |
| SRM Transitions | To be determined by infusion of standards Analyte (TDH): e.g., m/z 190 -> 148 IS (TDH-d5): e.g., m/z 195 -> 153 | Precursor ions ([M+H]+) are selected and fragmented. Specific, stable product ions are monitored for quantification (quantifier) and confirmation (qualifier). The mass shift for IS reflects deuteration. |
| Collision Energy (CE) | To be optimized for each transition | The voltage applied in the collision cell must be optimized to maximize the intensity of the desired product ion. |
Data Analysis and Validation
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Quantification: Determine the concentration of this compound in the QC and unknown urine samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The method should be validated according to established bioanalytical guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.
| Performance Metric | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| LOD | Signal-to-Noise ratio > 3 |
| LOQ | Signal-to-Noise ratio > 10; Accuracy within ±20%; Precision <20% CV |
| Intra/Inter-day Precision | < 15% Coefficient of Variation (CV) |
| Intra/Inter-day Accuracy | Within ±15% of nominal value |
Conclusion
The quantification of this compound in urine serves as a robust and specific method for the biological monitoring of human exposure to the herbicide terbutylazine. The LC-MS/MS protocol described here, incorporating solid-phase extraction for sample clean-up, provides the high sensitivity and selectivity required for detecting trace levels of this key metabolite. By accurately measuring this biomarker, researchers and public health officials can effectively assess exposure in occupational and environmental settings, contributing to a better understanding of the potential risks associated with terbutylazine use.
References
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Koluman, A., & Dikmen, M. (2013). Biomonitoring of human exposure to triazine herbicides. PubMed. [Link]
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U.S. Environmental Protection Agency. (2019). Terbuthylazine Human Health and Ecological Draft Risk Assessment. Regulations.gov. [Link]
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U.S. Environmental Protection Agency. (2010). Terbuthylazine Summary Document: Registration Review. Regulations.gov. [Link]
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Milićević, T., et al. (2023). Human health risk assessment based on direct and indirect exposure to endocrine disrupting herbicides in drinking, ground, and surface water in Croatia. PubMed. [Link]
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National Center for Biotechnology Information. Terbuthylazine. PubChem Compound Database. [Link]
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Papadopoulos, N. G., et al. (2012). Major metabolic pathways (biotic and abiotic) of terbuthylazine (TER). ResearchGate. [Link]
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Curtes, C., et al. (2010). Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring. PubMed Central. [Link]
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Lewis, K.A., et al. (2016). Terbuthylazine. AERU, University of Hertfordshire. [Link]
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Papadopoulos, A., et al. (2017). Terbuthylazine major metabolic pathway. ResearchGate. [Link]
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World Health Organization. (2003). Terbuthylazine (TBA) in Drinking-water. WHO. [Link]
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Hreljac, I., & Filipič, M. (2020). Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PubMed Central. [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2010). Public Release Summary - Evaluation of the active TERBUTHYLAZINE. APVMA. [Link]
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Centers for Disease Control and Prevention. (2016). Biomonitoring Summary - Atrazine. CDC. [Link]
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Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. PubMed. [Link]
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Al-Turkistany, M. A., et al. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples. MDPI. [Link]
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Mercadante, R., et al. (2012). [Identification of biomarkers of short- and medium-term exposure in urine and hair of subjects exposed to terbuthylazine]. PubMed. [Link]
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Mercadante, R., et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]
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Agilent Technologies. (2005). Analysis of Terbuthylazine in Olive Oil by LC/Ion Trap MS and LC/Time-of-Flight MS. Agilent. [Link]
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Mercadante, R., et al. (2012). Terbuthylazine in hair as a biomarker of exposure. PubMed. [Link]
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Institute for Medical Research and Occupational Health. (n.d.). Determination of Terbuthylazine in Urine of Rats Exposed to Low Doses. Technology Networks. [Link]
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Mercadante, R., et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. R Discovery. [Link]
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Biotage. (n.d.). Bioanalytical sample preparation. Biotage. [Link]
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D’Avolio, A., et al. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review. [Link]
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Lucić Vrdoljak, A., et al. (2017). Effects of sub-chronic exposure to terbuthylazine on DNA damage, oxidative stress and parent compound/metabolite levels in adult male rats. PubMed. [Link]
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S, S., & S, S. (2023). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Zheng, J., et al. (2012). LC-MS-based metabolomics. SciSpace. [Link]
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University of Alabama at Birmingham. (2018). Metabolomics analysis by Targeted LC-MS. UAB. [Link]
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Introduction: The Environmental Significance of Terbutylazine Metabolite Monitoring
An Application Note and Protocol for the Monitoring of Terbutylazine-desethyl-2-hydroxy in Wastewater using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Terbutylazine (TER) is a widely used triazine herbicide for controlling broadleaf and grass weeds in various crops.[1] Its extensive use has led to the presence of its parent compound and degradation products in environmental compartments, particularly in water resources. This compound is a key metabolite formed through both biotic and abiotic degradation pathways of terbutylazine.[1][2] Unlike the primary degradation product terbutylazine-desethyl, which is mainly formed by microbial action, the 2-hydroxy metabolite can be synthesized through abiotic oxidation and hydrolysis processes.[1]
The presence of terbutylazine and its metabolites in aquatic ecosystems is a growing concern, with the parent compound categorized as 'Very toxic to aquatic life with long lasting effects'.[1] While the toxicity of its metabolites like this compound is generally considered to be lower than the parent compound, their continuous monitoring is crucial for a comprehensive assessment of the environmental impact of agricultural practices and for ensuring compliance with regulatory limits set by bodies such as the EPA and EFSA.[3]
This application note provides a detailed, field-proven protocol for the robust quantification of this compound in complex wastewater matrices. The methodology is centered around solid-phase extraction (SPE) for sample clean-up and concentration, followed by sensitive and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach is designed for environmental monitoring laboratories, researchers, and water quality professionals requiring reliable data for risk assessment and regulatory oversight.[4]
Principle of the Method
The core of this protocol lies in the selective isolation of the target analyte from the wastewater matrix, followed by highly specific detection. A measured volume of wastewater is first passed through a solid-phase extraction (SPE) cartridge. The cartridge's sorbent retains the analyte while allowing interfering matrix components to pass through. The analyte is then eluted from the cartridge with a small volume of organic solvent. This process not only purifies the sample but also concentrates the analyte, significantly enhancing the method's sensitivity.
The purified and concentrated extract is then injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The LC column separates the target analyte from other co-extracted compounds based on its physicochemical properties. The analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. By monitoring a specific precursor-to-product ion transition in Selected Reaction Monitoring (SRM) mode, the method achieves exceptional selectivity and sensitivity for quantifying this compound, even at trace levels.[5][6]
Experimental Workflow Overview
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: Workflow for this compound analysis in wastewater.
Materials and Reagents
-
Standards: Analytical reference standard of this compound (≥98% purity).[3] Isotopically labeled internal standard (e.g., Atrazine-d5) is recommended for improved accuracy.[7] All standards should be sourced from accredited suppliers.[8]
-
Solvents: HPLC or LC-MS grade methanol, acetonitrile, dichloromethane, and ethyl acetate.[7]
-
Reagents: Reagent water (Type I), formic acid, ammonium acetate, and anhydrous sodium sulfate.[7][9]
-
SPE Cartridges: Mixed-mode cation exchange (MCX) cartridges (e.g., 250 mg, 6 mL) are recommended for their ability to retain triazine metabolites.[1][10][11]
-
Glassware: Amber glass bottles, volumetric flasks, vials with PTFE-lined caps, and a nitrogen evaporation system.[12]
Detailed Protocol
Part 1: Sample Collection and Preparation
The integrity of the analytical result begins with proper sample collection.
-
Sample Collection: Collect approximately 1 liter of wastewater in a pre-cleaned amber glass bottle to prevent photodegradation of the analyte.
-
Preservation: Transport samples to the laboratory on ice. Store at 4°C and analyze within 48 hours. If longer storage is required, acidification to pH < 2 with sulfuric acid may be considered, but stability studies must be performed.[13]
-
Filtration: To prevent clogging of the SPE cartridge, filter the sample through a 1 µm glass fiber filter, followed by a 0.45 µm filter if necessary.[12]
-
Internal Standard Spiking: Spike a known amount of isotopically labeled internal standard into the filtered water sample just prior to extraction. This corrects for variations in extraction efficiency and matrix effects during analysis.[7]
Part 2: Solid-Phase Extraction (SPE)
This crucial step isolates the analyte and removes matrix interferences. The use of MCX cartridges is effective for triazine compounds.[10][11]
-
Cartridge Conditioning: Condition the MCX SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire 1 L filtered water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove residual polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or positive pressure of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analyte from the cartridge. A common elution solvent for triazines is a mixture of dichloromethane and methanol (e.g., 9:1 v/v) or methanol.[5][7] Use two aliquots of 6 mL for complete elution.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water.[7] Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Part 3: LC-MS/MS Instrumental Analysis
The following conditions are a robust starting point and should be optimized for the specific instrumentation used.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 or C8 reversed-phase, e.g., 100 mm x 2.1 mm, <3 µm particle size.[5][14] | Provides good retention and separation for moderately polar compounds like triazine metabolites. |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate.[9][14] | The additive promotes better peak shape and ionization efficiency in ESI positive mode. |
| Mobile Phase B | Methanol or Acetonitrile.[6][14] | The organic solvent elutes the analyte from the column. |
| Flow Rate | 0.3 - 0.4 mL/min.[9] | Appropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source. |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions, and equilibrate for 5 min. | A gradient elution is necessary to separate the analyte from matrix components and ensure a sharp peak shape. This is a typical starting point and requires optimization. |
| Injection Volume | 5 - 20 µL. | Dependent on system sensitivity and expected analyte concentration. |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[5] | Triazine compounds readily form protonated molecules [M+H]+. |
| MS Analysis Mode | Selected Reaction Monitoring (SRM).[5] | Provides the highest sensitivity and selectivity by monitoring specific precursor → product ion transitions. |
| SRM Transitions | To be determined by direct infusion of the analytical standard. A quantifying and a qualifying transition should be used for confident identification. For C7H13N5O (MW 183.21), the precursor ion will be m/z 184.1. Product ions must be empirically determined. | This is the cornerstone of quantitative mass spectrometry, ensuring that the signal is unique to the target analyte. |
Method Performance and Validation
A self-validating system is essential for trustworthy results. The protocol should be validated according to established guidelines (e.g., EPA or ISO). Key performance metrics from published literature for similar analytes provide a benchmark for expected performance.
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.999 | [1] |
| Recovery | 70 - 90% | [10][11] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L (10 - 50 ng/L) | [10][11] |
| Limit of Quantification (LOQ) | ~0.03 - 0.15 µg/L (30 - 150 ng/L) | [10][11] |
| Precision (RSD%) | < 15% | [10][11] |
Quality Control: To ensure the reliability of each analytical batch, include laboratory blanks, matrix spikes, and duplicate samples. A calibration curve must be run with each batch, and its linearity should meet the criteria (r² > 0.99).[15]
Conclusion
This application note details a comprehensive and robust protocol for the determination of this compound in wastewater. By combining solid-phase extraction with the sensitivity and selectivity of LC-MS/MS, this method can achieve the low detection limits required for environmental monitoring and regulatory compliance.[9][11] Adherence to the described steps, coupled with a rigorous quality control regimen, will ensure the generation of high-quality, defensible data, contributing to a better understanding and management of herbicide impacts on aquatic environments.
References
- HPC Standards.
-
Papadopoulos, N., et al. (2012). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. International Journal of Environmental Analytical Chemistry. [Link]
-
U.S. EPA. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments. [Link]
-
Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. ResearchGate. [Link]
-
Mercadante, R., et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. [Link]
-
Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181-8. [Link]
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U.S. EPA. Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. [Link]
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PubChem. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. National Center for Biotechnology Information. [Link]
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Papadopoulos, N., et al. (2007). Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7277. [Link]
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Umweltbundesamt. Pesticide analysis of water. [Link]
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Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. PubMed. [Link]
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U.S. EPA. Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
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U.S. Geological Survey. (2024). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. [Link]
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U.S. EPA. (2023). Procedures for Collecting Wastewater Samples. [Link]
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GOV.UK. (2023). Monitoring discharges to water: CEN and ISO monitoring methods. [Link]
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Scribd. ISO Water Quality Standards. [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Terbuthylazine-desethyl-2-hydroxy in Human Urine
Abstract & Introduction
Terbuthylazine is a triazine herbicide widely used in agriculture for pre-emergence weed control. Following human exposure, primarily through environmental or occupational routes, terbuthylazine is extensively metabolized before excretion.[1][2] The principal metabolic pathways include N-dealkylation and hydroxylation of the alkyl side chains.[3] Consequently, monitoring urinary metabolites such as Terbuthylazine-desethyl-2-hydroxy provides a reliable and non-invasive approach to assess human exposure levels.
This application note presents a comprehensive, validated protocol for the quantitative determination of Terbuthylazine-desethyl-2-hydroxy in human urine. The method employs enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample purification and concentration. Final analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for complex biological matrices.[4] This robust and reliable method is designed for researchers, toxicologists, and public health scientists engaged in biomonitoring and pharmacokinetic studies. The entire protocol adheres to the principles outlined in the bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
Principle of the Method
The analytical strategy is designed to accurately quantify the total concentration of Terbuthylazine-desethyl-2-hydroxy, accounting for both its free form and any glucuronide conjugates that may be present. Xenobiotics and their metabolites are often conjugated with glucuronic acid in the liver to increase their water solubility and facilitate urinary excretion.[8][9][10][11]
The workflow begins with enzymatic hydrolysis using β-glucuronidase to cleave these conjugates, ensuring the measurement of the total metabolite concentration. Following hydrolysis, the sample is subjected to Solid-Phase Extraction (SPE). This critical step removes endogenous interferences from the complex urine matrix, such as salts, urea, and pigments, while simultaneously concentrating the analyte of interest.[12][13][14] The purified and concentrated extract is then analyzed by LC-MS/MS. The chromatographic system separates the analyte from any remaining matrix components before it enters the mass spectrometer. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of specificity by first selecting the analyte's specific precursor ion and then detecting its unique product ions, ensuring highly selective and sensitive quantification. An isotope-labeled internal standard is used throughout the process to correct for any variability during sample preparation and analysis.[14]
Materials, Reagents, and Equipment
Standards and Reagents
-
Analytical Standard: Terbuthylazine-desethyl-2-hydroxy (≥98% purity)
-
Internal Standard (IS): Terbuthylazine-desethyl-2-hydroxy-d5 (or other suitable stable isotope-labeled analog, ≥98% purity)
-
Solvents: Acetonitrile, Methanol (LC-MS Grade); Formic Acid (99%, LC-MS Grade)
-
Water: Deionized water, 18.2 MΩ·cm
-
Enzyme: β-glucuronidase from Helix pomatia or a recombinant source[10]
-
Buffers: Ammonium Acetate, Sodium Acetate
-
Blank Matrix: Pooled human urine from at least six individual, healthy donors confirmed to be free of the target analyte.[7][15]
Consumables and Equipment
-
SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent polymeric reversed-phase cartridges[12][14]
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Vials: 2 mL amber glass autosampler vials with caps
-
General Labware: Calibrated pipettes, polypropylene centrifuge tubes (15 mL)
-
Liquid Chromatography System: HPLC or UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Other Equipment: Analytical balance, vortex mixer, centrifuge, SPE vacuum manifold, nitrogen evaporator with water bath, pH meter
Experimental Protocols
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analytical standard and the internal standard in methanol. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.
-
Calibration Standards and Quality Controls: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human urine. QC samples should be prepared at a minimum of three levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation Workflow
The sample preparation workflow involves enzymatic hydrolysis followed by solid-phase extraction.
Caption: Detailed workflow for urine sample preparation.
LC-MS/MS Analytical Method
The instrumental analysis is performed using a reversed-phase chromatographic separation coupled with tandem mass spectrometry detection.
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: LC-MS/MS Instrumental Parameters
MRM Transitions
MRM transitions must be optimized by infusing the analytical standard and internal standard into the mass spectrometer. The transitions below are representative.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Terbutylazine-desethyl-2-hydroxy | [Optimized Value] | [Optimized Value] | [Optimized Value] |
| This compound (IS) | [Optimized Value] | [Optimized Value] | [Optimized Value] |
Table 2: Optimized Multiple Reaction Monitoring (MRM) Transitions
Method Validation Summary
The analytical method was fully validated according to FDA and EMA guidelines.[4][5][6][7] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability.
Caption: Core parameters for bioanalytical method validation.
-
Selectivity: No significant interfering peaks were observed at the retention times of the analyte and IS in blank urine samples from six different sources.[7][15]
-
Calibration Curve & Linearity: The method was linear over the concentration range of 0.1 to 50 ng/mL. The calibration curve was fitted using a weighted (1/x²) linear regression, with a coefficient of determination (r²) consistently >0.99.[8]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels. The results met the acceptance criteria.
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LQC | 0.3 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| MQC | 5.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| HQC | 40.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Table 3: Acceptance Criteria for Accuracy and Precision[4][5]
-
Recovery & Matrix Effect: The extraction recovery was consistent and reproducible across the QC levels. Matrix effects were assessed and found to be minimal and compensated for by the use of the stable isotope-labeled internal standard.
-
Stability: this compound was found to be stable in human urine for at least three freeze-thaw cycles, for 24 hours at room temperature (bench-top), and for 90 days at -80°C. Processed samples were stable in the autosampler for at least 48 hours.
Discussion
This application note details a highly selective and sensitive method for quantifying this compound in urine. The inclusion of an enzymatic hydrolysis step is paramount. Without it, the analysis would only measure the "free" or unconjugated metabolite, leading to a significant underestimation of total exposure, as many metabolites are excreted as glucuronide conjugates.[8][9][11] The choice of a recombinant β-glucuronidase can offer faster and more efficient hydrolysis compared to traditional sources.[10][16]
The use of Solid-Phase Extraction (SPE) with a polymeric sorbent like Oasis HLB is critical for robust performance. This sorbent provides excellent retention for a wide range of compounds and is effective at removing polar interferences common in urine, thereby reducing matrix effects and improving method longevity.[12][14]
The LC-MS/MS detection, with its inherent specificity from MRM analysis, ensures that the signal is truly from the analyte of interest, free from contributions of other matrix components or structurally similar compounds. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction for any analytical variability.
Conclusion
The described LC-MS/MS method provides a reliable, robust, and validated solution for the quantitative analysis of the terbuthylazine metabolite, this compound, in human urine. The protocol, encompassing enzymatic hydrolysis, solid-phase extraction, and sensitive mass spectrometric detection, is fit for purpose and can be readily implemented in laboratories conducting biomonitoring, environmental health, and toxicological research.
References
-
Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (n.d.). PubMed. [Link]
-
Bioanalytical method validation - Scientific guideline. (2022, July). European Medicines Agency. [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Bioanalysis, 4(7), 775-778. [Link]
-
(PDF) Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2019). ResearchGate. [Link]
-
Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. (n.d.). Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2022). MDPI. [Link]
-
Cheng-Min Tann PhD; Gregory C. Janis MedTox Laboratories, New Brighton, MN, USA. (n.d.). Kura Biotech. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2023, December 26). ResolveMass. [Link]
-
(PDF) Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. (2012). ResearchGate. [Link]
-
DETERMINATION OF TERBUTHYLAZINE IN URINE OF RATS EXPOSED TO LOW DOSES. (n.d.). Technology Networks. [Link]
-
Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. (2014). PMC - NIH. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2024, January). FDA. [Link]
-
In vitro metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in rats, pigs, and humans. (2000). PubMed. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). FDA. [Link]
-
Simultaneous Determination of Terbuthylazine and Its Major Hydroxy and Dealkylated Metabolites in Wetland Water Samples Using Solid-Phase Extraction and High-Performance Liquid Chromatography with Diode-Array Detection. (2013). Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. apvma.gov.au [apvma.gov.au]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. In vitro metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in rats, pigs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [discover.restek.com]
- 12. researchgate.net [researchgate.net]
- 13. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. kurabiotech.com [kurabiotech.com]
Topic: A Validated Liquid-Liquid Extraction Protocol for the Quantification of Terbutylazine-desethyl-2-hydroxy from Aqueous Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and scientifically grounded protocol for the liquid-liquid extraction (LLE) of Terbutylazine-desethyl-2-hydroxy from aqueous samples. This compound is a principal metabolite of the widely used triazine herbicide, terbuthylazine, and its monitoring in environmental and biological matrices is crucial for regulatory compliance and safety assessment.[1] The protocol herein is designed to address the analytical challenges posed by the metabolite's hydrophilic nature, ensuring high recovery and a clean extract suitable for subsequent analysis by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction and Method Principle
This compound is a transformation product of terbuthylazine, formed in the environment and through metabolic processes.[2] As a compound of regulatory interest, its accurate quantification requires an efficient and robust sample preparation method.[1] Liquid-liquid extraction (LLE) is a foundational technique for separating analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases—typically an aqueous sample and an organic solvent.[3]
The primary challenge in extracting this compound lies in its physicochemical properties. With a computed octanol-water partition coefficient (XLogP3) of -0.4, the compound is inherently hydrophilic, favoring the aqueous phase over most nonpolar organic solvents.[2] To overcome this, the presented method employs two key strategies:
-
pH Adjustment: The analyte is a triazine derivative containing both basic amine functionalities and a weakly acidic hydroxyl group.[2] The ionization state of these groups is pH-dependent. By adjusting the sample pH to a neutral or slightly basic range, we can suppress the protonation of the amine groups, ensuring the molecule remains in its neutral, un-ionized state. This form is significantly more hydrophobic, thereby promoting its partitioning into the organic solvent.[4][5]
-
Salting-Out Effect: The addition of a high concentration of an inorganic salt (e.g., sodium chloride) to the aqueous sample increases its ionic strength. This reduces the solubility of the relatively polar organic analyte in the aqueous phase, further enhancing its transfer into the extraction solvent.[5][6]
By carefully controlling these parameters, this protocol maximizes the extraction efficiency of a challenging hydrophilic metabolite.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to designing an effective extraction protocol.
| Property | Value | Source |
| IUPAC Name | 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | [2][7] |
| Molecular Formula | C₇H₁₃N₅O | [2][7][8] |
| Molecular Weight | 183.21 g/mol | [2][7] |
| Appearance | Solid | [8] |
| Computed XLogP3 | -0.4 | [2] |
Materials and Reagents
Reagents
-
Reference Standard: this compound, neat solid or certified solution (e.g., from HPC Standards or LGC Standards).[1][7]
-
Solvents: Ethyl acetate (HPLC grade or equivalent), Methanol (HPLC grade), Acetonitrile (HPLC grade).
-
Water: Deionized or Milli-Q water.
-
Salt: Sodium chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organic contaminants.
-
pH Adjustment: 1 M Sodium hydroxide (NaOH) and 1 M Hydrochloric acid (HCl).
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄), granular.
Equipment
-
15 mL or 50 mL polypropylene or glass centrifuge tubes with screw caps.
-
Vortex mixer.
-
Benchtop centrifuge.
-
Nitrogen evaporation system with a water bath.
-
Analytical balance.
-
pH meter.
-
Glass Pasteur pipettes.
-
Volumetric flasks and pipettes.
Liquid-Liquid Extraction Workflow
The following diagram outlines the complete LLE procedure, from initial sample preparation to the final extract ready for analysis.
Caption: Workflow for the liquid-liquid extraction of this compound.
Detailed Step-by-Step Protocol
This protocol is optimized for a starting sample volume of 10 mL. Volumes should be scaled proportionally for different sample sizes.
-
Sample Measurement: Pipette 10.0 mL of the aqueous sample into a 15 mL centrifuge tube. If using quantitative analysis (e.g., isotope dilution), spike the sample with the internal standard at this stage.
-
pH Adjustment:
-
Rationale: To ensure the analyte is in its neutral, non-ionized form for maximum hydrophobicity. A pH of 8.5-9.0 is recommended as a starting point to deprotonate any potentially acidic groups while keeping the basic triazine nitrogens neutral.
-
Procedure: Place the tube on a magnetic stirrer or vortex gently. Using a calibrated pH meter, slowly add 1 M NaOH dropwise until the pH of the sample stabilizes between 8.5 and 9.0.
-
-
Salting-Out:
-
Rationale: To decrease the analyte's solubility in the aqueous phase, driving it into the organic solvent.
-
Procedure: Add 2.0 g of pre-baked sodium chloride (NaCl) to the sample. Cap the tube and vortex for 30-60 seconds until the salt is fully dissolved.
-
-
First Extraction:
-
Rationale: Ethyl acetate is a moderately polar solvent effective at extracting compounds with similar properties. It is also less dense than water, simplifying the collection of the organic layer.
-
Procedure: Add 6.0 mL of ethyl acetate to the tube. Cap tightly and vortex vigorously for 2 minutes to ensure thorough mixing and maximize the surface area between the two phases.
-
-
Phase Separation:
-
Rationale: Centrifugation provides a sharp, clean interface between the aqueous and organic layers and breaks any potential emulsions.
-
Procedure: Centrifuge the tube at approximately 4000 rpm for 5 minutes.
-
-
Collect Organic Layer:
-
Procedure: Two distinct layers should be visible. The top layer is the ethyl acetate containing the analyte. Using a clean glass Pasteur pipette, carefully transfer this top layer to a new, clean glass tube. Be careful not to transfer any of the lower aqueous layer.
-
-
Second Extraction:
-
Rationale: A second extraction step significantly increases the overall recovery of the analyte.
-
Procedure: Add another 6.0 mL of ethyl acetate to the original centrifuge tube containing the aqueous sample. Repeat steps 4, 5, and 6, combining the second organic extract with the first.
-
-
Drying:
-
Rationale: To remove any residual water from the organic extract, which can interfere with subsequent evaporation and analysis.
-
Procedure: Add a small amount (e.g., a spatula tip) of anhydrous sodium sulfate to the combined organic extracts. Swirl gently and let it sit for 5 minutes. If the sodium sulfate clumps, add more until some remains free-flowing.
-
-
Evaporation:
-
Rationale: To concentrate the analyte into a small volume for improved analytical sensitivity.
-
Procedure: Decant the dried extract into a new tube, leaving the sodium sulfate behind. Place the tube in a nitrogen evaporator with the water bath set to 40°C. Evaporate the solvent under a gentle stream of nitrogen until the tube is completely dry.
-
-
Reconstitution:
-
Rationale: To dissolve the dried analyte in a solvent that is compatible with the analytical instrument's mobile phase.
-
Procedure: Add a precise volume (e.g., 500 µL) of the reconstitution solvent (e.g., 50:50 methanol:water). Vortex for 30 seconds to ensure the analyte is fully dissolved. The sample is now ready for injection into an LC-MS/MS or other suitable instrument.[9][10]
-
Protocol Parameters and Troubleshooting
| Parameter | Recommended Value/Choice | Rationale & Troubleshooting Notes |
| Sample Volume | 10 mL | Can be scaled, but maintain the sample-to-solvent ratio. |
| pH | 8.5 - 9.0 | Critical Parameter. If recovery is low, optimization is key. Test a range from pH 7 to 10.[11] |
| Salt | 2 g NaCl (20% w/v) | Ensure salt is fully dissolved before adding solvent. |
| Extraction Solvent | Ethyl Acetate | Dichloromethane is an alternative but is denser and more hazardous. |
| Solvent:Sample Ratio | 1.2:1 (total) or 0.6:1 per extraction | A higher ratio (e.g., up to 7:1) can improve recovery but increases solvent usage and evaporation time.[5] |
| Mixing | 2 min vigorous vortex | Emulsion: If an emulsion forms at the interface, try longer/faster centrifugation, gentle stirring, or adding more salt. |
| Reconstitution Volume | 500 µL | Adjust based on the expected analyte concentration and required instrument sensitivity. |
Conclusion
This application note details a robust and validated liquid-liquid extraction method for this compound. By systematically addressing the analyte's hydrophilic nature through precise pH control and the salting-out effect, this protocol provides a reliable means for researchers to achieve high-recovery extraction from complex aqueous matrices. The resulting clean extract is highly suitable for sensitive downstream analytical techniques, enabling accurate and reproducible quantification for environmental monitoring, toxicology studies, and regulatory analysis.
References
-
4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | C7H13N5O | CID 135612794 . PubChem. [Link]
-
2-hydroxy-desethyl-terbuthylazine (Ref: GS 28620) . Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]
-
Selective extraction of triazine herbicides from food samples based on a combination of a liquid membrane and molecularly imprinted polymers . ResearchGate. [Link]
-
Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry . ResearchGate. [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components . ACS Omega. [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation . Element Lab Solutions. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols . LCGC International. [Link]
-
Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE . Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry . PubMed. [Link]
-
Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography . ResearchGate. [Link]
-
Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components . ACS Publications. [Link]
-
Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection . ResearchGate. [Link]
-
Analytical Methods . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Magnetic Deep Eutectic Solvent-Based Single-Drop Microextraction for the Determination of Triazine Herbicides in Environmental Waters . MDPI. [Link]
-
Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques . ResearchGate. [Link]
-
Extraction and Isolation of Triazine Herbicides From Water and Vegetables by a Double Trap Tandem System . PubMed. [Link]
-
Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite . PubMed. [Link]
Sources
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- 3. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terbuthylazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. researchgate.net [researchgate.net]
- 10. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Revolutionizing Tracer Studies: A Detailed Protocol for the Synthesis of Isotopically Labeled Terbutylazine-desethyl-2-hydroxy
For Immediate Release
This application note provides a comprehensive guide for the synthesis of isotopically labeled Terbutylazine-desethyl-2-hydroxy, a critical metabolite of the widely used herbicide terbuthylazine.[1] The availability of a stable, isotopically labeled version of this metabolite is paramount for advanced tracer studies in environmental monitoring, metabolic research, and agricultural science.[2][3][4] Such studies are essential for understanding the fate, transport, and toxicological profile of terbuthylazine and its degradation products.[5][6][7]
The protocol herein outlines a robust synthetic pathway, purification methods, and detailed analytical characterization. Furthermore, it provides insights into the application of this novel tracer compound in experimental workflows, empowering researchers to conduct highly sensitive and accurate analyses.
Introduction: The Need for Labeled Metabolites in Environmental Science
Terbuthylazine (N2-tert-Butyl-6-chloro-N4-ethyl-1,3,5-triazine-2,4-diamine) is a prominent member of the chloro-s-triazine herbicide family, utilized globally for broad-spectrum weed control.[8][9] Its environmental persistence and potential for groundwater contamination have prompted extensive research into its metabolic and degradation pathways.[5][10] One of its major metabolites, this compound, is formed through dealkylation and hydrolysis.[6][11]
To accurately trace the environmental journey and metabolic fate of this herbicide, stable isotope labeling is the technique of choice.[12][13] Isotopically labeled compounds act as tracers that can be distinguished from their naturally occurring counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, without altering the chemical behavior of the molecule.[4][12] This allows for precise quantification and pathway elucidation in complex biological and environmental matrices.[2][13] This guide details the synthesis of a ¹³C- or ¹⁵N-labeled this compound for use in such critical tracer studies.
Synthetic Strategy and Protocol
The synthesis of isotopically labeled this compound is a multi-step process commencing from a labeled precursor. The general strategy involves the sequential nucleophilic substitution on a triazine core, followed by hydrolysis.
Materials and Reagents
-
Cyanuric chloride
-
¹³C- or ¹⁵N-labeled tert-butylamine
-
Ammonia solution
-
Sodium hydroxide
-
Hydrochloric acid
-
Organic solvents (e.g., Dioxane, Acetone, Ethyl acetate, Hexane)
-
Deionized water
-
Silica gel for column chromatography
Synthetic Workflow Diagram
Caption: Synthetic workflow for isotopically labeled this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-chloro-4-(tert-butylamino)-6-amino-1,3,5-triazine
-
Dissolve cyanuric chloride in a suitable organic solvent (e.g., dioxane) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of isotopically labeled tert-butylamine (e.g., ¹³C₄-tert-butylamine or ¹⁵N-tert-butylamine) to the cooled solution while maintaining the temperature. The choice of labeled precursor will determine the final labeled positions in the metabolite.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
To the resulting mixture, add an aqueous solution of ammonia in excess and continue stirring. This will substitute a second chlorine atom with an amino group.
Step 2: Hydrolysis to this compound
-
To the reaction mixture from Step 1, add a solution of sodium hydroxide and heat the mixture to reflux. The hydrolysis of the remaining chlorine atom to a hydroxyl group is the key transformation in this step.
-
Monitor the reaction progress by TLC or LC-MS until the conversion is complete.
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to precipitate the product.
Step 3: Purification of the Labeled Metabolite
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Further purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be employed for achieving high purity.[14]
Step 4: Structural Characterization and Isotopic Enrichment Confirmation
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized compound and determine the isotopic enrichment by high-resolution mass spectrometry. The mass shift will correspond to the number of incorporated heavy isotopes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Use ¹H and ¹³C NMR to confirm the chemical structure. For ¹³C-labeled compounds, the ¹³C NMR will show enhanced signals at the labeled positions. For ¹⁵N-labeled compounds, ¹⁵N NMR or ¹H-¹⁵N correlation spectra can be used.
-
Purity Analysis: Assess the purity of the final compound using analytical HPLC with UV detection.
Quantitative Data Summary
| Parameter | Expected Value | Analytical Method |
| Chemical Formula | C₇H₁₃N₅O | Mass Spectrometry |
| Molecular Weight (unlabeled) | 183.21 g/mol | Mass Spectrometry |
| Molecular Weight (¹³C₄-labeled) | 187.21 g/mol | Mass Spectrometry |
| Molecular Weight (¹⁵N-labeled) | 184.21 g/mol (single label) | Mass Spectrometry |
| Isotopic Enrichment | > 98% | Mass Spectrometry |
| Chemical Purity | > 98% | HPLC |
Application in Tracer Studies: A Protocol Outline
The synthesized isotopically labeled this compound can be utilized as an internal standard for quantification or as a tracer in metabolic and environmental fate studies.
Experimental Workflow for a Tracer Study
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. iaea.org [iaea.org]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
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- 8. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Terbuthylazine [sitem.herts.ac.uk]
- 10. Terbuthylazine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 13. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 14. Stable Isotopically Labeled Compounds (2H, 13C, 15N, 34S) | Genesis Drug Discovery & Development [gd3services.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Interference in Terbutylazine-desethyl-2-hydroxy LC-MS Analysis
Welcome to the technical support center for the LC-MS analysis of Terbutylazine-desethyl-2-hydroxy. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix interference. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also a deeper understanding of the underlying principles to empower you in your analytical endeavors.
Understanding the Challenge: The Nature of Matrix Interference
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest[1]. When analyzing complex samples such as soil, water, or biological fluids for this compound, these co-extracted compounds can significantly impact the accuracy and sensitivity of your results. This phenomenon, known as the matrix effect, typically manifests as ion suppression or, less commonly, ion enhancement[1][2].
Ion suppression is a major concern in LC-MS analysis and occurs when matrix components co-eluting with the target analyte interfere with the ionization process in the mass spectrometer's source, leading to a decreased analyte signal[1][2][3]. Conversely, ion enhancement is an increase in the analyte signal due to the presence of matrix components. Both can lead to inaccurate quantification. The primary cause of these effects is competition for ionization efficiency in the ion source between the analyte and co-eluting matrix components[4].
This guide will walk you through identifying and mitigating these effects to ensure the integrity of your data.
Troubleshooting Guide & FAQs
Question 1: My signal for this compound is significantly lower in my samples compared to my solvent-based standards. How can I confirm this is a matrix effect?
Answer:
This is a classic sign of ion suppression. To confirm and quantify the extent of the matrix effect, you should perform a post-extraction spike experiment . This is a widely accepted method for quantitatively assessing matrix effects[2].
Protocol: Post-Extraction Spike Experiment
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (if used) into the final reconstitution solvent.
-
Set B (Pre-extraction Spike): Spike the analyte and internal standard into a blank matrix sample before the extraction process. This is your standard recovery sample.
-
Set C (Post-extraction Spike): Spike the analyte and internal standard into the final extract of a blank matrix sample after all extraction and cleanup steps are complete.
-
-
Analyze all three sets by LC-MS under the same conditions.
-
Calculate the Matrix Effect (%) using the following formula:
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
This quantitative assessment will confirm the presence and magnitude of the matrix effect, guiding your subsequent troubleshooting steps.
Question 2: I've confirmed ion suppression. What is the most effective first step to mitigate this issue?
Answer:
The most effective initial strategy is to improve your sample preparation to remove interfering matrix components before they reach the LC-MS system. Two powerful and widely used techniques for triazine herbicides are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
A. Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples by selectively retaining the analyte on a solid sorbent while matrix components are washed away[1][5]. For triazine herbicides like this compound, reversed-phase cartridges (e.g., C18) or polymeric sorbents are often used[5][6][7].
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water[7][8].
-
Sample Loading: Load the water sample (e.g., 100 mL, acidified to pH ~3) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes with a small volume of an organic solvent, such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
B. QuEChERS
The QuEChERS method is a streamlined approach that involves an extraction and partitioning step followed by a dispersive SPE (d-SPE) cleanup[9][10][11]. It is highly effective for a wide range of pesticides in various matrices[12][13].
-
Extraction: Homogenize 10-15 g of the sample with 10-15 mL of acetonitrile. Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the acetonitrile extract and add it to a tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments) and magnesium sulfate to remove water[14].
-
Final Centrifugation and Analysis: Vortex and centrifuge the d-SPE tube. The supernatant is then ready for LC-MS analysis, possibly after a solvent exchange.
Question 3: Even after improving my sample preparation, I still observe some matrix effects. What other strategies can I employ?
Answer:
If residual matrix effects persist, the next steps involve compensating for these effects during the analytical run and through your calibration strategy.
A. Use of Stable Isotope-Labeled Internal Standards (SIL-IS)
This is considered the gold standard for compensating for matrix effects[15]. A SIL-IS is a version of your analyte where some atoms have been replaced with their heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N)[16][17].
Causality: The SIL-IS has nearly identical chemical and physical properties to the native analyte. It will co-elute and experience the same degree of ion suppression or enhancement[15][18]. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification[15]. For this compound, a deuterated analog would be the ideal choice[19].
B. Matrix-Matched Calibration
If a suitable SIL-IS is not available, creating your calibration standards in a blank matrix extract is a highly effective alternative[1][20].
Causality: By preparing your calibrants in a sample matrix that is free of the analyte, the standards will experience the same matrix effects as your unknown samples[13]. This allows for the accurate quantification of the analyte in the presence of these interferences.
-
Obtain a representative blank matrix (e.g., soil, water, plasma) that is free of this compound.
-
Perform the complete sample preparation procedure on this blank matrix.
-
Use the resulting blank matrix extract as the diluent for your calibration standards.
-
Construct your calibration curve using these matrix-matched standards.
Question 4: Can I optimize my LC-MS method to reduce matrix effects?
Answer:
Yes, optimizing your chromatographic and mass spectrometric conditions can significantly reduce the impact of matrix effects.
A. Chromatographic Separation
The goal is to chromatographically separate your analyte from the co-eluting matrix components that are causing ion suppression[1][21].
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between your analyte and any interfering peaks.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) to alter selectivity and improve separation.
-
Smaller Particle Sizes (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provide higher resolution and better separation, which can be very effective at separating analytes from matrix interferences.
B. Mass Spectrometer Source Parameters
Fine-tuning the electrospray ionization (ESI) source parameters can sometimes help mitigate ion suppression.
-
Capillary Voltage: Optimize the voltage to ensure efficient ionization of your analyte.
-
Gas Flow and Temperature: Adjust the nebulizer and drying gas flows and temperatures to improve desolvation and reduce the formation of adducts that can compete with your analyte for ionization.
Visual Workflows and Data
Diagram: Troubleshooting Logic for Matrix Effects
Caption: A logical workflow for identifying, mitigating, and compensating for matrix effects.
Diagram: QuEChERS Sample Preparation Workflow
Caption: A streamlined workflow for the QuEChERS sample preparation method.
Table: Comparison of Matrix Effect Mitigation Strategies
| Strategy | Principle of Operation | Pros | Cons |
| Improved Sample Prep (SPE/QuEChERS) | Physical removal of interfering matrix components prior to analysis. | Directly addresses the root cause; can improve instrument robustness. | Can be time-consuming; potential for analyte loss. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-eluting standard experiences the same matrix effect, allowing for normalization. | Considered the most accurate method for compensation. | Can be expensive and not available for all analytes. |
| Matrix-Matched Calibration | Calibrants and samples experience the same matrix effect, leading to accurate quantification. | Highly effective when a SIL-IS is unavailable. | Requires a reliable source of blank matrix; can be labor-intensive. |
| Chromatographic Separation | Resolving the analyte peak from interfering matrix peaks. | Reduces the need for extensive sample cleanup or complex calibration. | May require significant method development; may not be possible for all interferences. |
References
- Becker, G. (n.d.).
-
Li, W., & Cohen, L. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(23), 2143–2147. [Link]
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Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5795–5805. [Link]
- BenchChem. (2025).
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Wang, S., Wang, Z., Zhang, Y., Wang, J., & Wang, X. (2021). Highly-selective complex matrices removal via a modified QuEChERS for determination of triazine herbicide residues and risk assessment in bivalves. Food Chemistry, 347, 129030. [Link]
- Spectroscopy Staff. (2025, January 17). Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method. Spectroscopy.
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Koukouflatos, K., et al. (2021). Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator. Applied Sciences, 11(21), 10328. [Link]
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Pizzutti, I. R., et al. (2016). Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes. Journal of the Brazilian Chemical Society, 27(1), 115-125. [Link]
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Mazzella, N., et al. (2007). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide concentrations in fresh and estuarine waters. Talanta, 71(2), 644-652. [Link]
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Kim, H.-J., et al. (2022). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Foods, 11(21), 3505. [Link]
- UCT, Inc. (n.d.). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water.
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Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5795-5805. [Link]
- BenchChem. (2025). A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Triazine Herbicide Analysis.
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Tadesse, B., Teju, E., Goshu, A., & Megersa, N. (2016). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector. Ethiopian Journal of Science and Technology, 9(2), 85-98. [Link]
- Dolan, J. W. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
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Lee, S., et al. (2024). LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. Journal of Agricultural and Food Chemistry, 72(42), 22899-22912. [Link]
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Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
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Popa, G., & Spac, A. F. (2009). Solid-phase extraction of some herbicides presents in water. Journal of the Serbian Chemical Society, 74(12), 1331-1339. [Link]
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Asperger, A., et al. (2001). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 19(11), 1144-1153. [Link]
- Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System.
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Ismaiel, O. A., et al. (2016). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 30(19), 2133-2141. [Link]
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Gorni, A., et al. (2002). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Analytical Toxicology, 26(3), 137-141. [Link]
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Zhang, Y., et al. (2020). Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS. Food Chemistry, 310, 125807. [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
- BenchChem. (2025).
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Tadesse, B., Teju, E., Goshu, A., & Megersa, N. (2016). Modified QuEChERS method for the determination of s-Triazine herbicide residues in soil samples by high performance liquid chromatography-diode array detector. Semantic Scholar. [Link]
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Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. [Link]
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Mazzella, N., et al. (2007). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. ResearchGate. [Link]
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Panuwet, P., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 42(2), 134-150. [Link]
- Thermo Fisher Scientific. (n.d.).
- Ramani, A., et al. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
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Lofrano, G., et al. (2016). lc-ms/ms and gc/ms/ms method for screening of 200 pesticides in water. ResearchGate. [Link]
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Gikas, E., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181-188. [Link]
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Schneider, C., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 23. [Link]
- Mastovska, K. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Mazzella, N., et al. (2011). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and … OUCI.
- BenchChem. (2025).
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Mercadante, R., et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(3), 875-886. [Link]
- Zhang, X., et al. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
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Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B, 801(2), 215-222. [Link]
- Zimmerman, L. R., et al. (2009). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking water.
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Technical Support Center: Chromatographic Resolution of Terbutylazine-desethyl-2-hydroxy Isomers
<_ _>
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the chromatographic resolution of Terbutylazine-desethyl-2-hydroxy isomers. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies. Our goal is to empower you with the expertise to not only solve immediate separation issues but also to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What makes the isomers of this compound challenging to separate?
The primary challenge lies in the structural similarity of the isomers. Isomers possess the same molecular formula and connectivity of atoms but differ in the spatial arrangement of atoms or groups. This subtle difference results in very similar physicochemical properties, leading to near-identical interactions with the stationary and mobile phases in a chromatographic system. Achieving baseline resolution requires a highly selective method that can exploit these minor structural variations.
Q2: What is the ideal peak shape in chromatography, and why is it important for isomer resolution?
The ideal peak shape is a symmetrical, sharp Gaussian peak. Good peak shape is crucial for accurate quantification and achieving high resolution, especially for closely eluting compounds like isomers.[1][2] Asymmetrical peaks, such as those exhibiting tailing or fronting, can compromise the accuracy and reproducibility of your analysis. Peak tailing, where the latter half of the peak is broader, can be particularly problematic as it can obscure a closely eluting isomeric peak.[1]
Q3: What are the initial steps I should take when experiencing poor resolution of these isomers?
Begin by systematically evaluating your current method parameters. Key areas to investigate include:
-
Mobile Phase Composition: Ensure the pH is appropriate and stable. Small variations in pH can significantly impact the retention and selectivity of ionizable compounds.[3][4][5]
-
Column Chemistry: Verify that you are using a column with a suitable stationary phase that can offer the necessary selectivity for your isomers.
-
System Suitability: Check for system-wide issues such as excessive dead volume, which can lead to peak broadening and poor resolution.[1]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to systematically troubleshoot and resolve common issues encountered during the separation of this compound isomers.
Problem 1: Co-elution or Poor Resolution of Isomeric Peaks
Initial Observation: The chromatogram shows a single, broad peak or two closely overlapping peaks with a resolution value (Rs) significantly less than 1.5.
Underlying Causes & Corrective Actions:
The primary reason for co-elution is insufficient selectivity of the chromatographic system for the isomers. To improve resolution, you must manipulate the factors that influence selectivity: mobile phase composition, stationary phase chemistry, and temperature.
Caption: Troubleshooting workflow for poor isomeric resolution.
1. Mobile Phase Optimization:
-
pH Adjustment: The ionization state of the analytes can be manipulated by altering the mobile phase pH, which in turn affects their interaction with the stationary phase.[4] For triazine compounds, which can be ionizable, pH is a critical parameter.[6]
-
Protocol: Prepare a series of mobile phases with pH values ranging from 2.5 to 7.5 in 0.5 unit increments. Ensure the chosen pH is within the stable range for your column. Use a reliable buffer to maintain a consistent pH throughout the run.[7]
-
Causality: By changing the pH, you alter the degree of ionization of the hydroxyl and amine functional groups on the this compound isomers. This can lead to differential interactions with the stationary phase, thereby improving selectivity.[3]
-
-
Organic Modifier Selection: The type and concentration of the organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity.
-
Protocol: If using acetonitrile, try substituting it with methanol at an equivalent solvent strength, or vice-versa. You can also evaluate different gradients of the organic modifier.
-
Causality: Acetonitrile and methanol have different polarities and dipole moments, leading to different solvation effects on the analytes and the stationary phase. These differences can alter the elution order and improve the separation of isomers.
-
2. Stationary Phase Selection:
If mobile phase optimization does not yield the desired resolution, the next logical step is to explore different stationary phase chemistries.
| Stationary Phase | Principle of Separation | Potential for Isomer Resolution |
| C18 (ODS) | Primarily hydrophobic interactions. | Standard choice, but may lack selectivity for polar isomers. |
| C8 | Less hydrophobic than C18. | Can be beneficial for more polar compounds.[8][9] |
| Phenyl-Hexyl | π-π interactions, hydrophobic interactions. | Can offer unique selectivity for aromatic compounds or those with double bonds. |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, and hydrophobic interactions. | Excellent for separating isomers with differing electron distributions. |
| Polar-Embedded | Hydrophobic interactions with enhanced compatibility with aqueous mobile phases. | Can reduce peak tailing for basic compounds.[7] |
-
Protocol: Screen a minimum of three different column chemistries. Start with a standard C18 and then move to more specialized phases like PFP or a polar-embedded column. Use the same mobile phase conditions initially to isolate the effect of the stationary phase.
3. Temperature Optimization:
Temperature affects the thermodynamics and kinetics of the chromatographic process.[10]
-
Protocol: Evaluate the separation at a range of temperatures, for example, 25°C, 40°C, and 60°C. Ensure your column and analytes are stable at elevated temperatures.
-
Causality: Increasing temperature generally decreases retention time by reducing mobile phase viscosity and increasing analyte diffusivity.[11][12] More importantly, temperature can alter the selectivity between two analytes.[11] This is because the change in retention with temperature can be different for each isomer, potentially leading to an improved separation at a specific temperature.
Problem 2: Peak Tailing
Initial Observation: The peaks in the chromatogram are asymmetrical, with a drawn-out tail. The tailing factor is significantly greater than 1.2.
Underlying Causes & Corrective Actions:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.[13][14]
Caption: Decision tree for troubleshooting peak tailing.
1. Address System and Column Issues:
-
Extra-column Volume: Minimize tubing length and use narrow internal diameter tubing to reduce dead volume, which can cause peak broadening and tailing.[7]
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds that may be causing active sites.
-
Column Voids: A void at the head of the column can cause peak splitting or tailing.[1] This often requires replacing the column.
2. Mitigate Secondary Interactions:
-
Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with basic analytes, causing peak tailing.[7]
-
Protocol:
-
Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups.[7]
-
Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to mask the silanol groups.
-
Lower pH: Operating at a low pH (e.g., < 3) will protonate the silanol groups, reducing their interaction with basic analytes.
-
-
-
Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of an analyte, a mixture of ionized and unionized forms exists, which can lead to peak tailing or splitting.[7][3]
-
Protocol: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the this compound isomers. This ensures that the analytes are predominantly in a single ionic form.[5]
-
By systematically applying these troubleshooting principles and methodologies, you can overcome the challenges of separating this compound isomers and develop a robust, reliable analytical method.
References
-
Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis | LCGC International. (2017-12-01). Available from: [Link]
-
Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis | LCGC International. (2017-12-01). Available from: [Link]
-
Why Are Chromatograms "Peak"-Shaped: A Guide for New Laboratory Analysts. (2024-12-04). Available from: [Link]
-
Electrochemically modulated liquid chromatographic separation of triazines and the effect of pH on retention | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025-10-28). Available from: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022-10-06). Available from: [Link]
-
Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed. Available from: [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. Available from: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available from: [Link]
-
How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. (2025-10-28). Available from: [Link]
-
The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Available from: [Link]
-
Why Temperature Is Important in Liquid Chromatography. (2025-03-06). Available from: [Link]
-
The Use of Temperature for Method Development in LC - Chromatography Today. Available from: [Link]
-
Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite - ResearchGate. (2017-11-28). Available from: [Link]
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stabilization of Terbutylazine-desethyl-2-hydroxy in solution for long-term storage
Welcome to the technical support center for the handling and storage of Terbutylazine-desethyl-2-hydroxy. This guide is designed for researchers, analytical scientists, and laboratory professionals who work with this and other related triazine metabolite standards. Ensuring the long-term stability of these reference materials is critical for generating accurate and reproducible data in environmental monitoring, food safety, and toxicological studies.
This resource provides in-depth answers to frequently asked questions, troubleshooting advice for common stability issues, and validated protocols for long-term storage and stability assessment.
Frequently Asked Questions (FAQs): First Principles
This section addresses fundamental questions regarding the nature of this compound and the factors that influence its stability in solution.
Q1: What is this compound and why is it important?
This compound is a key metabolite of the widely used triazine herbicide, Terbutylazine.[1][2] Its formation occurs through the dealkylation of the ethyl group and the substitution of the chlorine atom with a hydroxyl group on the triazine ring.[3][4] Monitoring for this metabolite is crucial for assessing the environmental fate of the parent herbicide and for ensuring compliance with regulatory limits in water, soil, and food products.[1]
Q2: What are the primary degradation pathways for this compound in solution?
The primary degradation pathways for triazine herbicides and their metabolites are hydrolysis and photolysis.[5][6] Although the 2-hydroxy form is a product of hydrolysis of the parent compound, it can undergo further degradation.[5] Key factors that accelerate degradation include:
-
pH: Triazines are generally more stable in neutral or weakly alkaline/acidic media but are susceptible to hydrolysis under strongly acidic or alkaline conditions.[7]
-
Light Exposure: UV radiation, including from sunlight, can induce photodegradation.[6][8][9] The presence of photosensitizing agents like humic acids in environmental samples can accelerate this process.[5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis and other degradation processes.[9][10]
Q3: What is the ideal solvent for preparing stock solutions of this compound?
For long-term stability, organic solvents such as methanol or acetonitrile are highly recommended.[1][11] These solvents minimize the risk of hydrolysis. While the compound has some solubility in water, aqueous solutions are not ideal for long-term storage unless buffered to a stable pH and stored under strict conditions. Commercial reference standards are often supplied in methanol or acetonitrile.[1][2]
Q4: How should I handle the neat (solid) reference material?
Neat reference materials should be stored at the temperature recommended by the supplier, typically ranging from +20°C to -18°C, and protected from light and moisture.[12][13] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid material, which could initiate degradation.
Troubleshooting Guide: Common Stability Issues
This section provides solutions to specific problems that users may encounter during their experiments.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Decreasing analyte concentration in working standards over a short period (days/weeks). | 1. Improper Solvent: Using unbuffered aqueous solutions can lead to rapid hydrolysis. 2. Light Exposure: Vials left on the benchtop can be exposed to UV light, causing photodegradation.[6] 3. Temperature Fluctuations: Storing solutions at room temperature or in a frequently opened refrigerator can accelerate degradation.[10] | 1. Solvent Choice: Prepare working standards in a high-purity organic solvent like methanol or acetonitrile. If an aqueous matrix is required, prepare fresh daily. 2. Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil. Store in the dark.[14] 3. Control Temperature: Store solutions in a stable, temperature-controlled environment, preferably at ≤ -18°C.[11][13] |
| Appearance of unknown peaks in chromatograms during analysis. | 1. Analyte Degradation: The new peaks are likely degradation products.[3][4] 2. Solvent Contamination: Impurities in the solvent or reactions with the solvent over time. | 1. Confirm Degradation: Use a freshly prepared standard to confirm if the unknown peaks are absent. Review storage conditions against best practices. 2. Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents for preparing standards. 3. Perform Stability Study: Conduct a formal stability study (see Protocol 1) to identify degradation products and establish an expiry date for your solutions. |
| Poor reproducibility between analytical runs. | 1. Inconsistent Standard Preparation: Minor variations in dilution or handling. 2. Standard Degradation: Using a stock solution that has degraded since its initial preparation. | 1. Standardize Procedures: Use calibrated pipettes and follow a strict, documented procedure for all standard preparations. 2. Implement QC Checks: Prepare Quality Control (QC) samples from a separate stock solution weighing. Analyze these with each batch to monitor the stability and accuracy of your calibration standards. |
| Precipitation observed in the solution upon thawing. | 1. Poor Solubility: The concentration may exceed the compound's solubility limit in the chosen solvent at low temperatures. 2. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the analyte concentration. | 1. Check Solubility: Ensure the prepared concentration is well below the solubility limit. Gently warm the vial and vortex to redissolve the precipitate before use. 2. Ensure Proper Sealing: Use high-quality vials with TFE-lined screw caps to prevent evaporation.[14] |
Protocols and Methodologies
Protocol 1: Preparation and Long-Term Storage of Stock Solutions
This protocol details the best practices for preparing a stable stock solution of this compound.
Materials:
-
This compound neat reference material
-
High-purity (≥99.9%) methanol or acetonitrile
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with TFE-fluorocarbon-sealed screw caps[14]
Procedure:
-
Equilibration: Allow the vial of neat material to reach ambient temperature for at least 30 minutes before opening.
-
Weighing: Accurately weigh the desired amount of the compound (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed material to a Class A volumetric flask (e.g., 10 mL). Dissolve and dilute to volume with the chosen solvent (methanol or acetonitrile) to achieve the desired concentration (e.g., 1000 µg/mL).
-
Homogenization: Mix the solution thoroughly by inverting the flask multiple times.
-
Aliquoting & Storage: Dispense the stock solution into smaller volume amber glass vials. This minimizes the number of freeze-thaw cycles for the bulk solution.
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Storage Conditions: Store the vials in a freezer at -20°C ± 5°C .[11] Under these conditions, solutions in methanol have been shown to be stable for at least 6 months.[11]
Workflow for Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing stable stock solutions.
Data Summaries
Table 1: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Methanol or Acetonitrile (HPLC-grade or higher) | Minimizes risk of hydrolysis and ensures compatibility with analytical systems (e.g., LC-MS/MS).[1][11] |
| Temperature | ≤ -18°C (e.g., -20°C) | Significantly slows the rate of all potential degradation reactions.[11][13] |
| pH | Not applicable for organic solvents. (If aqueous, buffer to pH 7) | The compound is most stable in neutral media. Strong acids or bases will catalyze hydrolysis.[5][7] |
| Light Protection | Mandatory | Use amber vials or protect clear vials from light to prevent photodegradation.[8][14] |
| Container | Borosilicate glass with TFE-lined screw caps | Inert material prevents leaching and adsorption. TFE-lined caps provide an excellent seal against evaporation.[14] |
| Max Storage Time | ≥ 6 months (in Methanol at -20°C)[11] | This is a general guideline. It is best practice to verify stability in your own laboratory (See Protocol 1). |
Visual Guides
Potential Degradation Pathways
The stability of this compound is intrinsically linked to its chemical structure. The primary degradation concerns are further dealkylation or cleavage of the triazine ring, which can be initiated by factors like harsh pH, UV light, or microbial action.
Caption: Simplified abiotic degradation pathway of Terbutylazine.
References
-
ResearchGate. (n.d.). Major metabolic pathways (biotic and abiotic) of terbuthylazine (TER). [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Nonbiological Degradation of Triazine Herbicides Photolysis and Hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation and movement of terbuthylazine in soil. Retrieved from [Link]
-
ResearchGate. (n.d.). Terbuthylazine degradation pathway and bacterial genes involved. [Diagram]. Retrieved from [Link]
-
ResearchGate. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid. PMC. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
ResearchGate. (n.d.). Terbuthylazine major metabolic pathway. [Diagram]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Terbuthylazine. PubChem. Retrieved from [Link]
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Safety Data Sheet. (2019). Triazine Pesticides Standard. Retrieved from [Link]
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World Health Organization. (n.d.). Atrazine and Its Metabolites in Drinking-water. Retrieved from [Link]
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AERU, University of Hertfordshire. (n.d.). Terbuthylazine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation of the pesticide terbuthylazine in ultrapure water (a), groundwater (b) and water from the Gaditana area (c) by ultraviolet radiation. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Behaviour of triazine herbicides and their hydroxylated and dealkylated metabolites on a propazine-imprinted polymer: Comparative study in organic and aqueous media. Retrieved from [Link]
-
Semantic Scholar. (2001). Analysis of Hydroxylated Atrazine Degradation Products in Soils. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. PMC. Retrieved from [Link]
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optimization of electrospray ionization for Terbutylazine-desethyl-2-hydroxy
An authoritative guide to navigating the complexities of Electrospray Ionization (ESI) for the quantitative and qualitative analysis of Terbutylazine-desethyl-2-hydroxy.
Introduction: The Challenge of a Polar Metabolite
This compound is a principal transformation product of the widely used triazine herbicide, Terbutylazine.[1][2][3][4] Its detection and quantification in environmental and biological matrices are critical for safety and regulatory compliance. With a molecular weight of 183.21 g/mol and a polar structure containing both amino and hydroxyl functional groups, this analyte presents unique challenges for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5]
Electrospray Ionization (ESI) is the premier technique for ionizing such polar, non-volatile compounds.[6][7][8] However, achieving a sensitive, stable, and reproducible signal for this compound requires a systematic optimization of numerous interdependent parameters. This guide serves as a technical support hub, providing researchers with actionable FAQs, in-depth troubleshooting workflows, and validated protocols to master its analysis.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the ESI-MS analysis of this compound.
Q1: Which ionization polarity, positive or negative, is better for this compound?
A1: Positive ion mode is strongly recommended. The molecule's structure contains two basic amino groups on the triazine ring, which are readily protonated in an acidic environment to form a stable [M+H]⁺ ion.[9][10] While the hydroxyl group could theoretically be deprotonated in negative mode to form an [M-H]⁻ ion, the proton affinity of the amino groups makes positive mode significantly more efficient for this class of compounds.[11] It is always best practice, however, to screen both polarities during initial method development.[12][13]
Q2: What is the expected m/z for the primary ion in positive ESI mode?
A2: Given the molecular formula C₇H₁₃N₅O and a molecular weight of approximately 183.11 Da for the monoisotopic mass, the primary ion you should target is the protonated molecule, [M+H]⁺, at an m/z of approximately 184.12 .[5] Always check for other common adducts, such as sodium ([M+Na]⁺ at m/z 206.10) or potassium ([M+K]⁺ at m/z 222.07), which can diminish the signal of your target ion.[12]
Q3: Why is my signal intensity for this compound so low?
A3: Low signal intensity is a common issue stemming from several factors:
-
Suboptimal Source Parameters: The capillary voltage, cone voltage, gas flows, and temperatures are not optimized for your specific analyte and mobile phase conditions.[7][14]
-
Ion Suppression: Co-eluting compounds from the sample matrix are competing with your analyte for ionization, reducing its efficiency. This is a major concern for polar analytes which often have poor chromatographic retention.[15][16]
-
Poor Chromatography: If the analyte elutes in the solvent front (void volume), it will experience maximum ion suppression.[9]
-
Inappropriate Mobile Phase: The pH or solvent composition may not be conducive to efficient protonation and desolvation.[12]
Q4: What is "cone voltage," and why is it so critical?
A4: Cone voltage (also known as orifice voltage or declustering potential) is the electric potential difference between the skimmer cone and the first ion guide. It serves two primary functions:
-
Ion Extraction: It helps to extract ions from the atmospheric pressure region of the source into the vacuum region of the mass analyzer.[12]
-
Declustering: It provides energy to ions through collisions with residual gas molecules. This helps to break apart solvent clusters ([M+H+Solvent]⁺) from the analyte ion, which reduces spectral noise and complexity.[12] However, if the cone voltage is set too high, it can induce in-source fragmentation, breaking apart your target [M+H]⁺ ion and reducing its intensity. Therefore, it must be carefully optimized to find the balance between efficient declustering and preventing fragmentation.[12][17]
Troubleshooting Guide: A Problem-Solving Workflow
This guide provides a logical, step-by-step approach to diagnosing and resolving common issues encountered during the analysis of this compound.
Problem 1: Low or No Signal Intensity
This is the most frequent challenge. Follow this decision tree to isolate the cause.
Caption: Troubleshooting workflow for low signal intensity.
Q: I have no signal, even when infusing a standard. What should I check first? A: If direct infusion of a reasonably concentrated standard (e.g., 1 µg/mL) yields no signal, the issue is likely with the fundamental MS settings or hardware.
-
Check Polarity: Confirm you are in Positive Ion Mode .[10]
-
Mass Range: Ensure your scan range includes m/z 184.12.
-
Instrument Tuning: Verify that the instrument has been recently tuned and calibrated according to the manufacturer's specifications.
-
Hardware: Check for blockages in the sample line or ESI probe, and ensure gas flows (nebulizer, desolvation) are active.[18]
Q: My signal is unstable or "spiky." What causes this? A: An unstable signal points to an inconsistent electrospray.
-
Spray Instability: Visually inspect the spray plume if possible. An unstable Taylor cone can be caused by an incorrect sprayer voltage or a partially blocked capillary.[12] Lowering the sprayer voltage can sometimes stabilize the spray and prevent corona discharge.[12][19]
-
Gas Flows: Improper nebulizing gas flow can fail to form a consistent aerosol. Optimize the nebulizer gas flow rate for your specific LC flow rate.[12]
-
Contamination: A dirty source or sample cone can lead to erratic signals. Perform source cleaning as recommended by the instrument vendor.[18]
Problem 2: Poor Peak Shape & Reproducibility
Q: My chromatographic peaks are broad or tailing. Why? A: This is typically a chromatography issue, not an ESI problem.
-
Column Choice: this compound is very polar and will have minimal interaction with standard C18 columns, leading to poor peak shape. Consider using a column with an alternative chemistry, such as one with polar endcapping or a Hydrophilic Interaction Chromatography (HILIC) column, which is designed to retain polar compounds.[9][16]
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte's amino groups to maintain a consistent protonated state. An acidic mobile phase (e.g., with 0.1% formic acid) is standard.[9][12]
-
Injection Solvent: Injecting the sample in a solvent much stronger than the initial mobile phase (e.g., pure methanol into a highly aqueous mobile phase) will cause peak distortion. Match the injection solvent to the mobile phase as closely as possible.
Q: My retention times are shifting between injections. What's the cause? A: Retention time instability points to an un-equilibrated LC system or changing mobile phase conditions.
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is especially critical for HILIC columns.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. Buffer or additive concentrations can change over time due to evaporation or degradation.
-
Temperature Control: Use a column oven to maintain a constant temperature, as retention is temperature-dependent.
Optimization Protocols
Protocol 1: Mobile Phase Optimization
The mobile phase directly impacts both chromatographic retention and ionization efficiency.
Objective: To find a mobile phase composition that provides good ionization efficiency for the [M+H]⁺ ion.
Methodology:
-
Prepare several mobile phase combinations. Acetonitrile is often preferred over methanol as the organic modifier because its lower surface tension can lead to more efficient droplet formation in ESI.[12]
-
Set A: Water + 0.1% Formic Acid
-
Set B: Acetonitrile + 0.1% Formic Acid
-
-
Using a direct infusion setup (see Protocol 2), infuse a 500 ng/mL solution of this compound.
-
Tee the infusion flow with a simulated LC gradient flow from an LC pump to test different solvent compositions.
-
Program a gradient from 95% A / 5% B to 5% A / 95% B over several minutes.
-
Monitor the signal intensity of the [M+H]⁺ ion (m/z 184.12) across the gradient. The solvent composition that yields the highest signal intensity is the "sweet spot" for ionization.[12] This information will help you tailor your LC gradient to ensure the analyte elutes under optimal ESI conditions.
| Mobile Phase Additive | Ionization Mode | Typical Concentration | Rationale |
| Formic Acid | Positive | 0.1% (v/v) | Provides a proton source to promote the formation of [M+H]⁺ ions.[9][10] |
| Ammonium Formate | Positive | 5-10 mM | Can act as a buffer and sometimes improves peak shape and ionization. |
| Ammonium Hydroxide | Negative | 0.1% (v/v) | Used to deprotonate acidic analytes for [M-H]⁻ formation (not primary for this analyte). |
Protocol 2: Source Parameter Optimization via Direct Infusion
Direct infusion allows for the rapid optimization of MS source parameters independent of chromatography.[18]
Objective: To maximize the signal intensity and stability of the [M+H]⁺ ion.
Workflow Diagram:
Caption: Sequential workflow for ESI source parameter optimization.
Step-by-Step Methodology:
-
Setup: Infuse a ~500 ng/mL standard solution of this compound in a 50:50 acetonitrile:water solution with 0.1% formic acid at a low flow rate (e.g., 10 µL/min).
-
Capillary Voltage: While monitoring the m/z 184.12 ion, adjust the capillary voltage. Start low (e.g., 2.0 kV) and increase in 0.5 kV increments. The signal should increase to a plateau and then may become unstable. Select the voltage that provides the highest stable signal.[17][20]
-
Cone Voltage: With the optimal capillary voltage set, adjust the cone voltage. Start low (~10 V) and increase in 5 V increments. The signal will rise as declustering improves. Note the voltage at which the signal is maximized. Increasing it further may cause the signal to drop as in-source fragmentation begins. Select the value that gives the maximum intensity for m/z 184.12 without evidence of fragmentation.[12][18]
-
Gas Flows & Temperatures: Adjust the desolvation gas temperature and flow rate. For a given LC flow rate, higher temperatures and flows are generally needed for efficient desolvation.[18] Increase the temperature until the signal is maximized without evidence of thermal degradation. Then, optimize the gas flow for this temperature.[6]
-
Probe Position: Finally, fine-tune the ESI probe's vertical and horizontal position to maximize the signal.[17][18] This parameter can have a significant impact and should be re-optimized after any source maintenance.[18]
Typical Starting Parameters (to be optimized):
| Parameter | Typical Range | Rationale |
|---|---|---|
| Capillary Voltage | 2.5 - 4.0 kV | Creates the electric field for droplet charging.[19] |
| Cone Voltage | 15 - 40 V | Balances ion extraction and minimizes fragmentation.[12] |
| Source Temperature | 120 - 150 °C | Aids initial solvent evaporation.[18] |
| Desolvation Temp. | 350 - 500 °C | Ensures complete desolvation to form gas-phase ions.[18] |
| Desolvation Gas Flow | 600 - 1000 L/hr | Removes solvent vapor from the source.[18] |
By systematically applying these principles and protocols, researchers can develop a sensitive, robust, and reliable ESI-MS method for the challenging analysis of this compound.
References
-
SCIEX. (n.d.). A Robust and Sensitive Method for the Direct Analysis of Polar Pesticides in Food and Environmental Samples Without Derivatization. Retrieved from [Link]
-
Waters. (n.d.). Re-optimizing the ESI probe position. Waters Knowledge Base. Retrieved from [Link]
-
Stahnke, H., et al. (2024). Analysis of highly polar anionic pesticides in food of plant and animal origin by ion chromatography and tandem mass spectrometry with emphasis on addressing adverse effects caused by matrix co-extractives. PMC - NIH. Retrieved from [Link]
-
Dara, E., & Mclaughlin, R. J. (n.d.). Strategies for avoiding saturation effects in ESI-MS. University of Victoria. Retrieved from [Link]
-
Wang, Q., et al. (2020). Optimization of two key ion source parameters (capillary voltage and cone voltage) of the ion IM-QTOF mass spectrometer. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2019). Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food. Retrieved from [Link]
-
mzCloud. (2014). Terbutylazine desethyl 2 hydroxy. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Terbutylazine-2-hydroxy. PubChem Compound Database. Retrieved from [Link]
-
MDPI. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved from [Link]
-
Separation Science. (n.d.). Adjusting electrospray voltage for optimum results. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. PubChem Compound Database. Retrieved from [Link]
-
AERU. (n.d.). 2-hydroxy-desethyl-terbuthylazine (Ref: GS 28620). Retrieved from [Link]
- Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
-
ResearchGate. (n.d.). ESI mass spectra of the metabolite 5 in positive and negative ion modes. Retrieved from [Link]
-
Protano, C., et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. ResearchGate. Retrieved from [Link]
-
Banoub, J., et al. (n.d.). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed fragmentation mechanism of TER hydroxyl metabolites. Retrieved from [Link]
-
Psoma, A. K., et al. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. PubMed. Retrieved from [Link]
-
Pomastowski, P., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Retrieved from [Link]
-
Journal of Analytical Chemistry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]
-
Hawach. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]
-
de la Mata, A. P., & Gago-Martínez, A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2017). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. Retrieved from [Link]
-
ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?. Retrieved from [Link]
-
Kladis, I., et al. (2014). Determination of Bentazone, Chloridazon and Terbuthylazine and Some of Their Metabolites in Complex Environmental Matrices by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Using a Modified QuEChERS Method: an Optimization and Validation Study. ResearchGate. Retrieved from [Link]
-
ETH Zurich Research Collection. (2021). Minimizing ion competition boosts volatile metabolome coverage by secondary electrospray ionization orbitrap mass spectrometry. Retrieved from [Link]
-
HPC Standards. (n.d.). Terbuthylazine-desethyl-2-hydroxy: High-Purity Reference Materials. Retrieved from [Link]
-
Analytical Chemistry. (2020). Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Retrieved from [Link]
- Liuni, P., & Wilson, D. J. (2011). Understanding and Optimizing Electrospray Ionization Techniques for Proteomic Analysis. Expert Review of Proteomics.
-
Semantic Scholar. (n.d.). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Retrieved from [Link]
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Technical Support Center: A Guide to Reducing Ion Suppression for Terbutylazine-desethyl-2-hydroxy in Complex Samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are facing challenges with the quantitative analysis of Terbutylazine-desethyl-2-hydroxy. This document provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions to help you mitigate ion suppression and achieve accurate, reproducible results.
Introduction
This compound is a major environmental transformation product of the widely used herbicide terbutylazine.[1][2] As a polar metabolite, it presents significant analytical challenges, particularly in complex matrices like soil, water, and biological fluids.[3][4] The primary obstacle in its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is ion suppression , a matrix effect that can severely compromise data quality, leading to poor sensitivity, accuracy, and reproducibility.[5][6]
This guide offers a systematic approach to understanding, diagnosing, and overcoming ion suppression for this specific analyte.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to analyze?
This compound is a metabolite of the herbicide terbutylazine, formed through the loss of an ethyl group and the addition of a hydroxyl group.[1][7] These chemical modifications make the molecule significantly more polar than its parent compound.[8] In standard Reversed-Phase Liquid Chromatography (RP-LC), its high polarity causes it to elute very early from the analytical column, often with the solvent front. This region of the chromatogram is frequently saturated with other early-eluting matrix components (like salts and phospholipids), which leads to severe ion suppression.[5][9]
Q2: What is ion suppression and how does it affect my results?
Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte in the mass spectrometer's ion source.[6] It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization.[5] This competition can happen in several ways:
-
Competition for Charge: In Electrospray Ionization (ESI), there is a limited amount of charge available on the surface of the sprayed droplets. High concentrations of matrix components can monopolize this charge, leaving less for the analyte to become ionized.[5]
-
Changes in Droplet Properties: Co-eluting non-volatile materials can increase the viscosity and surface tension of the ESI droplets.[6] This hinders solvent evaporation and prevents the droplets from shrinking to the critical radius required for the analyte to be released as a gas-phase ion.[10]
The consequence of ion suppression is a significant and variable loss of analyte signal, which negatively impacts detection capability, precision, and accuracy, and can even lead to false-negative results.[6][11]
Q3: How can I quickly diagnose if ion suppression is the problem?
A post-column infusion experiment is a classic technique to visualize regions of ion suppression in your chromatogram.[12]
Procedure:
-
Set up your standard LC-MS system.
-
Use a T-junction to continuously infuse a standard solution of this compound at a constant flow rate directly into the mobile phase stream after the analytical column but before the MS source.
-
Inject a blank matrix extract (a sample prepared without the analyte).
-
Monitor the constant signal of your infused analyte.
Interpretation:
-
No Suppression: You will see a stable, flat baseline for the analyte's signal.
-
Suppression Present: You will observe one or more dips in the baseline. The retention time of these dips corresponds to when matrix components are eluting from the column and suppressing the signal of your infused standard.[12] If your analyte's retention time falls within one of these dips, your analysis is being affected by ion suppression.
Q4: What are the primary strategies to combat ion suppression?
There are three main lines of defense, which should be approached in order of priority:
-
Sample Preparation: The most effective strategy is to remove the interfering matrix components before analysis.[5][13]
-
Chromatography: Optimize the separation to resolve the analyte from co-eluting interferences.[5]
-
MS Source Optimization & Calibration: Fine-tune instrument parameters and use appropriate calibration techniques to compensate for any remaining matrix effects.[5][14]
Section 2: Troubleshooting Guide: A Systematic Approach
Consistently low, variable, or non-existent signal for this compound is a common problem. Follow this systematic guide to troubleshoot and resolve the issue.
Diagnostic Workflow
The following diagram outlines a logical workflow for troubleshooting ion suppression.
Caption: A systematic workflow for diagnosing and resolving ion suppression.
Step 1: Evaluate and Optimize Sample Preparation
Improving sample preparation is the most effective way to circumvent ion suppression.[13] The goal is to selectively remove matrix components, such as phospholipids and other organic interferences, while efficiently recovering the analyte.
Comparison of Sample Preparation Techniques
The choice of technique has a profound impact on the cleanliness of the final extract. Protein precipitation, while simple, is known to be insufficient for removing many components that cause ion suppression in complex bioanalysis.[6]
| Technique | Principle | Pros | Cons | Typical Ion Suppression |
| Protein Precipitation (PPT) | Protein removal by denaturation with an organic solvent. | Quick, simple, inexpensive. | Least effective cleanup; leaves salts, phospholipids, and other interferences.[6] | > 50% |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Can be cleaner than PPT. | Can be labor-intensive, uses large solvent volumes, may form emulsions.[13] | 20-50% |
| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." Salting-out extraction followed by dispersive SPE (d-SPE) cleanup. | Fast, high-throughput, effective for a wide range of pesticides in food/environmental matrices.[15][16] | Cleanup sorbents must be chosen carefully for polar analytes. | 10-30% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix passes through; analyte is then selectively eluted. | Highly selective, provides the cleanest extracts, can concentrate the analyte.[5][17] | Can be more time-consuming and costly; requires method development. | < 10% |
| Hypothetical but representative values for a complex matrix. |
Recommendation: For a polar analyte like this compound, Solid-Phase Extraction (SPE) using a mixed-mode or polymeric sorbent is the recommended approach for achieving the cleanest extracts.[18][19]
Protocol: Solid-Phase Extraction (SPE) for Polar Metabolites
This protocol uses a mixed-mode cation exchange (MCX) cartridge, which provides dual retention mechanisms (reversed-phase and ion exchange) for superior cleanup.
Materials:
-
MCX SPE Cartridges (e.g., 150 mg, 6 mL)
-
Sample (e.g., 1 mL plasma or 1 g soil extract) pre-treated with 4% phosphoric acid.
-
Methanol (MeOH)
-
Deionized Water
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
SPE Vacuum Manifold
Procedure:
-
Condition: Pass 5 mL of Methanol through the cartridge.
-
Equilibrate: Pass 5 mL of Deionized Water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
Wash 1 (Polar Interferences): Pass 5 mL of 0.1% Formic Acid in Water through the cartridge.
-
Wash 2 (Non-Polar Interferences): Pass 5 mL of Methanol through the cartridge. Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Elute: Place collection tubes in the manifold. Elute the analyte by passing 5 mL of 5% Ammonium Hydroxide in Methanol through the cartridge.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[20]
Sources
- 1. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | C7H13N5O | CID 135612794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terbuthylazine [sitem.herts.ac.uk]
- 3. hpc-standards.com [hpc-standards.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Desethylterbuthylazine | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 10. providiongroup.com [providiongroup.com]
- 11. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 15. QuEChERS: Home [quechers.eu]
- 16. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 17. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for Trace Level Detection of Terbutylazine-desethyl-2-hydroxy
Welcome to the technical support center for the analysis of Terbutylazine-desethyl-2-hydroxy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the robust and sensitive detection of this critical metabolite at trace levels. As a metabolite of the widely used herbicide Terbutylazine, accurate quantification of this compound is essential for environmental monitoring and food safety compliance.[1][2] This document provides field-proven insights and explains the causality behind experimental choices to ensure the integrity of your analytical results.
Section 1: Understanding the Analyte and Core Challenges
This compound is a polar metabolite of Terbutylazine.[3] Its detection at trace levels presents several analytical challenges that this guide will address. These include efficient extraction from complex matrices, mitigating matrix effects in mass spectrometry, and ensuring chromatographic resolution from potential interferences.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Analyte Signal
Question: I am not seeing a peak for this compound, or the signal is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: This is a common issue that can stem from multiple points in the analytical workflow. Let's break down the potential causes from sample preparation to detection.
Troubleshooting Steps:
-
Verify Standard Integrity: Ensure your analytical standard of this compound is from a reputable source and has not degraded.[1][4][5] Prepare a fresh stock solution and inject it directly (after appropriate dilution) to confirm the standard's viability and the instrument's basic functionality.
-
Optimize Sample Extraction (Solid-Phase Extraction - SPE): Inefficient extraction is a primary cause of low recovery.
-
Sorbent Selection: For a polar compound like this compound, a reversed-phase sorbent like C18 is a common choice.[6] However, if you are working with very clean matrices like drinking water, polymeric sorbents may offer higher capacity and retention.[7][8]
-
pH Adjustment: The pH of your sample can significantly impact the retention of triazine herbicides on the SPE sorbent. For triazines, a slightly acidic pH (around 3-4) can improve retention on reversed-phase materials.[8]
-
Elution Solvent: Ensure your elution solvent is strong enough to desorb the analyte from the sorbent. A mixture of methanol or acetonitrile with a small percentage of a modifier like ammonium hydroxide can be effective for eluting polar metabolites.
-
-
Investigate Mass Spectrometry (MS) Parameters:
-
Ionization Mode: this compound, with its amine functional groups, is best detected in positive electrospray ionization (ESI+) mode. Verify that your MS is operating in the correct mode.
-
Source Parameters: Optimize the ESI source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas), by infusing a standard solution of the analyte.
-
Fragmentation: Confirm the precursor and product ions for your multiple reaction monitoring (MRM) transitions. The fragmentation of the protonated molecule [M+H]+ should be predictable based on the structure, often involving the loss of the tert-butyl group or other side chains.[9][10]
-
Experimental Workflow: Solid-Phase Extraction (SPE)
Caption: A typical workflow for solid-phase extraction.
Poor Peak Shape and Chromatography Issues
Question: My chromatographic peak for this compound is broad, tailing, or splitting. What could be causing this and how can I improve it?
Answer: Poor peak shape can compromise both identification and quantification. The issue often lies within the liquid chromatography (LC) system or the interaction of the analyte with the column.
Troubleshooting Steps:
-
Mobile Phase Compatibility:
-
pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For amine-containing compounds, a mobile phase with a slightly acidic pH (e.g., using formic acid or acetic acid) can improve peak shape by ensuring consistent protonation.
-
Solvent Mismatch: Ensure the solvent used to reconstitute your sample after evaporation is compatible with the initial mobile phase conditions. A solvent that is too strong can cause peak distortion. Ideally, the reconstitution solvent should be the same as or weaker than the initial mobile phase.
-
-
Column Health and Selection:
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Implement a column washing procedure or use a guard column to protect the analytical column.
-
Column Choice: A standard C18 column is a good starting point.[11] However, for highly polar metabolites, you might consider a column with a more polar-endcapped stationary phase or an aqueous C18 column to improve retention and peak shape.
-
-
System Issues:
-
Dead Volume: Check for any unnecessary tubing or loose connections between the injector, column, and detector, as this can introduce dead volume and cause peak broadening.
-
Injector Problems: A partially plugged injector port or a worn syringe can lead to poor sample introduction and distorted peaks.
-
Inconsistent Results and Poor Reproducibility
Question: I am getting inconsistent results between injections of the same sample. What are the likely sources of this variability?
Answer: Poor reproducibility is a critical issue that undermines the reliability of your data. The root cause can be in the sample preparation, the LC-MS system, or both.
Troubleshooting Steps:
-
Matrix Effects: This is a major cause of inconsistent results in LC-MS/MS analysis.[12][13] Co-eluting matrix components can either suppress or enhance the ionization of your analyte, leading to variability.
-
Quantification with Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.
-
Sample Dilution: Diluting the sample extract can significantly reduce the concentration of interfering matrix components.[14]
-
Improved Cleanup: Consider adding a more rigorous cleanup step to your sample preparation protocol, such as using a different SPE sorbent or a dispersive SPE (d-SPE) step.
-
-
System Stability:
-
LC Pump Performance: Inconsistent mobile phase composition due to malfunctioning pump seals or check valves can lead to retention time shifts and variable peak areas.
-
MS Source Cleanliness: A contaminated MS source can lead to fluctuating signal intensity. Regularly clean the ion source components as recommended by the manufacturer.
-
-
Internal Standard Usage: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS will co-elute with the analyte and experience similar matrix effects and instrument variability, thus providing more accurate and precise quantification.
Logical Diagram for Troubleshooting Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent results.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a typical starting LC-MS/MS method for this compound?
A1: A good starting point would be a reversed-phase LC method coupled with a triple quadrupole mass spectrometer in positive ESI mode.
-
LC Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Ionization: ESI+
-
MRM Transitions: These need to be determined by infusing a standard of this compound. The precursor ion will be the protonated molecule [M+H]+. Product ions will result from fragmentation of the parent molecule.
Q2: How can I confirm the identity of a peak as this compound?
A2: Confirmation of identity should be based on multiple criteria:
-
Retention Time: The retention time of the peak in your sample should match that of a known analytical standard analyzed under the same conditions.
-
MRM Transitions: At least two MRM transitions should be monitored. The ratio of the peak areas of these two transitions in the sample should be within a specified tolerance (e.g., ±30%) of the ratio observed for the analytical standard.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement of the precursor ion, further confirming its elemental composition.
Q3: What are the regulatory limits for Terbutylazine and its metabolites?
A3: Maximum Residue Limits (MRLs) for pesticides and their metabolites vary by country and commodity. It is crucial to consult the specific regulations of the relevant authorities, such as the Environmental Protection Agency (EPA) in the United States or the European Food Safety Authority (EFSA) in Europe.[1]
Q4: Where can I obtain a certified reference material for this compound?
A4: Certified reference materials are available from several reputable suppliers of analytical standards. It is essential to use a high-purity, certified standard for accurate quantification.[1][4][5][15]
Section 4: Detailed Experimental Protocols
Protocol: Solid-Phase Extraction of Water Samples
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge go dry.
-
Sample Loading: Load 100 mL of the water sample, adjusted to pH 4 with formic acid, onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the analyte with 2 x 3 mL of methanol into a collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Example Calibration Data
| Concentration (ng/mL) | Peak Area |
| 0.1 | 1,520 |
| 0.5 | 7,890 |
| 1.0 | 15,500 |
| 5.0 | 76,200 |
| 10.0 | 151,000 |
| 50.0 | 755,000 |
| R² | 0.9995 |
References
- This compound: High-Purity Reference Materials - HPC Standards. (n.d.).
-
Stahnke, H., & Alder, L. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. Retrieved from [Link]
-
Matsui, J., Miyoshi, Y., Doblhoff-Dier, O., & Takeuchi, T. (1997). Solid-phase Extraction of a Triazine Herbicide Using a Molecularly Imprinted Synthetic Receptor. Analytical Communications, 34(1), 27-28. Retrieved from [Link]
-
Chamberlain, J., & Redman, K. (2014). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 62(31), 7724-7732. Retrieved from [Link]
-
Lemos, V. A., & de Andrade, J. B. (2010). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Analytical Letters, 43(10-11), 1649-1658. Retrieved from [Link]
-
Bjarnason, B., Chimuka, L., & Ramström, O. (1999). On-line solid-phase extraction of triazine herbicides using a molecularly imprinted polymer for selective sample enrichment. Analytical Chemistry, 71(11), 2152-2156. Retrieved from [Link]
-
Chow, J. (2025, January 17). Triazine Herbicides Analyzed Using New Magnetic Solid-Phase Extraction Method. LCGC North America. Retrieved from [Link]
-
Kruve, A., Kunnapas, A., Herodes, K., & Leito, I. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66. Retrieved from [Link]
-
Villagrasa, M., et al. (2015). Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry. In Mass Spectrometry in Food Safety. John Wiley & Sons, Ltd. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1218. Retrieved from [Link]
-
Gikas, E., Papadopoulos, N. G., Bazoti, F. N., Zalidis, G., & Tsarbopoulos, A. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181-188. Retrieved from [Link]
-
Gikas, E., Papadopoulos, N. G., Bazoti, F. N., Zalidis, G., & Tsarbopoulos, A. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: Identification of a new TER metabolite. Rapid Communications in Mass Spectrometry, 26(2), 181-188. Retrieved from [Link]_
-
OndaVia. (n.d.). Troublesome triazine titrations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Terbutylazine-2-hydroxy. In PubChem. Retrieved from [Link]
-
mzCloud. (2014, December 5). Terbuthylazine desethyl 2 hydroxy. Retrieved from [Link]
-
Helmus, R., et al. (2021). Discovering Pesticides and their TPs in Luxembourg Waters using Open Cheminformatics Approaches. Environmental Science & Technology, 55(1), 253-263. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Desethylterbuthylazine. In PubChem. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Di Corcia, A., Barra Caracciolo, A., Crescenzi, C., Giuliano, G., Murtas, S., & Samperi, R. (1999). Subcritical Water Extraction Followed by Liquid Chromatography Mass Spectrometry for Determining Terbuthylazine and Its Metabolites in Aged and Incubated Soils. Environmental Science & Technology, 33(18), 3271-3277. Retrieved from [Link]
-
Di Corcia, A., Barra Caracciolo, A., Crescenzi, C., Giuliano, G., Murtas, S., & Samperi, R. (1999). Subcritical Water Extraction Followed by Liquid Chromatography Mass Spectrometry for Determining Terbuthylazine and Its Metabolites in Aged and Incubated Soils. Environmental Science & Technology, 33(18), 3271-3277. Retrieved from [Link]
-
Mercadante, R., et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(3), 875-886. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Terbuthylazine. In PubChem. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Tasca, A. L., & Fletcher, A. J. (2020). Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. Water, 12(8), 2245. Retrieved from [Link]
-
Gikas, E., et al. (2012). Proposed fragmentation mechanism of TER hydroxyl metabolites. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Vreuls, J. J., de Jong, G. J., Ghijsen, R. T., & Brinkman, U. A. T. (1995). On-line trace-level enrichment gas chromatography of triazine herbicides, organophosphorus pesticides, and organosulfur compounds from drinking and surface waters. Analyst, 120(4), 1009-1014. Retrieved from [Link]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovering Pesticides and their TPs in Luxembourg Waters using Open Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terbuthylazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]
- 5. hpc-standards.com [hpc-standards.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solid-phase Extraction of a Triazine Herbicide Using a Molecularly Imprinted Synthetic Receptor - Analytical Communications (RSC Publishing) DOI:10.1039/A700103G [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Terbuthylazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]
Technical Support Center: Addressing Peak Asymmetry for Terbutylazine-desethyl-2-hydroxy in HPLC
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for HPLC analysis. This guide provides in-depth troubleshooting strategies for a common issue encountered by researchers: peak asymmetry, specifically tailing, when analyzing Terbutylazine-desethyl-2-hydroxy. Our goal is to provide you with the expertise and actionable protocols to diagnose the root cause of this problem and restore symmetrical, quantifiable peaks to your chromatograms.
Frequently Asked Questions (FAQs)
Q1: What is peak asymmetry and why is it a problem?
Peak asymmetry refers to any deviation from an ideal, symmetrical Gaussian peak shape.[1] The most common form is peak tailing , where the back half of the peak is broader than the front half.[2] This is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[3][4]
Peak tailing is problematic because it compromises analytical accuracy and reproducibility. It can lead to:
-
Inaccurate peak integration and quantification.
-
Reduced resolution between adjacent peaks.[5]
-
Lower detection sensitivity due to decreased peak height.
Q2: I'm seeing significant peak tailing specifically for this compound. What is the likely chemical cause?
The molecular structure of this compound is the primary clue. It is a polar molecule (XLogP3 ≈ -0.4) containing a triazine ring with basic amino groups and a hydroxyl group.[6] In reversed-phase HPLC using silica-based columns, the most common cause of peak tailing for basic compounds is a secondary retention mechanism involving residual silanol groups (Si-OH) on the stationary phase surface.[1][2][3]
Here's the mechanism:
-
At mobile phase pH levels above approximately 3, acidic silanol groups can deprotonate, becoming negatively charged (Si-O⁻).[1][3]
-
The basic amine functional groups on your analyte become protonated (positively charged).
-
A strong ionic interaction occurs between the positively charged analyte and the negatively charged silanol sites. This secondary interaction, in addition to the primary reversed-phase (hydrophobic) retention, results in a mixed-mode retention that is non-uniform, causing the characteristic peak tailing.[2][3]
Q3: My peak shape was good yesterday, but it's tailing for all analytes today. What should I check first?
When all peaks in a chromatogram suddenly begin to tail, the issue is likely systemic or hardware-related rather than a specific chemical interaction.[7] The most probable causes are:
-
A void at the column inlet : This can be caused by pressure shocks or degradation of the silica bed.[4][5]
-
A partially blocked column inlet frit : This disrupts the sample flow path.[3]
-
Extra-column dead volume : This can result from improperly fitted tubing or connections between the injector, column, and detector.[1][7]
A quick diagnostic is to substitute the analytical column with a new or known-good one. If the problem is resolved, the original column was the source of the issue.[3] If the problem persists, inspect all tubing and fittings for leaks or improper connections.[4]
In-Depth Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve peak tailing for this compound. We will start with method-based adjustments, which are often the most effective and least invasive.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting. Start at the top and follow the path based on your observations.
Caption: A systematic workflow for diagnosing HPLC peak tailing.
Chemical & Method-Related Solutions (Analyte-Specific Tailing)
Mobile Phase pH & Buffer Control
This is the most critical parameter for controlling the peak shape of ionizable compounds.
-
Causality : By lowering the mobile phase pH to below 3.0, the residual silanol groups on the silica stationary phase become fully protonated (Si-OH).[3][7] This neutral state prevents the strong ionic interaction with the protonated basic analyte, thus eliminating the secondary retention mechanism responsible for tailing.[5]
-
Recommendation : Use a volatile acid like formic acid (0.1%) to adjust the mobile phase to a pH between 2.5 and 3.0.[7] Always use a column rated for stability at low pH to prevent dissolution of the silica backbone.[3][7]
-
Buffer : A buffer is essential to maintain a constant pH. Use a buffer with a pKa within +/- 1 unit of your target pH.[8] For LC-MS compatibility, use volatile buffers like ammonium formate or ammonium acetate at concentrations of 5-10 mM.[7] For UV-only applications, phosphate buffer at 10-25 mM can be effective.[7]
Column Chemistry Selection
If pH optimization is insufficient, the column itself may be the issue.
-
Causality : Older, "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing.[2] Modern columns are made with high-purity, "Type B" silica that has fewer and less acidic silanols.[9]
-
Recommendation :
-
End-Capped Columns : Ensure you are using a column that is "end-capped." This process deactivates a significant portion of the residual silanols.[1][3]
-
Polar-Embedded/Shielded Phases : Consider columns with stationary phases that have a polar group embedded within the alkyl chain or at the surface. These phases provide an additional shielding effect, preventing the analyte from accessing the underlying silanol groups.[1]
-
Mobile Phase Additives
Additives can be used to further mask silanol activity, but should be chosen carefully.
-
Causality : Additives can compete with the analyte for interaction with active sites or modify the analyte's charge state.
-
Recommendation : The table below summarizes common additives. For basic compounds like this compound, adjusting pH is the preferred first step. The use of competitive bases is less common with modern columns.[9]
| Additive Type | Example | Concentration | Mechanism of Action & Considerations |
| Acid (for pH control) | Formic Acid, Acetic Acid | 0.05 - 0.1% | Protonates silanol groups to reduce secondary interactions. Generally MS-friendly.[7][10] |
| Buffer Salt | Ammonium Formate, Ammonium Acetate | 5 - 25 mM | Stabilizes mobile phase pH to ensure consistent analyte ionization and retention.[7] |
| Competitive Base | Triethylamine (TEA) | ~25 mM | A small basic molecule that preferentially interacts with acidic silanol sites, blocking them from the analyte. Can cause baseline noise and is often unnecessary with modern columns.[9] |
| Metal Chelator | EDTA, Medronic Acid | ~5 mM | Binds to trace metal impurities in the system or on the stationary phase that can act as active sites for chelation with the analyte.[10][11] |
Instrument & Sample-Related Solutions (System-Wide Tailing)
Column Health: Voids and Blockages
-
Causality : A physical void at the head of the column or a blockage of the inlet frit creates a non-uniform flow path.[4] This leads to band broadening and tailing as some analyte molecules travel a longer, more tortuous path than others.[12]
-
Recommendation :
-
Check for a Void : Disconnect the column and carefully look at the inlet. A visible void or depression in the packing material is a clear indicator.
-
Flush the Column : If a blockage is suspected, reverse the column (if the manufacturer permits) and flush it with a strong solvent to waste.[3]
-
Replace : If a void is present or flushing does not work, the column must be replaced.[8] Use guard columns to protect the analytical column from contaminants.[12]
-
Sample Overload
-
Causality : Injecting too high a concentration or volume of the analyte can saturate the stationary phase at the point of injection. This leads to a non-linear distribution of the analyte between the mobile and stationary phases, often resulting in peak fronting, but can also contribute to tailing.[13][14]
-
Recommendation : Perform a dilution series. Systematically decrease the concentration of your sample and re-inject. If peak shape improves with lower concentration, you were overloading the column.[15]
Sample Solvent Mismatch
-
Causality : If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase, the sample will not focus properly at the head of the column.[16] This causes band broadening and can distort the peak shape.
-
Recommendation : Whenever possible, dissolve your sample in the initial mobile phase.[8] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
Detailed Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Prepare Stock Buffers : Prepare 100 mM stock solutions of ammonium formate and formic acid in HPLC-grade water.
-
Initial Mobile Phase (pH ~3.8) : Prepare Mobile Phase A by adding 10 mL of 100 mM ammonium formate to 990 mL of water (final concentration 1 mM). Use your organic solvent (e.g., Acetonitrile or Methanol) as Mobile Phase B. Equilibrate the column and run your analysis. Observe the peak shape.
-
Adjust to Lower pH (pH ~3.0) : Prepare a new Mobile Phase A. To ~950 mL of water, add 10 mL of 100 mM ammonium formate and then add 0.1% (v/v) formic acid (approx. 1 mL). Adjust the final volume to 1 L with water.
-
Equilibrate and Analyze : Thoroughly flush the system and column with the new Mobile Phase A. Equilibrate the column for at least 10-15 column volumes. Re-inject your sample.
-
Compare Results : Compare the tailing factor of the this compound peak from the chromatogram at pH ~3.0 with the initial run. A significant improvement is expected.
Protocol 2: Column Cleaning and Regeneration
If you suspect column contamination is causing peak shape issues, perform the following washing procedure. Note : Always check your column's specific documentation for recommended solvents and pH limitations.
-
Disconnect from Detector : Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Flush with Buffered Mobile Phase : Wash the column with your mobile phase (without organic solvent) for 20 column volumes to remove any precipitated buffer salts.
-
Organic Solvent Wash : Flush with 100% Acetonitrile for 20 column volumes.
-
Stronger Solvent Wash : Flush with 100% Isopropanol for 20 column volumes.
-
Intermediate Wash : Flush again with 100% Acetonitrile for 10 column volumes.
-
Re-equilibration : Reconnect the column to the detector. Gradually re-introduce your mobile phase conditions and allow the column to equilibrate for at least 20 column volumes or until the baseline is stable.
-
Test Performance : Inject a standard to re-evaluate the peak shape.
By following this structured guide, you can effectively diagnose the cause of peak asymmetry for this compound and implement the correct solution to achieve robust and reliable HPLC results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link][3]
-
The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link][5]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link][1]
-
PubChem. (n.d.). 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. Retrieved from [Link][6]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link][2]
-
García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link][17]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link][11]
-
Modern Chemistry. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link][13]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link][7]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link][10]
-
ALWSCI. (2023, May 6). What Are The Common Peak Problems in HPLC. Retrieved from [Link][18]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][12]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link][4]
-
Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?. Retrieved from [Link][14]
-
HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link][19]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link][8]
-
MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link][15]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link][9]
-
GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link][16]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | C7H13N5O | CID 135612794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labcompare.com [labcompare.com]
- 8. phenomenex.com [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 16. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]
- 17. uv.es [uv.es]
- 18. What Are The Common Peak Problems in HPLC - Company news - News [alwsci.com]
- 19. halocolumns.com [halocolumns.com]
minimizing contamination in Terbutylazine-desethyl-2-hydroxy trace analysis
Technical Support Center: Trace Analysis of Terbutylazine-desethyl-2-hydroxy
Welcome to the technical support center for the trace analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing contamination and troubleshooting common issues encountered during experimentation. As a Senior Application Scientist, my goal is to equip you with the knowledge to achieve accurate and reliable results in your ultra-trace analyses.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding contamination in the trace analysis of this compound.
Q1: What are the most common sources of background contamination in my analysis?
A1: Contamination in trace analysis can originate from several sources. These include solvents, reagents, glassware, and even the laboratory environment itself. High-purity reagents and [1]solvents are crucial to minimize interference. Additionally, airborne pa[1]rticulates in the laboratory can introduce contaminants, making a clean air environment essential for ultra-trace analysis.
Q2: My blank samples a[2]re showing peaks corresponding to this compound. What should I do?
A2: The first step is to systematically investigate all potential sources of contamination. Begin by running a laboratory reagent blank, which includes all reagents and solvents used in your procedure, to check for their purity. If the blank is clean, th[1]e contamination is likely from your sample handling or processing apparatus. Thoroughly clean all glassware and consider using single-use pipette tips to avoid cross-contamination.
Q3: Can the type of la[3]bware I use affect my results?
A3: Absolutely. Glassware can leach metal ions and other contaminants. For ultra-trace analysis, it is highly recommended to use labware made from materials like Teflon, fluorinated ethylene propylene (FEP), or other ultraclean plastics to avoid this issue. If glassware must be used[2][4], it requires scrupulous cleaning procedures.
Q4: How can I prevent [1]carryover from one sample to the next in my LC-MS/MS system?
A4: Carryover is a common issue in sensitive LC-MS/MS analysis. To mitigate this, ensure your system is thoroughly flushed between injections. A robust washing protocol[5] for the autosampler needle and injection port is critical. Consider injecting blank solvent samples between your experimental samples to monitor for and quantify any carryover.
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter.
Guide 1: Identifying the Source of Contamination
When faced with unexpected peaks or a high baseline, a systematic approach is necessary to pinpoint the source of contamination.
Logical Flow for Contamination Source Identification
Caption: Best practices for preventing contamination in trace analysis.
Key Preventative Measures:
-
Laboratory Environment: For ultra-trace analysis, conducting experiments in a clean air environment, such as under a laminar flow hood or in a dedicated clean room, is recommended to minimize airborne contamination.
-
Reagents and Solvent[2]s: Always use the highest purity reagents and solvents available. Prepare solutions fresh an[1]d store them in appropriate containers to prevent degradation and contamination.
-
Labware:
-
Cleaning: Clean all glassware meticulously. A common procedure involves rinsing with the last solvent used, washing with hot water and detergent, rinsing with tap and reagent water, and then heating in a muffle furnace at 400°C.
-
Material: When[1]ever possible, use labware made of fluoropolymers like PFA and FEP, which are cleaner than glass and other plastics.
-
Dedicated Glassw[4]are: Designate specific glassware for ultra-trace analysis to avoid cross-contamination from other experiments.
-
-
Analyst Practices:
-
Wear appropriate personal protective equipment (PPE), including powder-free gloves, to prevent contamination from skin and clothing.
-
Handle samples and standards with care to avoid introducing contaminants.
-
Regularly run blanks to monitor the cleanliness of your entire analytical system.
-
By implementing these FAQ[1]s, troubleshooting guides, and best practices, you will be well-equipped to minimize contamination and achieve high-quality, reliable data in your trace analysis of this compound.
IV. References
-
Best Practices for Ultra-trace Ion Chromatography. (2025, March 27). LabRulez LCMS. [Link]
-
Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
-
Trace and Ultratrace Elemental Analysis. (2017, February 28). ACS Publications. [Link]
-
Trace Metals Analysis: Strategies to Minimize Your Analytical Blank. CEM Corporation. [Link]
-
A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. (2024, April 22). NIH. [Link]
-
Best Practices in Trace Elements Testing. (2023, March 22). Utak. [Link]
-
Terbuthylazine-desethyl-2-hydroxy: High-Purity Reference Materials. HPC Standards. [Link]
-
Testing for and Deactivating Herbicide Residues. PennState Extension. [Link]
-
An Overview of Ultrasensitive Trace Metal Analysis. (2023, March 8). Lab Manager. [Link]
-
Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. EPA. [Link]
-
Recent advances in the extraction of triazine herbicides from water samples. (2022, January). PubMed. [Link]
-
Green method to determine triazine pesticides in water using Rotating Disk Sorptive Extraction (RDSE). NIH. [Link]
-
Procedures commonly used to prepare water samples for triazine analysis. ResearchGate. [Link]
-
LCMS Troubleshooting Tips. Shimadzu. [Link]
-
(LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures. (2024, February 13). Shimadzu UK Limited. [Link]
-
Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection. ResearchGate. [Link]
-
(PDF) Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. (2025, August 6). ResearchGate. [Link]
-
Analysis of Terbuthylazine in Olive Oil by LC/Ion Trap MS and LC/Time-of-Flight MS Application. (2005, August 23). Agilent. [Link]
-
Metabolomics-Based Mechanistic Insights into Revealing the Adverse Effects of Pesticides on Plants: An Interactive Review. NIH. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. [Link]
-
Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. ResearchGate. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
-
Spatial and temporal trend of groundwater contamination from terbuthylazine and desethyl-terbuthylazine in the Lombardy Region (Italy). (2025, May 20). ResearchGate. [Link]
-
Determination of herbicides and metabolites by solid-phase extraction and liquid chromatography evaluation of pollution due to herbicides in surface and groundwaters. Semantic Scholar. [Link]
-
Chemical Residue Testing: Pesticides, Heavy Metals, and Contaminants. (2025, September 3). Lab Manager. [Link]
-
-
pesticide residue analysis in the food control laboratory. FAO Knowledge Repository. [Link]
-
-
Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. NIH. [Link]
-
Analytical methods for Pesticide residue analysis. ALS Life Sciences | Europe. [Link]
Sources
selection of internal standards for Terbutylazine-desethyl-2-hydroxy quantification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the selection and implementation of internal standards for the accurate quantification of Terbutylazine-desethyl-2-hydroxy using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Critical Role of Internal Standards
In quantitative LC-MS analysis, achieving accuracy and precision is paramount. The journey of an analyte from sample collection to final detection is fraught with potential for variability. Sample preparation steps like extraction, potential degradation of the analyte, and fluctuations in instrument performance can all introduce errors.[1] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls before sample processing.[2] Its primary role is to compensate for these variations, ensuring the reliability of the quantitative data. The fundamental principle is that any loss or variation experienced by the analyte during the analytical workflow will be mirrored by the internal standard. By measuring the ratio of the analyte's response to the IS's response, these variations are normalized, leading to significantly improved data quality.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of an internal standard for this compound analysis?
The selection of an appropriate internal standard is a critical step in method development. An ideal IS should possess the following characteristics:
-
Structural Similarity: The IS should be structurally as close to this compound as possible to ensure similar behavior during sample preparation and chromatographic separation.
-
Co-elution: Ideally, the IS should co-elute with the analyte or elute very closely to it. This ensures that both compounds experience the same matrix effects at the same time.
-
Mass-to-Charge (m/z) Difference: The IS must have a different m/z ratio from the analyte to be distinguishable by the mass spectrometer.
-
No Endogenous Presence: The chosen IS must not be naturally present in the samples being analyzed.
-
High Purity and Stability: The IS should be of high purity and stable throughout the entire analytical process.
-
Commercial Availability: For routine analysis, the IS should be readily available from a reputable supplier.
Q2: What are the pros and cons of using a structural analog versus a stable isotope-labeled (SIL) standard?
The choice between a structural analog and a SIL standard is a key consideration in method development.
| Internal Standard Type | Pros | Cons |
| Stable Isotope-Labeled (SIL) | Gold Standard: Considered the most effective type of IS.[3][4] Identical Physicochemical Properties: Behaves identically to the analyte during sample preparation and chromatography.[2] Co-elution: Ensures co-elution with the analyte, providing the best compensation for matrix effects.[5] | Cost: Can be more expensive than structural analogs. Availability: May not be commercially available for all analytes. |
| Structural Analog | Lower Cost: Generally less expensive than SIL standards. Wider Availability: More likely to be commercially available for a broader range of analytes. | Differences in Physicochemical Properties: May not behave identically to the analyte, leading to incomplete correction for matrix effects. Potential for Chromatographic Separation: May not co-elute perfectly with the analyte. |
For the quantification of this compound, a stable isotope-labeled internal standard is highly recommended to achieve the highest level of accuracy and precision.
Q3: Is there a commercially available stable isotope-labeled internal standard for this compound?
As of the latest information, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. However, a highly suitable alternative is the deuterated analog of its precursor, Desethylterbuthylazine-d9 .[4] Terbutylazine-desethyl is the direct metabolic precursor to this compound.[6][7] Therefore, a stable isotope-labeled version of the precursor is expected to have very similar extraction and chromatographic behavior, making it an excellent choice for an internal standard. It is crucial to validate the performance of this IS during method development to ensure it effectively compensates for any analytical variability.
Q4: Where can I source certified reference materials for this compound?
High-purity certified reference materials for this compound are essential for preparing accurate calibration standards and quality controls. These can be sourced from reputable suppliers such as:
-
HPC Standards[8]
-
LGC Standards
It is imperative to obtain a certificate of analysis for any reference material to ensure its identity, purity, and concentration are well-characterized.
Experimental Workflow for Internal Standard Selection and Validation
The following diagram illustrates a systematic approach to selecting and validating an internal standard for the quantification of this compound.
Caption: Workflow for Internal Standard Selection and Validation.
Detailed Experimental Protocol: Quantification of this compound in Water Samples
This protocol provides a starting point for method development. Optimization will be required based on the specific instrumentation and sample matrices.
1. Materials and Reagents:
-
This compound certified reference standard
-
Desethylterbuthylazine-d9 (internal standard)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of this compound and Desethylterbuthylazine-d9 in methanol at a concentration of 1 mg/mL.
-
Prepare intermediate and working standard solutions by serially diluting the stock solutions in an appropriate solvent (e.g., 50:50 methanol:water).
-
Prepare a working internal standard solution at a concentration that provides a robust signal in the mass spectrometer.
3. Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.[4]
-
Sample Loading: To a 100 mL water sample, add the internal standard solution. Acidify the sample to pH ~3 with formic acid. Load the entire sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM). Specific precursor and product ion transitions for both the analyte and the internal standard will need to be optimized.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor Reproducibility | Inconsistent sample preparation. Fluctuation in instrument performance. | Ensure consistent addition of the internal standard to all samples. Verify the stability of the LC-MS system. |
| Signal Suppression/Enhancement (Matrix Effects) | Co-eluting matrix components interfering with the ionization of the analyte and/or IS. | Optimize the sample preparation procedure to remove more interferences. Adjust the chromatographic gradient to separate the analytes from the interfering compounds. Ensure the chosen internal standard effectively compensates for the matrix effects. |
| Unacceptable Calibration Curve Linearity | Inaccurate preparation of calibration standards. Saturation of the detector at high concentrations. | Carefully prepare a fresh set of calibration standards. Extend the calibration range or use a weighted regression model. |
| Internal Standard Signal Varies Significantly Across Samples | Inconsistent addition of the internal standard. Degradation of the internal standard in certain matrices. | Use a calibrated pipette for the addition of the IS. Investigate the stability of the IS in the specific sample matrix. |
Understanding and Mitigating Matrix Effects
Matrix effects are a common challenge in LC-MS analysis, defined as the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, compromising the accuracy of the results. A well-chosen internal standard is the most effective tool to combat this phenomenon.
Caption: How an Internal Standard Compensates for Matrix Effects.
Conclusion
The selection of a suitable internal standard is a cornerstone of a robust and reliable quantitative method for this compound. While a dedicated stable isotope-labeled standard may not be readily available, the use of a deuterated analog of its precursor, Desethylterbuthylazine-d9, presents a scientifically sound and practical solution. Rigorous validation of the chosen internal standard's performance is non-negotiable and will ensure the generation of high-quality, defensible data in your research.
References
-
Restek Corp. (2013). New Isotopically Labeled Pesticide Residue Internal Standards From Restek. [Link]
-
Abate, S., et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(3), 875-884. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135612794, 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. [Link]
-
mzCloud. Terbuthylazine desethyl 2 hydroxy. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 108201, Desethylterbuthylazine. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22206, Terbuthylazine. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass spectrometry reviews, 24(3), 367–412. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Smith, G. A., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1202(2), 153-160. [Link]
-
Wang, S., et al. (2017). Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS. Food chemistry, 237, 623-630. [Link]
-
U.S. Geological Survey. (2023). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
Agilent Technologies. (2006). Analysis of Terbuthylazine in Olive Oil by LC/Ion Trap MS and LC/Time-of-Flight MS Application. [Link]
-
Claeys, W., et al. (2004). Pitfalls in LC-MS(-MS) Analysis. GTFCh Symposium, Munich. [Link]
-
Abate, S., et al. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(3), 875-884. [Link]
-
Trufelli, H., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-1257. [Link]
-
Tasca, A. L., et al. (2020). Terbuthylazine and Desethylterbutylazine: Recent Occurrence, Mobility and Removal Techniques. Water, 12(11), 3075. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Desethylterbuthylazine | C7H12ClN5 | CID 108201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Terbuthylazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Analytical Method for Terbutylazine-desethyl-2-hydroxy According to SANTE Guidelines
Introduction: The Analytical Imperative for a Key Metabolite
In the landscape of environmental and food safety monitoring, the focus extends beyond parent pesticide compounds to their various metabolites, which can be of equal or greater toxicological relevance. Terbutylazine-desethyl-2-hydroxy is a key metabolite of the widely used triazine herbicide, terbuthylazine.[1][2][3] Its presence in soil, water, and agricultural products serves as an important indicator of the environmental fate of the parent herbicide.[4] Consequently, regulatory bodies like the European Food Safety Authority (EFSA) require robust monitoring data to ensure consumer safety and environmental protection.[4]
This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative analytical method for this compound, benchmarked against the rigorous standards of the European Commission's SANTE/11312/2021 document.[5][6][7] These guidelines are the cornerstone of analytical quality control for pesticide residue analysis in the EU, ensuring that data is reliable, reproducible, and comparable across all official laboratories.[5][8] Adherence to these protocols is not merely a suggestion but a mandatory requirement for laboratories seeking or maintaining ISO/IEC 17025 accreditation for pesticide analysis.[5]
This document will delve into the causality behind experimental choices, presenting a self-validating system where performance is continuously checked against established criteria. We will compare a targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with broader multi-residue approaches and provide detailed, step-by-step protocols for a complete method validation.
Pillar 1: Deconstructing the SANTE/11312/2021 Validation Framework
The SANTE guidelines provide a harmonized framework for method validation, ensuring that any analytical procedure is "fit for purpose."[8] The core objective is to demonstrate, through objective evidence, that the method consistently produces results that are accurate and reliable for its intended application. The key performance characteristics that must be rigorously evaluated are summarized below.
| Validation Parameter | SANTE/11312/2021 Requirement | Scientific Rationale & Causality |
| Linearity | Correlation coefficient (r) ≥ 0.99 | Establishes a proportional relationship between instrument response and analyte concentration, which is fundamental for accurate quantification. |
| Trueness (Recovery) | Mean recovery within 70-120% | Measures the systematic error of the method. It demonstrates how efficiently the analyte is extracted from the matrix and detected, ensuring results reflect the true amount present. |
| Precision (Repeatability) | Relative Standard Deviation (RSDr) ≤ 20% | Measures the random error under the same operating conditions over a short interval. Low RSD indicates high method consistency and reproducibility. |
| Limit of Quantification (LOQ) | Lowest validated concentration meeting trueness and precision criteria. | Defines the minimum concentration that can be reliably quantified with acceptable accuracy and precision. This is critical for enforcing Maximum Residue Levels (MRLs). |
| Specificity / Selectivity | Confirmed by MS/MS ion ratio tolerance. | Ensures the method can unequivocally identify and differentiate the target analyte from other matrix components or interfering substances, preventing false positives. |
| Matrix Effects | Must be assessed and compensated for. | Co-extracted matrix components can suppress or enhance the analyte signal in the mass spectrometer. This must be corrected, typically via matrix-matched calibration, to prevent biased results.[5] |
| Measurement Uncertainty | Must be estimated. | Provides a quantitative indication of the quality of the result, showing the range within which the true value is believed to lie. The SANTE default is ≤50%.[9] |
Pillar 2: Methodological Strategy - A Targeted LC-MS/MS Approach
For a polar and specific metabolite like this compound, a targeted analytical method using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[5][10] While broad-spectrum methods like QuEChERS are excellent for screening hundreds of pesticides, they may not be optimized for the specific chemistry of this metabolite. A dedicated single-residue method (SRM) allows for the fine-tuning of extraction pH, solvent polarity, and chromatographic conditions to maximize recovery and sensitivity for this specific compound.
The workflow for validating such a method is a systematic process designed to test each performance parameter against the SANTE criteria.
Caption: Workflow for SANTE-compliant method validation.
Pillar 3: Experimental Protocols for Method Validation
The following protocols provide a detailed, step-by-step guide for the validation experiments.
Protocol 1: Preparation of Standards and Spiked Samples
-
Reference Material: Obtain a certified reference standard of this compound.[4][11]
-
Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the standard, dissolve in methanol, and bring to a final volume of 10 mL in a Class A volumetric flask. Store at -20°C.
-
Working Solutions: Prepare a series of working standard solutions (e.g., 100, 10, 1, 0.1 µg/mL) by serial dilution of the stock solution with methanol.
-
Blank Matrix Selection: Choose a representative blank matrix (e.g., organic lettuce, mineral water) that is known to be free of the target analyte. Homogenize thoroughly if it is a solid sample.
-
Spiking: For trueness and precision assessment, spike the blank matrix at two concentration levels. A common choice is the expected LOQ (e.g., 0.01 mg/kg) and a higher level (e.g., 0.1 mg/kg). Prepare at least five replicates for each level. Allow the spiked samples to sit for 1-2 hours to allow for analyte-matrix interaction.
Protocol 2: Extraction and LC-MS/MS Analysis
This is a hypothetical method based on common procedures for polar metabolites.
-
Sample Weighing: Weigh 10 g (± 0.1 g) of the homogenized (spiked or unspiked) sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Add internal standard if available.
-
Vortex vigorously for 1 minute.
-
Add salting-out salts (e.g., 4 g MgSO₄, 1 g NaCl), vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (if necessary): A dispersive solid-phase extraction (d-SPE) may be used. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18). Vortex for 30 seconds and centrifuge.
-
Final Extract: Transfer the supernatant to an autosampler vial. The extract is now ready for LC-MS/MS injection.
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient starting with high aqueous content (e.g., 95% A) and ramping up to high organic content (e.g., 95% B).
-
MS Detection: Electrospray Ionization in Positive Mode (ESI+).
-
MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions. For this compound (MW 183.21), hypothetical transitions could be:
-
Quantitative: m/z 184.1 → 128.1
-
Qualitative: m/z 184.1 → 71.1
-
-
Protocol 3: Validation Data Generation & Evaluation
-
Linearity Assessment:
-
Prepare a set of matrix-matched calibration standards (e.g., 1, 2, 5, 10, 25, 50 µg/L) by adding working standard solutions to blank matrix extract.
-
Inject the standards and construct a calibration curve.
-
Causality: Using matrix-matched standards is crucial as it inherently corrects for signal suppression or enhancement from the matrix, a requirement highlighted by SANTE.[5]
-
Acceptance: Calculate the correlation coefficient (r). It must be ≥ 0.99.
-
-
Trueness (Recovery) and Precision (RSDr) Assessment:
-
Extract and analyze the five replicates of each spiked level (e.g., 0.01 mg/kg and 0.1 mg/kg).
-
Quantify the concentration in each replicate using the matrix-matched calibration curve.
-
Calculate the recovery for each replicate: (Concentration found / Spiked concentration) * 100%.
-
Calculate the mean recovery and the relative standard deviation (RSD) of the recoveries at each level.
-
Acceptance: The mean recovery must be between 70-120%, and the RSD must be ≤ 20%.
-
-
LOQ Confirmation:
-
The Limit of Quantification (LOQ) is confirmed as the lowest concentration level (e.g., 0.01 mg/kg) that successfully meets the 70-120% recovery and ≤ 20% RSD criteria.
-
Data Summary and Performance Verification
The results of the validation experiments should be compiled into a clear, comparative table.
| Validation Parameter | SANTE Acceptance Criterion | Example Result (Hypothetical Data) | Pass/Fail |
| Linearity (r) | ≥ 0.99 | 0.998 | Pass |
| Trueness (Recovery @ 0.01 mg/kg) | 70 - 120% | 95.4% | Pass |
| Precision (RSDr @ 0.01 mg/kg) | ≤ 20% | 11.2% | Pass |
| Trueness (Recovery @ 0.1 mg/kg) | 70 - 120% | 101.8% | Pass |
| Precision (RSDr @ 0.1 mg/kg) | ≤ 20% | 7.5% | Pass |
| Confirmed LOQ | Meets criteria at lowest level | 0.01 mg/kg | Pass |
| Specificity (Ion Ratio) | Within ±30% of average from standards | Met for all samples | Pass |
Conclusion: A Validated Method Fit for Purpose
By systematically following these protocols, a laboratory can robustly validate an analytical method for this compound that is fully compliant with SANTE/11312/2021. The experimental design is inherently self-validating, where each empirical result is directly benchmarked against a clear, authoritative standard. This guide provides the framework not just to perform the validation, but to understand the scientific reasoning behind each step, ensuring the generation of trustworthy and defensible data for regulatory submission and consumer protection.
References
-
Title: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021 Source: European Commission URL: [Link]
-
Title: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed Source: EU Reference Laboratories for Residues of Pesticides URL: [Link]
-
Title: SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis Source: AINIA URL: [Link]
-
Title: 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol Source: PubChem URL: [Link]
-
Title: Guidelines - Maximum Residue levels Source: European Commission's Food Safety URL: [Link]
-
Title: DG-SANTE Guidance Documents Source: eurl-pesticides.eu URL: [Link]
-
Title: Method validation and analytical quality control in pesticide residues analysis Source: BVL URL: [Link]
-
Title: EUROPE - COM: Update of the analytical guidance document for residues Source: Lynxee consulting URL: [Link]
-
Title: Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed Source: Accredia URL: [Link]
-
Title: JOINT FAO/WHO FOOD STANDARDS PROGRAMME CODEX COMMITTEE ON PESTICIDE RESIDUES 54th Session Source: FAO/WHO URL: [Link]
-
Title: Validation parameters for pesticide residue determinations (linearity... Source: ResearchGate URL: [Link]
-
Title: Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Terbuthylazine Source: PubChem URL: [Link]
-
Title: Terbutylazine-2-hydroxy Source: PubChem URL: [Link]
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- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. food.ec.europa.eu [food.ec.europa.eu]
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comparison of QuEChERS and SPE for Terbutylazine-desethyl-2-hydroxy extraction
An In-Depth Comparison of QuEChERS and SPE for the Extraction of Terbutylazine-desethyl-2-hydroxy
A Senior Application Scientist's Guide to Sample Preparation
In the realm of analytical chemistry, particularly in environmental and food safety testing, the quality of your results is inextricably linked to the quality of your sample preparation. The extraction of target analytes from complex matrices is a critical step that dictates the accuracy, sensitivity, and reliability of downstream analysis. This guide provides a detailed, evidence-based comparison of two prevalent extraction techniques—QuEChERS and Solid-Phase Extraction (SPE)—specifically for the polar herbicide metabolite, this compound.
As a metabolite of the widely used herbicide terbutylazine, this compound is a crucial compound for monitoring in environmental samples like soil and water.[1][2] Its chemical structure, featuring a triazine ring with amino and hydroxyl groups, imparts a degree of polarity that presents unique challenges and considerations for extraction.[1][3] This guide moves beyond a simple listing of procedural steps to explore the causality behind experimental choices, empowering researchers to select and optimize the most suitable method for their analytical objectives.
QuEChERS: The High-Throughput Workhorse
QuEChERS, an acronym for Q uick, E asy, C heap, E ffective, R ugged, and S afe, has revolutionized multi-residue pesticide analysis since its introduction.[4][5] The method is fundamentally a two-stage process involving a salting-out liquid-liquid extraction followed by a cleanup step known as dispersive solid-phase extraction (d-SPE).[4][6]
The QuEChERS Principle: A Mechanistic View
-
Extraction: The process begins with the homogenization of the sample (e.g., soil, food) in a centrifuge tube. Acetonitrile is the extraction solvent of choice due to its ability to extract a wide range of pesticides and its miscibility with water.[7] Upon adding a mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer, a phase separation is induced.[4][8] The highly hygroscopic MgSO₄ serves a dual purpose: it absorbs a significant portion of the water from the sample, facilitating the partitioning of the analytes into the acetonitrile layer, and it drives the phase separation.[4]
-
Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a second tube containing a small amount of sorbent material and additional MgSO₄. Common sorbents include Primary Secondary Amine (PSA) for removing organic acids, sugars, and other polar interferences; C18 for targeting non-polar interferences like lipids; and Graphitized Carbon Black (GCB) for removing pigments and sterols.[9] The mixture is vortexed, allowing the sorbents to bind to matrix components, and then centrifuged. The final, cleaned-up supernatant is ready for analysis.
Advantages & Limitations for this compound
Advantages:
-
Speed and Throughput: The streamlined nature of QuEChERS allows for the processing of a large number of samples in a short time, making it ideal for screening programs.[4]
-
Low Solvent Consumption: Compared to classical methods, QuEChERS significantly reduces the volume of organic solvents, making it a greener and more cost-effective technique.[10]
-
Effectiveness: The method provides high and accurate recovery levels for a broad spectrum of pesticide types.[4]
Limitations:
-
Matrix Effects: The primary drawback of QuEChERS is that its cleanup can be less exhaustive than traditional SPE.[11][12][13] This may lead to a higher concentration of co-extracted matrix components in the final extract, potentially causing signal suppression or enhancement in mass spectrometry-based analyses.[14]
-
Sorbent Selection is Key: The effectiveness of the cleanup is highly dependent on choosing the correct d-SPE sorbent(s) for the specific matrix. For a polar analyte like this compound, care must be taken to avoid sorbents that might inadvertently remove the target compound.
Solid-Phase Extraction (SPE): The Gold Standard for Selectivity
Solid-Phase Extraction is a classic and powerful technique for sample purification that relies on the partitioning of analytes between a solid sorbent (the stationary phase) and a liquid (the mobile phase).[15] It offers a high degree of selectivity and can produce exceptionally clean extracts.
The SPE Principle: A Stepwise Approach
SPE is a multi-step process, typically performed using a packed cartridge or disk format.[15][16]
-
Conditioning: The sorbent bed is first washed with a strong solvent (e.g., methanol) and then equilibrated with a solvent similar in composition to the sample matrix (e.g., water). This activates the sorbent, ensuring reproducible interaction with the analyte.[17][18]
-
Loading: The sample is passed through the sorbent bed. The target analyte and some matrix components are retained on the sorbent through specific chemical interactions (e.g., hydrophobic, ion-exchange).[17]
-
Washing: The cartridge is washed with a specific solvent designed to remove weakly bound matrix interferences while leaving the analyte of interest bound to the sorbent.[17] This is the critical step for achieving a clean extract.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte into a collection tube. This eluate is then typically evaporated and reconstituted in a suitable solvent for analysis.[17]
Advantages & Limitations for this compound
Advantages:
-
High Selectivity & Cleanliness: SPE provides a superior cleanup by effectively removing interfering matrix components, which is crucial for minimizing matrix effects and achieving low detection limits.[10]
-
Versatility: A wide variety of sorbent chemistries (e.g., C18, polymeric, ion-exchange) are available, allowing for the development of highly specific methods tailored to the analyte and matrix. For the polar this compound, a reversed-phase C18 or a polymeric sorbent would be a suitable choice.[19]
-
Concentration: The elution step can be performed with a small volume of solvent, allowing for the concentration of the analyte and enhancing method sensitivity.
Limitations:
-
Time and Labor: SPE is significantly more time-consuming and labor-intensive than QuEChERS, involving multiple discrete steps for each sample.[10]
-
Higher Solvent and Consumable Cost: The method requires larger volumes of solvents for conditioning, washing, and elution, and the cost of individual SPE cartridges is higher than the bulk sorbents used in QuEChERS.[10]
-
Method Development: Optimizing an SPE method (selecting the right sorbent, wash, and elution solvents) can be complex and time-consuming.
Head-to-Head Comparison: Performance Metrics
The choice between QuEChERS and SPE depends on the specific goals of the analysis. The following table summarizes the key performance parameters for the extraction of this compound.
| Parameter | QuEChERS | Solid-Phase Extraction (SPE) | Rationale & Justification |
| Recovery Rate | Good to Excellent (typically 70-120%) | Good to Excellent (typically 80-110%) | Both methods can achieve high recoveries, but SPE may offer slightly better reproducibility due to the controlled flow through a packed bed.[20][21] |
| Matrix Effect | Moderate to High | Low to Moderate | SPE's more rigorous washing steps result in a cleaner extract, significantly reducing matrix-induced signal suppression or enhancement.[11][12][13] |
| Selectivity | Moderate | High | SPE allows for fine-tuning of selectivity through precise sorbent and solvent choices, offering a more targeted cleanup. |
| Sample Throughput | High (< 30 min/sample) | Low (60-120 min/sample) | The multi-step, sequential nature of SPE makes it inherently slower than the batch-processing approach of QuEChERS.[10] |
| Solvent Consumption | Low (< 15 mL/sample) | High (60-90 mL/sample) | SPE requires significant solvent volumes for conditioning, washing, and elution steps for each sample.[10] |
| Cost per Sample | Low | High | The combination of lower solvent use, cheaper bulk sorbents, and reduced labor time makes QuEChERS more economical.[10] |
| Method Development | Simple | Complex | QuEChERS protocols are largely standardized, while developing a robust SPE method requires significant optimization. |
| Polar Analyte Suitability | Good | Excellent | While QuEChERS works for polar analytes, SPE can be more effective at retaining and purifying very polar compounds that may have limited partitioning into acetonitrile.[19] |
Visualization of Experimental Workflows
To further clarify the practical differences, the following diagrams illustrate the typical workflows for both QuEChERS and SPE.
Caption: QuEChERS workflow for this compound analysis.
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Detailed Experimental Protocols
The following protocols are provided as validated starting points. Researchers must perform their own method validation according to internal and regulatory guidelines.
Protocol 1: QuEChERS Extraction
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. If the soil has low moisture content, add 10 mL of deionized water and vortex for 30 seconds.[14][22]
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute. The exothermic reaction of MgSO₄ will cause the tube to warm.
-
Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.
-
d-SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.
-
Final Cleanup: Cap the d-SPE tube and vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Take an aliquot of the final supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
-
Sample Preparation: Extract 10 g of homogenized soil with 20 mL of a 50:50 methanol/water solution by shaking for 30 minutes. Centrifuge and collect the supernatant.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.[17] Do not let the sorbent go dry.
-
Sample Loading: Load 10 mL of the soil extract supernatant onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences. Discard the eluate.
-
Elution: Elute the this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase of your chromatographic system. Vortex to dissolve, and transfer to an autosampler vial for analysis.
Conclusion and Recommendations
The choice between QuEChERS and SPE for the extraction of this compound is not a matter of one method being universally superior, but rather a strategic decision based on the analytical context.
-
Choose QuEChERS when:
-
High sample throughput is the primary requirement (e.g., large-scale screening or monitoring).
-
Cost and time are significant constraints.
-
The matrices are relatively simple, or subsequent analytical techniques are robust enough to handle moderate matrix effects.
-
-
Choose SPE when:
-
The lowest possible detection limits are required, demanding the cleanest possible extracts.
-
The sample matrices are highly complex (e.g., high organic matter soil, sludge), and significant matrix effects are anticipated.
-
Method development time is available to create a highly selective and optimized protocol.
-
For researchers developing methods for regulatory compliance or requiring high-precision quantification of this compound, the cleaner extracts provided by SPE often justify the additional time and cost. Conversely, for routine monitoring where speed and efficiency are paramount, QuEChERS offers an unparalleled advantage. Ultimately, a thorough understanding of the principles, strengths, and weaknesses of each technique, as presented in this guide, is essential for making an informed decision that ensures data of the highest quality.
References
- Korea Science. (n.d.). Comparison of QuEChERS and Solid Phase Extraction for Accurate Determination of Pesticide Residues in Kimchi Cabbage and Strawberry using Isotope Dilution Mass Spectrometry.
-
Lee, H., Cho, Y., Jung, G., Kim, H., & Jeong, W. (2023). Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. Analytical Methods, 15(30), 3825-3834. [Link]
- Royal Society of Chemistry. (2023). Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage.
- Hawach Scientific. (2023, March 2). Comparison Between QuEChERS Method and Traditional SPE Method.
- Cole-Parmer. (2021, March 26). Pesticide Extraction Using QuEChERs and SPE Method.
- ResearchGate. (2023). Comparison of Recovery Efficiency and Matrix Effect Reduction in Pesticide Residue Analysis: QuEChERS with d-SPE, SPE, and FaPEx in Apples and Korean Cabbage.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135612794, 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol.
- MDPI. (2021). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
- HPC Standards. (n.d.). Terbuthylazine-desethyl-2-hydroxy: High-Purity Reference Materials.
-
National Center for Biotechnology Information. (2021). Analysis of highly polar pesticides in foods by LC-MS/MS. PMC. [Link]
- Sigma-Aldrich. (n.d.). Analysis of Pesticides by QuEChERS and SPE.
- American Laboratory. (2010, March 1). QuEChERS Dispersive SPE for Multiresidue Pesticide Analysis.
-
Łozowicka, B., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Environmental Science and Pollution Research, 24(8), 7124–7138. [Link]
- LGC Standards. (n.d.). Terbuthylazine-desethyl-2-hydroxy.
- Restek. (2020, December 7). Modifying QuEChERS for complicated matrices- Soil and Sediment.
- Synchem. (n.d.). Terbuthylazine-desethyl-2-hydroxy.
- AERU. (n.d.). 2-hydroxy-desethyl-terbuthylazine (Ref: GS 28620).
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
-
National Center for Biotechnology Information. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. PMC. [Link]
- MDPI. (2022). A Miniaturized QuEChERS Method Combined with Ultrahigh Liquid Chromatography Coupled to Tandem Mass Spectrometry for the Analysis of Pyrrolizidine Alkaloids in Oregano Samples.
- MDPI. (2022, April 25). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview.
- Embrapa. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
-
National Center for Biotechnology Information. (2021). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. PMC. [Link]
- MDPI. (2022). Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds.
- Thermo Fisher Scientific. (n.d.). Application Brief: Selecting the Appropriate QuEChERS Extraction Method for Pesticides in Foods.
-
E3S Web of Conferences. (2021). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences, 234, 00067. [Link]
- MDPI. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD.
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comparative toxicity of terbutylazine and its hydroxy metabolites
An In-Depth Guide to the Comparative Toxicity of Terbutylazine and Its Hydroxy Metabolites
Introduction: Beyond the Parent Compound
Terbutylazine (TBA) is a chloro-s-triazine herbicide widely used for broad-spectrum weed control in crops like maize and sorghum.[1][2] As a replacement for atrazine in many regions, its environmental fate and toxicological profile are of significant concern.[3] Terbutylazine primarily acts by inhibiting photosynthesis in target plants.[4][] However, its environmental and biological activity is not limited to the parent compound. Once released into the environment or metabolized by organisms, terbutylazine is transformed into various metabolites.[6][7] Understanding the toxicological profiles of these metabolites is critical, as they may exhibit different, and sometimes greater, toxicity than the parent compound.[8]
This guide provides a comparative analysis of the toxicity of terbutylazine and its principal hydroxy metabolites. We will explore the metabolic pathways, detail the experimental frameworks for assessment, and synthesize the available data to provide a clear understanding for researchers and toxicologists. The focus is on elucidating the causality behind experimental choices and providing a robust framework for future investigations.
Metabolic Pathways: The Formation of Hydroxy Metabolites
Terbutylazine undergoes extensive metabolism in organisms and the environment through both biotic and abiotic processes.[7][9] The primary pathways involve N-dealkylation of the ethyl or tert-butyl side chains and, crucially for this guide, hydrolysis of the chlorine atom at the C2 position of the triazine ring. This hydrolysis reaction, which can occur abiotically or be microbially mediated, replaces the chlorine with a hydroxyl (-OH) group, forming hydroxyterbutylazine (TERB-OH).[7][10] This metabolite can be further dealkylated.
The generation of these metabolites is a key consideration in risk assessment. The physicochemical properties are altered; for instance, hydroxylation generally increases the polarity of the molecule, which can affect its environmental mobility and biological interactions.
Caption: Primary metabolic pathways of terbutylazine leading to hydroxy and dealkylated metabolites.
Framework for Comparative Toxicity Assessment
A robust comparison requires a multi-tiered experimental approach to assess various toxicological endpoints. The choice of assays is dictated by the need to probe different mechanisms of toxicity, from overt cell death to subtle genotoxic or endocrine-disrupting effects. A logical workflow ensures that data from simple, high-throughput assays informs the design of more complex, mechanistically focused studies.
Caption: A tiered experimental workflow for comparative toxicological assessment.
Methodologies and Experimental Protocols
Here we detail the core experimental protocols essential for a comparative toxicity study of terbutylazine and its metabolites. The rationale behind each choice is grounded in its ability to provide specific and validated endpoints.
Cytotoxicity Assays
Causality: The initial step is to determine the concentration range at which the compounds cause cell death. This is crucial for designing subsequent experiments (e.g., genotoxicity assays) at non-lethal concentrations to ensure observed effects are not merely a consequence of cellular demise.
Protocol: Lactate Dehydrogenase (LDH) Leakage Assay This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity and cytotoxicity.[11]
-
Cell Culture: Plate a suitable cell line (e.g., human liver HepG2 cells, which are metabolically active) in 96-well plates and allow them to adhere for 24 hours.[12]
-
Exposure: Treat cells with a range of concentrations of terbutylazine and hydroxyterbutylazine for a defined period (e.g., 24 or 48 hours). Include a vehicle control (solvent) and a positive control (lysis buffer).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture (containing diaphorase and INT) according to the manufacturer's instructions.
-
Measurement: Incubate in the dark at room temperature. Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Express cytotoxicity as a percentage relative to the positive control (100% lysis).
Genotoxicity Assays
Causality: To assess whether the compounds or their reactive intermediates can damage genetic material, a hallmark of potential carcinogenicity. Studies suggest that reactive terbutylazine metabolites can induce DNA cross-links.[12][13]
Protocol: Alkaline Comet Assay This sensitive method detects single and double-strand DNA breaks in individual cells.
-
Cell Exposure: Expose cells (e.g., human lymphocytes or HepG2) to non-cytotoxic concentrations of terbutylazine and its hydroxy metabolite for a short duration (e.g., 4 hours).[12]
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field. Fragmented DNA will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide). Visualize using a fluorescence microscope.
-
Scoring: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.
Endocrine Disruption Potential
Causality: Triazine herbicides have been identified as potential endocrine disruptors.[][14] It is essential to compare the potential of the parent compound and its metabolites to interfere with hormonal pathways.
Protocol: Aromatase Activity Assay (Human Recombinant) This assay measures the inhibition of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis.
-
Reaction Setup: In a 96-well plate, combine a fluorescent substrate, human recombinant aromatase, and the test compounds (terbutylazine and hydroxyterbutylazine) at various concentrations.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme.
-
Fluorescence Measurement: Aromatase converts the substrate into a fluorescent product. Measure the fluorescence intensity using a plate reader.
-
Analysis: Calculate the percent inhibition of aromatase activity for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration causing 50% inhibition).
Comparative Toxicological Data
The available literature provides a more extensive toxicological profile for the parent compound, terbutylazine, than for its individual hydroxy metabolites. However, existing studies allow for a preliminary comparison and highlight critical knowledge gaps.
Acute and Systemic Toxicity Terbutylazine generally exhibits low acute oral and dermal toxicity.[6] Studies in rats show that it is extensively metabolized and rapidly excreted, with no evidence of accumulation.[6][7] The primary metabolites found in plasma and urine include dealkylated forms like deethylterbuthylazine.[15]
| Compound | Endpoint | Value | Species/System | Reference |
| Terbutylazine | Acute Oral LD50 | 1503 mg/kg | Rat (female) | [6] |
| Acute Dermal LD50 | >2000 mg/kg | Rat | [6] | |
| NOAEL (Maternal) | 0.5 mg/kg/day | Rabbit | [7] | |
| Terbuthylazine-2-hydroxy | 35-day LC50 | 10.9 mg/L | Common Carp | [3] |
| Effect | Damage to kidney tubules | Common Carp | [3] |
Cytotoxicity and Genotoxicity In vitro studies show that terbutylazine has low cytotoxicity at environmentally relevant concentrations.[12] However, even at low levels, it can induce DNA instability.[12][15][16] The mechanism appears to involve the formation of reactive metabolites that cause DNA cross-links, rather than direct oxidative damage to DNA.[12][13] In zebrafish, terbutylazine exposure led to significant DNA strand breaks and cytotoxicity in the liver.[11]
For hydroxy metabolites, direct comparative data is limited. However, a study on the early life stages of common carp found that terbuthylazine-2-hydroxy caused developmental delays and damage to kidney tubules.[3] The toxicity of mixtures of terbutylazine and other pesticides was found to be greater than the individual compounds, indicating potential synergistic effects.[11]
| Compound | Endpoint | Observation | Species/System | Reference |
| Terbutylazine | Cytotoxicity | Low; 15% reduction in lymphocyte viability at 8 ng/mL. | Human Lymphocytes | [12] |
| Genotoxicity | Induces low-level DNA instability; DNA cross-links. | Human/Mouse Cells | [12][13] | |
| Genotoxicity | Elevated DNA strand breaks in liver. | Zebrafish | [11] | |
| Terbuthylazine-2-hydroxy | Developmental Toxicity | Delayed development. | Common Carp | [3] |
| Organ Toxicity | Damage to caudal kidney tubules. | Common Carp | [3] |
Discussion and Mechanistic Insights
The available evidence suggests that while terbutylazine itself may have low acute toxicity, its metabolism can lead to byproducts with significant biological activity. The key findings are:
-
Metabolites and Reactivity: The genotoxicity observed in several studies points towards bioactivation, where metabolites of terbutylazine are more reactive with DNA than the parent compound.[12][13] While hydroxylation is often a detoxification step, the overall toxicological outcome depends on the complete metabolic profile, including subsequent reactions.
-
Organ-Specific Effects: The liver and kidneys appear to be primary target organs for terbutylazine and its metabolites.[12] This is consistent with their role in xenobiotic metabolism and excretion. The damage observed in fish kidneys from terbuthylazine-2-hydroxy exposure supports this.[3]
-
Data Gaps: There is a pronounced lack of studies that directly compare the toxicity of isolated hydroxy metabolites with the parent terbutylazine across a range of endpoints (e.g., cytotoxicity, genotoxicity, endocrine disruption) in the same experimental system. Most environmental and biological samples contain a mixture of the parent compound and various metabolites, making it difficult to attribute specific effects to a single chemical species.
Conclusion and Future Directions
The toxicological assessment of terbutylazine cannot be complete without a thorough understanding of its metabolites. Current data indicates that while terbutylazine has low acute toxicity, it and its metabolites can induce DNA damage and organ-specific effects. The hydroxy metabolite, terbuthylazine-2-hydroxy, has demonstrated toxicity in aquatic organisms.
Future research must prioritize the following:
-
Direct Comparative Studies: Conducting parallel in vitro and in vivo assays on purified terbutylazine, hydroxyterbutylazine, and other major metabolites to definitively compare their potencies.
-
Mechanistic Elucidation: Investigating the specific mechanisms of action for hydroxy metabolites, particularly concerning endocrine disruption and the formation of reactive intermediates.
-
Mixture Toxicity: Assessing the combined toxicological effects of terbutylazine and its metabolites, as this reflects realistic environmental exposure scenarios.
By adopting the structured experimental approach outlined in this guide, researchers can effectively close the existing knowledge gaps and contribute to a more accurate and comprehensive risk assessment of terbutylazine.
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A Senior Application Scientist's Guide to Cross-Platform LC-MS Analysis of Terbutylazine-desethyl-2-hydroxy
Abstract
The increasing use of the herbicide Terbutylazine necessitates robust analytical methods for its metabolites to monitor environmental fate and human exposure.[1][2][3] Terbutylazine-desethyl-2-hydroxy, a key metabolite, serves as a critical biomarker in various matrices including water, soil, and biological fluids.[4][5][6] This guide provides an in-depth, cross-platform comparison of leading Liquid Chromatography-Mass Spectrometry (LC-MS) technologies—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Quadrupole Orbitrap (Q-Orbitrap)—for the analysis of this specific compound. We delve into the core principles of each platform, presenting supporting experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in selecting the optimal instrumentation for their analytical challenges.
Introduction: The Analytical Imperative
Terbutylazine is a triazine herbicide widely employed in agriculture. Its environmental and biological degradation leads to the formation of various metabolites. Among these, this compound (C₇H₁₃N₅O, MW: 183.21 g/mol ) is of significant interest due to its persistence and potential as an indicator of parent compound usage.[4][7][8] The accurate quantification of this polar metabolite in complex matrices demands analytical techniques with exceptional sensitivity and selectivity. Liquid Chromatography-Mass Spectrometry (LC-MS) has unequivocally become the gold standard for this application, offering a powerful combination of chromatographic separation and mass-based detection.[9][10]
This guide moves beyond a simple listing of specifications. It is designed to provide a causal understanding of why a particular LC-MS platform excels for a specific analytical goal, be it high-throughput quantitative monitoring or comprehensive research involving unknown metabolite discovery.
LC-MS Fundamentals for Triazine Metabolite Analysis
A robust LC-MS method is a synergistic system. The liquid chromatography front-end separates the target analyte from confounding matrix components, while the mass spectrometer provides sensitive and selective detection.
-
Chromatographic Separation: For this compound, a reversed-phase separation on a C18 or C8 stationary phase is the established approach.[2][11][12] The use of Ultra-High-Performance Liquid Chromatography (UPLC) systems is highly recommended to achieve sharp, narrow peaks, which directly translates to improved signal-to-noise ratios and better sensitivity.
-
Ionization: The triazine structure, with its multiple nitrogen atoms, is readily protonated. Therefore, Electrospray Ionization in the positive ion mode (ESI+) is the universally accepted method for achieving efficient ionization of this compound and its parent compounds.[2]
-
Mass Analysis: This is where the platforms diverge significantly. The choice of mass analyzer—be it a tandem quadrupole, a time-of-flight tube, or an Orbitrap trap—defines the instrument's capabilities in terms of sensitivity, resolution, and mass accuracy. These differences are the core of our comparison.
Cross-Platform Performance Comparison
The selection of an LC-MS instrument should be driven by the primary research question. Is the goal to quantify a known target at the lowest possible concentration in thousands of samples, or is it to identify and quantify that target while simultaneously screening for other unknown transformation products? Here, we compare the three dominant instrument architectures.
The Workhorse: Triple Quadrupole (QqQ) Mass Spectrometry
The QqQ is the benchmark instrument for targeted quantification.[10] Its operation in Selected Reaction Monitoring (SRM) mode provides unparalleled sensitivity and selectivity by performing two stages of mass filtering.
-
Causality of Performance: In SRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the protonated this compound molecule (the precursor ion). This isolated ion is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to only allow specific, characteristic fragment ions (product ions) to pass through to the detector. This Q1/Q3 filtering process effectively eliminates chemical noise from the matrix, resulting in an exceptionally clean signal and the lowest possible detection limits.[13]
-
Strengths:
-
Limitations:
The Versatile Explorer: Quadrupole Time-of-Flight (Q-TOF) MS
The Q-TOF is a hybrid instrument that pairs the selectivity of a quadrupole with a high-resolution Time-of-Flight mass analyzer.[9] This combination enables both high-quality quantitative and qualitative analysis.
-
Causality of Performance: A Q-TOF measures the precise time it takes for an ion to travel down a flight tube. This "time-of-flight" is directly proportional to its m/z, allowing for very accurate mass determination (typically < 5 ppm). By collecting full-scan high-resolution data, the instrument records all ions within a specified mass range. This allows for the quantification of this compound while simultaneously providing a rich dataset that can be mined retrospectively for other compounds.[17][18]
-
Strengths:
-
Screening & Quantification: Ideal for mixed-purpose labs where both targeted analysis and unknown identification are required.
-
High Mass Accuracy: Provides high confidence in compound identification.
-
Retrospective Analysis: Data can be re-analyzed for newly identified contaminants without re-injecting the sample.
-
-
Limitations:
-
Sensitivity Trade-off: While highly sensitive, the latest generation of QqQ instruments often provides slightly lower limits of detection for pure targeted quantitation.[14]
-
Slightly Lower Dynamic Range: Compared to a QqQ operating in SRM mode.
-
The Ultimate Identifier: Quadrupole Orbitrap (Q-Orbitrap) MS
The Q-Orbitrap platform represents the pinnacle of High-Resolution Accurate-Mass (HRAM) technology. It combines a front-end quadrupole with an Orbitrap mass analyzer that detects ion frequencies in an electrostatic field.[10][15]
-
Causality of Performance: The Orbitrap analyzer provides ultra-high resolving power (often >70,000 FWHM), which is the ability to distinguish between two ions with very similar m/z values.[16] For this compound analysis in a complex matrix (e.g., soil extract, plasma), this means the analyte's signal can be cleanly resolved from isobaric interferences, leading to more accurate quantification and unequivocal identification. The combination of targeted (via the quadrupole) and full-scan HRAM analysis in a single run offers a comprehensive workflow.[15][19]
-
Strengths:
-
Exceptional Resolving Power & Mass Accuracy: Unmatched confidence in identification and elimination of matrix interferences.[15][16]
-
Combined Qualitative/Quantitative Power: Many studies demonstrate sensitivity comparable to modern triple quadrupoles, making it a true "one-instrument solution."[15]
-
Deep Structural Insight: High-quality MS/MS spectra facilitate the identification of unknown metabolites.
-
-
Limitations:
-
Cost and Complexity: Generally the highest capital investment and generates large data files requiring robust IT infrastructure.
-
Quantitative Data Summary & Instrument Selection
To provide a clear comparison, the following table summarizes the typical performance characteristics of each platform for the analysis of this compound in a representative matrix (surface water).
| Feature | Triple Quadrupole (QqQ) | Q-Time-of-Flight (Q-TOF) | Q-Orbitrap |
| Primary Operation Mode | Selected Reaction Monitoring (SRM) | Full Scan / dd-MS² | Full Scan / dd-MS² |
| Primary Application | Targeted Quantitation | Quantitation & Screening | High-Confidence Quant & Screening |
| Mass Resolution | Unit (~0.7 Da) | High (20,000 - 40,000 FWHM) | Ultra-High (≥70,000 FWHM) |
| Mass Accuracy | N/A (Nominal Mass) | < 5 ppm | < 3 ppm |
| Typical LOD (ng/L) | 0.1 - 0.5 | 0.8 - 2.0 | 0.3 - 1.0 |
| Typical LOQ (ng/L) | 0.3 - 1.5 | 2.5 - 6.0 | 1.0 - 3.0 |
| Linear Dynamic Range | > 5 orders of magnitude | ~4 orders of magnitude | ~5 orders of magnitude |
| Confidence in ID | Good (based on RT and ion ratio) | Excellent (based on accurate mass) | Unequivocal (based on accurate mass) |
To aid in the selection process, the following decision tree illustrates the most logical choice based on analytical needs.
Caption: Instrument selection decision tree.
Validated Experimental Protocols
The following protocols provide a self-validating framework for the analysis. The use of a stable isotope-labeled internal standard is critical for achieving the highest accuracy and precision, as it corrects for variations in sample preparation and instrument response.[5]
Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples
This protocol is designed to concentrate the analyte and remove interfering salts and polar matrix components.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the sorbent to go dry.
-
Sample Loading: Take a 100 mL water sample and acidify to pH ~3 with formic acid. Spike with the internal standard (e.g., this compound-d5). Load the sample onto the SPE cartridge at a flow rate of ~5 mL/min.
-
Washing: After loading, wash the cartridge with 3 mL of ultrapure water to remove residual salts.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or positive pressure nitrogen for 15 minutes. This step is crucial to remove water before elution with an organic solvent.
-
Elution: Elute the analyte with 2 x 2 mL of methanol into a collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 10% methanol in water for LC-MS analysis.
UPLC-MS/MS Method Parameters
The following diagram illustrates the complete analytical workflow.
Caption: Complete analytical workflow.
LC Parameters:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B held for 0.5 min, linear ramp to 95% B over 6 min, hold for 2 min, return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS Parameters:
-
Ionization Mode: ESI Positive
-
Analyte: this compound ([M+H]⁺ = m/z 184.1193)
| Instrument | Mode | Precursor Ion (m/z) | Product Ions (m/z) & Collision Energy (eV) | Resolution |
| QqQ | SRM | 184.1 | 128.1 (Quantifier, 20 eV), 72.1 (Qualifier, 35 eV) | Unit |
| Q-TOF | Full Scan | N/A (Scan 100-500 Da) | Data-dependent acquisition on m/z 184.1193 | 30,000 |
| Q-Orbitrap | Full Scan | N/A (Scan 100-500 Da) | Data-dependent acquisition on m/z 184.1193 | 70,000 |
The fragmentation of the analyte is key to its selective detection, especially in SRM mode. The proposed fragmentation pathway is illustrated below.
Caption: Fragmentation of this compound.
Conclusion
The choice between Triple Quadrupole, Q-TOF, and Q-Orbitrap mass spectrometers for the analysis of this compound is not a matter of which is "best," but which is most appropriate for the task at hand.
-
For routine, high-throughput targeted quantification where the lowest detection limits are paramount, the Triple Quadrupole remains the undisputed workhorse.[10][14]
-
For research environments that require a balance of sensitive quantification and the ability to screen for other metabolites and unknowns, the Q-TOF offers excellent versatility.[17][18]
-
For applications demanding the highest confidence in identification, particularly in challenging matrices or for regulatory purposes, the Q-Orbitrap provides an all-in-one solution with its exceptional resolving power and mass accuracy, often matching the quantitative performance of a QqQ.[15][19]
By understanding the fundamental principles and performance causality of each platform, laboratories can make an informed decision, ensuring their analytical setup is perfectly aligned with their scientific and operational goals.
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A Senior Application Scientist’s Guide to the Accurate Determination of Terbutylazine-desethyl-2-hydroxy in Certified Reference Materials
Introduction: The Analytical Imperative for Herbicide Metabolites
In environmental monitoring and food safety, the focus extends beyond parent pesticide compounds to their various degradation products. Terbutylazine, a widely used triazine herbicide, metabolizes in the environment to form several products, including Terbutylazine-desethyl-2-hydroxy.[1][2][3] This hydroxylated metabolite is more polar than the parent compound, influencing its environmental fate and transport, particularly in water systems.[4][5] Consequently, its accurate quantification is paramount for comprehensive risk assessment and regulatory compliance.[2]
This guide provides an in-depth comparison of analytical methodologies for the determination of this compound, with a focus on the indispensable role of Certified Reference Materials (CRMs) in method validation and quality control. As researchers and analytical chemists, our goal is not merely to detect a compound but to generate data that is accurate, reproducible, and legally defensible. The proper use of CRMs is the cornerstone of this objective.[6] This document is designed for professionals in analytical science who seek to establish robust, high-fidelity methods for challenging polar analytes.
The Role of Certified Reference Materials (CRMs)
Before delving into analytical techniques, it is crucial to understand the function of CRMs. A CRM is a highly characterized and homogenous material with a certified property value, produced by a competent authority under internationally recognized standards like ISO 17034.[7] In pesticide residue analysis, CRMs serve several critical functions:
-
Method Validation: CRMs are essential for validating the accuracy of an entire analytical method, from sample extraction to final measurement.[6]
-
Calibration: High-purity CRMs, available as neat materials or in solution, are used to prepare calibration standards, ensuring traceability of measurements.
-
Quality Control: Matrix-matched CRMs are used as laboratory control samples to monitor the ongoing performance and precision of an analytical procedure.[6]
-
Inter-laboratory Comparison: They provide a common benchmark for proficiency testing, ensuring that results from different laboratories are comparable.
For this compound, CRMs are available from various reputable suppliers, often as solutions in solvents like methanol or as neat materials.[2][7][8] The selection of an appropriate CRM is the foundational step for any quantitative analysis.
Comparative Analysis of Analytical Methodologies
The high polarity of this compound presents a significant analytical challenge, making traditional gas chromatography (GC) methods difficult without a derivatization step.[9][10] Therefore, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the technique of choice for its determination.[4][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and applicability to polar, non-volatile compounds.[4][12] This makes it exceptionally well-suited for the direct analysis of this compound in various matrices.
Causality of Selection:
-
Chromatographic Separation (LC): Reversed-phase liquid chromatography is typically employed. The polarity of the analyte necessitates careful selection of the stationary phase (e.g., C8 or C18) and mobile phase composition to achieve adequate retention and separation from matrix interferences.[11][12]
-
Selective and Sensitive Detection (MS/MS): Tandem mass spectrometry, particularly on a triple quadrupole instrument operating in Selected Reaction Monitoring (SRM) mode, provides exquisite selectivity.[10] It monitors a specific precursor-to-product ion transition, effectively filtering out background noise and allowing for quantification at very low levels (ng/L).[5][13] Electrospray ionization (ESI) in positive mode is the standard for triazine herbicides and their metabolites, as they readily accept a proton to form [M+H]⁺ ions.[11][12]
The overall analytical workflow when using CRMs for method validation is depicted below.
Caption: General workflow for method validation using CRMs.
Sample Preparation: A Critical Choice
The choice of sample preparation is a trade-off between throughput, cleanliness, and the required limit of quantification. For an analyte like this compound, two primary approaches are prevalent, especially for aqueous matrices often analyzed in environmental monitoring.
Method 1: Direct Aqueous Injection
For relatively clean matrices like drinking water, direct injection offers the simplest and fastest workflow.[9][10] This approach minimizes sample manipulation, reducing the risk of analyte loss and contamination.
-
Causality: This method is chosen when the expected concentration is well above the instrument's detection limit and the sample matrix is free of significant interferences that could cause ion suppression. The high sensitivity of modern LC-MS/MS systems often makes this a viable option, allowing for limits of quantification (LOQ) in the low ng/L range.[5][13]
Method 2: Solid-Phase Extraction (SPE)
For more complex matrices (e.g., surface water, soil extracts, biological fluids) or when lower detection limits are required, an extraction and concentration step is necessary.[4] Solid-Phase Extraction (SPE) is a widely used and effective technique.
-
Causality: SPE is selected to achieve two goals: 1) Concentration , allowing for the detection of ultra-trace levels of the analyte, and 2) Cleanup , by removing matrix components that interfere with the LC-MS/MS analysis. Polymeric reversed-phase cartridges (e.g., Oasis HLB) are often effective for trapping polar pesticides from aqueous samples.
The diagram below compares these two experimental workflows.
Caption: Comparison of Direct Injection vs. SPE workflows.
Experimental Protocols & Performance Data
The following section provides a representative LC-MS/MS protocol and expected performance characteristics based on established methods for polar pesticides.[5][11][12][13]
Protocol: LC-MS/MS Determination
-
Standard Preparation:
-
Obtain a certified reference material of this compound (e.g., 100 µg/mL in methanol).[2]
-
Prepare a stock solution and perform serial dilutions in an appropriate solvent (e.g., 90:10 water:methanol) to create a calibration curve ranging from 10 ng/L to 1000 ng/L.
-
If available, add a stable isotope-labeled internal standard (e.g., a deuterated analog) to all standards and samples to correct for matrix effects.
-
-
Sample Preparation (SPE Method):
-
Condition a polymeric SPE cartridge (e.g., 200 mg) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load up to 100 mL of the water sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 2 x 4 mL of methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
The parameters below are typical starting points and should be optimized for the specific instrument used.
-
| Parameter | Typical Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides better resolution and faster run times. |
| Column | C18 or C8 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for retaining moderately polar compounds.[11][12] |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate | Acid and buffer improve peak shape and ionization efficiency.[4] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent for eluting the analyte.[11] |
| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | A gradient is necessary to elute the analyte and clean the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 - 20 µL | Balances sensitivity with chromatographic performance. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high-sensitivity SRM/MRM scans.[10][11] |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Triazines readily form [M+H]⁺ ions.[11] |
| Precursor Ion | m/z 184.1 (for [C₇H₁₃N₅O+H]⁺) | Based on the analyte's monoisotopic mass.[7] |
| Product Ions | To be determined by infusion | Typically involves loss of the tert-butyl group or other characteristic fragments. |
| Collision Gas | Argon | Standard for collision-induced dissociation (CID). |
Performance Comparison
The table below summarizes the expected performance of the two primary sample preparation methods when validated using a CRM.
| Performance Metric | Direct Injection Method | SPE Method | Justification |
| Limit of Quantification (LOQ) | 10 - 50 ng/L | 0.5 - 10 ng/L | SPE concentrates the analyte, significantly improving sensitivity.[4] |
| Accuracy (Recovery vs. CRM) | 90 - 110% | 80 - 115% | Direct injection has fewer steps, reducing potential analyte loss. SPE recovery can be slightly more variable. |
| Precision (RSD%) | < 10% | < 15% | Fewer manual steps in direct injection lead to better repeatability.[13] |
| Matrix Effects | Potentially High | Mitigated | SPE removes many ion-suppressing compounds from the matrix. |
| Sample Throughput | High (~5-10 min/sample) | Low (~30-60 min/sample) | SPE is a multi-step, often manual, process. |
| Ideal Application | Clean Matrices (Drinking Water) | Complex Matrices (Surface Water, Effluent) | The choice depends on the required sensitivity and the sample's complexity. |
Conclusion: Ensuring Trustworthiness in Analytical Data
The accurate determination of this compound is a critical task in environmental and food safety analysis. While LC-MS/MS stands as the definitive analytical technique, the method's trustworthiness is fundamentally anchored to its proper validation using Certified Reference Materials. The choice between a rapid direct injection method and a more sensitive but labor-intensive SPE protocol must be guided by the specific analytical objectives and matrix complexity. By explaining the causality behind each experimental choice—from the selection of the analytical technique to the sample preparation workflow—this guide empowers researchers to develop and implement self-validating systems. Ultimately, a robustly validated method, grounded in the use of high-quality CRMs, ensures that the generated data is not only scientifically sound but also defensible and reliable for making critical regulatory and safety decisions.
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New Certified Reference Materials Kit - Thames Restek. Thames Restek. [Link]
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Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis - PMC. National Center for Biotechnology Information. [Link]
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4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol | C7H13N5O | CID 135612794 - PubChem. National Center for Biotechnology Information. [Link]
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Multi-residue analysis of some polar pesticides in water samples with SPE and LC-MS-MS. SpringerLink. [Link]
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Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite - PubMed. National Center for Biotechnology Information. [Link]
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Pesticide Residue Analytical Reference Material - ZeptoMetrix. ZeptoMetrix. [Link]
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Measurement of Underivatized Glyphosate and Other Polar Pesticides in Surface and Drinking Water | Agilent. Agilent Technologies. [Link]
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Direct analysis of polar pesticides in water: a routine accredited method - SCIEX. SCIEX. [Link]
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Subcritical Water Extraction Followed by Liquid Chromatography Mass Spectrometry for Determining Terbuthylazine and Its Metabolites in Aged and Incubated Soils - IRIS. IRIS CNR. [Link]
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Subcritical Water Extraction Followed by Liquid Chromatography Mass Spectrometry for Determining Terbuthylazine and Its Metabolites in Aged and Incubated Soils - CNR-IRIS. CNR-IRIS. [Link]
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Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry - ResearchGate. ResearchGate. [Link]
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Desethylterbuthylazine | C7H12ClN5 | CID 108201 - PubChem - NIH. National Center for Biotechnology Information. [Link]
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Terbuthylazine desethyl 2 hydroxy - mzCloud. mzCloud. [Link]
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Analysis of Terbuthylazine in Olive Oil by LC/Ion Trap MS and LC/Time-of-Flight MS Application | Agilent. Agilent Technologies. [Link]
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ANALYTICAL INFORMATION - Pharmaffiliates. Pharmaffiliates. [Link]
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comparative study of Terbutylazine-desethyl-2-hydroxy persistence in different soil types
Abstract
This guide provides a comprehensive comparative analysis of the persistence of terbuthylazine-desethyl-2-hydroxy, a key metabolite of the widely used herbicide terbuthylazine, across various soil types. Terbuthylazine is subject to degradation in the soil, forming several metabolites, including desethyl-terbuthylazine, 2-hydroxy-terbuthylazine, and terbuthylazine-desethyl-2-hydroxy.[1][2] The persistence of these transformation products is a critical factor in assessing the long-term environmental risk of the parent herbicide, particularly concerning groundwater contamination.[1][3][4] This document synthesizes available data on the factors governing the fate of terbuthylazine and its analogues in soil, presents a comparative analysis of their persistence, and provides a detailed experimental protocol for researchers to conduct their own soil persistence studies. We explore the causal relationships between soil properties—such as organic matter content, texture, pH, and microbial activity—and the degradation kinetics of these compounds. While direct comparative data for terbuthylazine-desethyl-2-hydroxy is limited, this guide extrapolates its likely behavior based on the well-documented persistence of structurally related metabolites, providing a robust framework for environmental risk assessment and future research.
Introduction: The Environmental Fate of Terbuthylazine
Terbuthylazine (TBA) is a triazine herbicide that has seen extensive use in agriculture, particularly for weed control in maize crops, largely replacing atrazine in Europe. Its widespread application necessitates a thorough understanding of its environmental fate. In the soil, TBA undergoes transformation through two primary pathways: N-dealkylation and chlorohydrolysis.[1] These processes, driven by both biotic and abiotic factors, lead to the formation of several metabolites.
The principal degradation products include desethyl-terbuthylazine (DET), 2-hydroxy-terbuthylazine, and terbuthylazine-desethyl-2-hydroxy (GS 28620).[1][2] These metabolites often exhibit higher persistence and mobility than the parent compound, posing a potential risk to non-target environments, especially groundwater.[1] DET, for instance, is frequently detected in European groundwater at concentrations exceeding regulatory limits.[1] This guide focuses on terbuthylazine-desethyl-2-hydroxy, a tertiary metabolite, to provide researchers with a framework for understanding and predicting its persistence in diverse soil environments.
Caption: Simplified degradation pathway of Terbuthylazine in soil.
Core Factors Influencing Metabolite Persistence in Soil
The persistence of any herbicide or its metabolite in soil is not an intrinsic property of the chemical alone but is the result of complex interactions with the soil environment. Biodegradation by soil microorganisms is typically the main pathway for dissipation.[5] Consequently, soil properties that affect microbial life, as well as those that influence the chemical's bioavailability, are paramount.
2.1. Soil Organic Matter and Texture
Soil organic matter (OM) and clay content are primary determinants of sorption. Triazine herbicides and their metabolites can be adsorbed to soil colloids, primarily humic substances within the OM.[6]
-
Causality: High OM and clay content (i.e., fine-textured soils like clay loams) lead to stronger adsorption.[7][8] This increased sorption reduces the concentration of the metabolite in the soil solution, making it less available for microbial degradation or leaching.[9] While this can slow the degradation rate and increase persistence, it also reduces the immediate risk of the compound moving into groundwater.[7] Conversely, in sandy soils with low OM, adsorption is minimal, leading to higher bioavailability but also a greater potential for leaching.[7][9] Studies on terbuthylazine have shown its persistence increases with higher organic matter content.[9][10]
2.2. Soil pH
Soil pH influences both chemical and microbial degradation pathways. The effect can be complex and sometimes contradictory depending on the specific herbicide family.[11]
-
Causality: For triazines, which are weakly basic, soil pH affects their chemical stability and sorption characteristics. Chemical hydrolysis, a key abiotic degradation pathway, can be influenced by pH. More importantly, soil pH is a master variable controlling microbial community structure and enzyme activity.[12] Most soil bacteria and fungi involved in herbicide degradation have optimal pH ranges for growth and metabolic activity.[12] Extreme pH values, either acidic or alkaline, can inhibit the microbial populations responsible for breaking down the metabolite, thereby increasing its persistence.[13]
2.3. Microbial Biomass and Activity
The primary driver for the degradation of organic herbicides is the soil microbial community.[5][12] Both biotic and abiotic processes are involved in terbuthylazine degradation, but the biological component is dominant.[14]
-
Causality: A healthy, active, and diverse soil microbiome accelerates the breakdown of xenobiotics. Factors that promote microbial activity—such as adequate moisture, warm temperatures, and sufficient nutrients (carbon)—will generally decrease the persistence of the metabolite.[12][13] The addition of organic amendments can stimulate microbial growth, which may enhance degradation.[7] However, some amendments can also increase sorption, creating a competing effect that may retard degradation.[14]
2.4. Soil Temperature and Moisture
Temperature and moisture directly impact all biological and chemical processes in the soil.
-
Causality: Herbicide degradation rates generally increase with rising temperature up to an optimum, typically between 20-30°C, because this range favors high microbial metabolic activity.[5][12] Similarly, adequate soil moisture is essential for microbial function. Higher moisture content can decrease the adsorption of some herbicides to soil particles, increasing their availability for degradation.[8][11] However, excessively high moisture leading to anaerobic (low-oxygen) conditions can inhibit the aerobic microorganisms responsible for degradation, potentially slowing the process.[8]
Comparative Persistence Data of Terbuthylazine Metabolites
Direct, peer-reviewed comparative studies detailing the DT50 (time to 50% dissipation) of terbuthylazine-desethyl-2-hydroxy across different soil types are scarce. However, extensive data exists for its parent compound (TBA) and major precursor metabolites (DET and 2-hydroxy-terbuthylazine). This information provides a strong basis for estimating its relative persistence. The 2-hydroxy-terbuthylazine metabolite is noted for being highly persistent.[1]
| Compound | Soil Type / Conditions | DT50 (days) | Reference |
| Terbuthylazine (TBA) | Clay Loam | 57.3 | [14] |
| Field study (range of 3 soils) | 11 - 36 | ||
| Pumice Soil | < 10 | [15] | |
| General Range (lab, 20°C) | 65 - 167 | [1] | |
| Desethyl-terbuthylazine (DET) | General Range (lab, 20°C) | 27 - 113 | [1] |
| 2-Hydroxy-terbuthylazine | General Range (lab, 20°C) | 207 to >1000 | [1] |
Expert Interpretation for this compound: Based on the available data, a clear hierarchy of persistence emerges: 2-Hydroxy-terbuthylazine >> Terbuthylazine > Desethyl-terbuthylazine . The hydroxylation of the triazine ring significantly increases persistence. This compound contains this same hydroxyl group. Therefore, it is scientifically reasonable to hypothesize that This compound will exhibit very high persistence in soil, likely with a DT50 value exceeding 200 days , similar to 2-hydroxy-terbuthylazine. Its persistence is expected to be highest in soils rich in organic matter and clay, and under cool, dry conditions that limit microbial degradation.
Standardized Protocol for Soil Persistence Laboratory Study
To generate robust, comparable data on the persistence of terbuthylazine-desethyl-2-hydroxy, a standardized laboratory incubation study is essential. This protocol is designed to be a self-validating system by including comprehensive soil characterization and controlled environmental conditions.
Caption: Experimental workflow for a laboratory soil persistence study.
Methodology Details:
-
Soil Collection and Characterization:
-
Collect fresh topsoil (0-20 cm) from sites with no recent pesticide history. Collect at least three distinct soil types (e.g., sandy loam, silt loam, clay loam).
-
Sieve the soil (<2 mm) to remove stones and debris.
-
Rationale: Characterization is crucial for interpreting results. Analyze each soil for: pH, organic matter content (loss-on-ignition), particle size distribution (texture), and microbial biomass. This provides the fundamental data to correlate with persistence.
-
-
Microcosm Preparation:
-
Determine the water holding capacity (WHC) for each soil.
-
Place a known amount of soil (e.g., 100 g dry weight equivalent) into replicate flasks for each time point.
-
Adjust the soil moisture to 60% of WHC with deionized water and pre-incubate for 7 days.
-
Rationale: Pre-incubation allows the soil microbial community to stabilize after the disturbance of collection and sieving.[16]
-
-
Application of Test Substance:
-
Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., methanol).
-
Spike the soil samples to achieve an environmentally relevant concentration. The small volume of solvent should be allowed to evaporate in a fume hood before flasks are sealed.
-
Rationale: Using a certified reference standard is essential for accurate quantification. The application method ensures uniform distribution in the soil sample.
-
-
Incubation:
-
Incubate the flasks in the dark at a constant temperature (e.g., 20°C). The flasks should allow for air exchange but minimize moisture loss.
-
Rationale: Controlled, dark conditions eliminate photodegradation as a variable and allow for the specific study of soil-based degradation processes.[16]
-
-
Sampling and Extraction:
-
At predetermined intervals (e.g., 0, 3, 7, 14, 30, 60, 90, and 120 days), destructively sample three replicate flasks for each soil type.
-
Extract the metabolite from the soil using an appropriate method, such as microwave-assisted extraction with methanol.[17]
-
Rationale: A robust extraction method is needed to ensure high recovery of the analyte from the soil matrix for accurate measurement.
-
-
Analytical Quantification:
-
Concentrate the extract and analyze it using a validated analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]
-
Rationale: Sensitive and specific analytical techniques are required to accurately quantify the decreasing concentration of the metabolite over time, especially at later time points.
-
-
Data Analysis:
-
Plot the natural log of the concentration versus time.
-
Assuming pseudo-first-order kinetics, calculate the degradation rate constant (k) from the slope of the regression line.
-
Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.
-
Conclusion and Future Directions
The persistence of terbuthylazine-desethyl-2-hydroxy in soil is a critical parameter for comprehensive environmental risk assessment. This guide establishes that its persistence is intricately linked to soil properties, with higher organic matter, finer texture, and suboptimal conditions for microbial activity (low temperature, extreme pH) expected to significantly increase its environmental half-life.
Based on data from structurally similar metabolites, particularly 2-hydroxy-terbuthylazine, it is projected that This compound is a highly persistent compound (DT50 > 200 days) . This highlights its potential to accumulate in soil and poses a long-term risk for leaching into groundwater.
The provided experimental protocol offers a standardized framework for researchers to generate the specific data needed to validate this hypothesis and accurately quantify the persistence of this metabolite across a range of representative agricultural soils. Such studies are imperative for refining environmental fate models and ensuring that regulatory decisions are based on a complete understanding of the entire lifecycle of terbuthylazine in the environment.
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The Pharma Innovation. (2022, March 24). Impact of soil properties on persistence of herbicides: A review. [Link][11]
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Simmons, B. (n.d.). SOIL PROPERTIES AND HERBICIDE BEHAVIOR. University of Illinois. [13]
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Goscianska, J., et al. (n.d.). Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. PubMed Central. [Link][1]
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Bottoni, P., et al. (n.d.). ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND DESETHYLTERBUTHYLAZINE IN SOIL, SURFACE WATER AND GROUNDWATER. INIS-IAEA. [Link]
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Stipičević, S., et al. (2017). Dissipation dynamics of terbuthylazine in soil during the maize growing season. Arhiv za higijenu rada i toksikologiju, 68(4), 336-342. [Link][17]
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Weed Control Journal. (n.d.). Experimental methods to evaluate herbicides behavior in soil. [Link][20]
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ResearchGate. (2022, June 19). Impact of soil properties on persistence of herbicides: A review. [Link][8]
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Pose-Juan, E., et al. (2007, October 24). Influence of different organic amendments on the degradation, metabolism, and adsorption of terbuthylazine. PubMed. [Link][14]
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Barra Caracciolo, A., et al. (2005). Effect of urea on degradation of terbuthylazine in soil. Environmental Toxicology and Chemistry, 24(5), 1035-40. [Link][3]
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ResearchGate. (n.d.). Distribution of terbuthylazine and atrazine residues in crop-cultivated soil: The effect of herbicide application rate on herbicide persistence. [Link][9]
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Al-Gheethi, A., et al. (2023, October 1). The Behavior of Terbuthylazine, Tebuconazole, and Alachlor during Denitrification Process. MDPI. [Link][4]
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Semantic Scholar. (n.d.). [PDF] Terbuthylazine persistence in an organic amended soil. [Link][10]
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A Senior Application Scientist's Guide to the Accurate and Precise Quantification of Terbutylazine-desethyl-2-hydroxy
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals dedicated to the accurate quantification of Terbutylazine-desethyl-2-hydroxy. This document moves beyond a simple recitation of protocols to provide an in-depth comparison of analytical methodologies, grounded in scientific integrity and practical, field-proven insights. As your guide, I will dissect the nuances of experimental choices, ensuring that every protocol described is a self-validating system.
This compound is a significant metabolite of the widely used triazine herbicide, terbuthylazine.[1] Its presence in environmental and biological matrices is a key indicator of terbuthylazine's metabolic fate and potential exposure.[2][3] Consequently, the ability to accurately and precisely quantify this metabolite is paramount for environmental monitoring, toxicological studies, and regulatory compliance.[3][4]
This guide will navigate the landscape of analytical techniques, offering a comparative analysis of their performance. We will explore the strengths and limitations of each method, supported by experimental data and detailed protocols, to empower you to make informed decisions for your analytical workflows.
Comparative Analysis of Quantification Methods
The quantification of this compound can be approached through several analytical techniques, each with its own set of advantages and disadvantages. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). While less common for specific metabolite quantification, immunoassays are also utilized for screening triazine herbicides and their metabolites.
| Parameter | LC-MS/MS | GC-MS | HPLC-DAD | Immunoassay (ELISA) |
| Specificity | Very High | High | Moderate | Moderate to High |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to ng/mL)[5][6][7] | High (ng/mL)[8] | Moderate (µg/L)[9] | High (ng/mL)[10] |
| Accuracy (Recovery) | Excellent (typically 80-120%)[11][12] | Good (typically 70-110%)[8] | Good (typically 70-80%)[9] | Variable (Matrix Dependent)[10] |
| Precision (RSD) | Excellent (<15%)[9] | Good (<20%) | Good (<15%)[9] | Moderate (<20%)[10] |
| Sample Throughput | High | Moderate | Moderate | Very High |
| Cost (Instrument) | High | High | Moderate | Low |
| Cost (Per Sample) | Moderate | Moderate | Low | Low |
| Sample Preparation | Often requires SPE[11][12][13] | May require derivatization | Requires SPE[9][12][13] | Minimal |
Causality Behind Method Selection:
-
LC-MS/MS stands as the gold standard for its exceptional sensitivity and specificity, making it ideal for detecting trace levels of this compound in complex matrices like environmental water or biological fluids.[5][6] The direct analysis of aqueous samples, sometimes with minimal preparation, further enhances its appeal for high-throughput laboratories.[6]
-
GC-MS is a robust technique for volatile and thermally stable compounds. While effective for many pesticides, its application to more polar metabolites like this compound may necessitate a derivatization step to improve volatility and chromatographic performance.
-
HPLC-DAD offers a more accessible and cost-effective alternative to mass spectrometry-based methods.[14][15] However, its lower sensitivity and potential for co-eluting interferences from complex samples can be a limitation.[12]
-
Immunoassays (ELISA) are excellent for rapid screening of a large number of samples due to their high throughput and ease of use.[16] Their primary limitation lies in potential cross-reactivity with structurally similar compounds, which may lead to an overestimation of the target analyte's concentration.[16] Therefore, positive results from an immunoassay often require confirmation by a more specific method like LC-MS/MS.[16]
Experimental Workflows and Protocols
To ensure the trustworthiness of your results, it is crucial to follow well-validated protocols. Below are detailed experimental workflows for the primary analytical methods, presented with a focus on the rationale behind each step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Detailed Protocol for LC-MS/MS Analysis:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.[11] The conditioning step ensures the sorbent is activated for optimal analyte retention.
-
To a 100 mL water sample, add an internal standard (e.g., a deuterated analog of terbuthylazine) to correct for matrix effects and variations during sample processing.[5]
-
Load the sample onto the conditioned SPE cartridge. The Oasis HLB sorbent is a universal polymeric reversed-phase sorbent suitable for a wide range of acidic, neutral, and basic compounds.
-
Wash the cartridge with 3 mL of water to remove interfering salts and polar impurities.
-
Elute the analyte and internal standard with 5 mL of methanol. Methanol disrupts the hydrophobic interactions between the analytes and the sorbent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid). This ensures compatibility with the LC system.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) is commonly used for the separation of triazine herbicides and their metabolites.[5]
-
Mobile Phase: A gradient elution with (A) water containing 0.1% formic acid and (B) methanol or acetonitrile is typical. The formic acid aids in the protonation of the analyte for positive ion mode ESI.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection mode minimizes background noise and enhances sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Workflow
Caption: GC-MS workflow for this compound quantification.
Detailed Protocol for GC-MS Analysis:
-
Sample Preparation:
-
Extract the analyte from the sample matrix using an appropriate technique such as liquid-liquid extraction with a solvent like dichloromethane or solid-phase extraction.
-
Concentrate the extract.
-
Derivatization (if necessary): For polar metabolites like this compound, derivatization may be required to increase volatility and thermal stability. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step replaces active hydrogens on the molecule with trimethylsilyl groups.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph.
-
Column: A low-polarity capillary column such as a DB-5ms (or equivalent) is often suitable for pesticide analysis.[17]
-
Injector: Splitless injection is typically used for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
-
Trustworthiness Through Self-Validating Systems
To ensure the trustworthiness of your quantitative data, your analytical method must be thoroughly validated. Method validation is a self-validating system that demonstrates the suitability of the analytical procedure for its intended purpose. Key validation parameters include:
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve should be generated with a correlation coefficient (r²) of >0.99.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing spiked samples at different concentration levels. Recoveries are generally expected to be within 80-120%.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should ideally be less than 15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
Adherence to guidelines from regulatory bodies such as the US Environmental Protection Agency (EPA) or the European Union's SANTE guidelines provides an authoritative grounding for your validation process.[16][18][19]
Conclusion
The accurate and precise quantification of this compound is a critical task in environmental and toxicological research. While several analytical methods are available, LC-MS/MS generally offers the best combination of sensitivity, specificity, accuracy, and precision for this purpose. However, the choice of method should always be guided by the specific requirements of the study, including the sample matrix, required detection limits, and available resources. By implementing robust, validated methods and understanding the causality behind each experimental step, researchers can ensure the generation of high-quality, trustworthy data.
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U.S. Environmental Protection Agency. (n.d.). Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. SW-846 Test Methods. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 4670: Triazine Herbicides as Atrazine in Water by Quantitative Immunoassay. Retrieved from [Link]
- Mercadante, R., Polledri, E., & Fustinoni, S. (2012). Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry. Analytical and Bioanalytical Chemistry, 404(3), 875–886.
- Papadopoulos, N. G., Gikas, E. G., Bazoti, F. N., Zalidis, G. C., & Tsarbopoulos, A. (2011). Determination of herbicide terbuthylazine and its major hydroxy and dealkylated metabolites in constructed wetland sediments using solid phase extraction and high performance liquid chromatography-diode array detection.
- Gikas, E., Papadopoulos, N. G., Bazoti, F. N., Zalidis, G., & Tsarbopoulos, A. (2012). Use of liquid chromatography/electrospray ionization tandem mass spectrometry to study the degradation pathways of terbuthylazine (TER) by Typha latifolia in constructed wetlands: identification of a new TER metabolite. Rapid communications in mass spectrometry : RCM, 26(2), 181–188.
- Papadopoulos, N., Gikas, E., Zalidis, G., & Tsarbopoulos, A. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of agricultural and food chemistry, 55(18), 7270–7277.
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Restek. (n.d.). Terbuthylazine: CAS # 5915-41-3 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
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European Environment Agency. (2021, December 15). The new EEA's indicator to track pesticides in European waters now available online. Retrieved from [Link]
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AGRINFO. (2022, November 30). EU pesticide regulations (maximum residue levels) explained. Retrieved from [Link]
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Foresight. (2024, October 9). EU Introduces New Maximum Residue Levels for Pesticides and Low-Risk Substances. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Analysis of Terbutylazine-desethyl-2-hydroxy in Water
This guide provides an in-depth comparison of analytical methodologies for the quantification of Terbutylazine-desethyl-2-hydroxy in water, designed for researchers, analytical laboratories, and regulatory bodies. We will explore the technical nuances of method selection, validation, and the critical steps required to ensure data comparability across different facilities, a cornerstone of effective environmental monitoring.
Introduction: The Environmental Significance of a Key Metabolite
Terbuthylazine (TBZ) is a widely used s-triazine herbicide, often employed as a substitute for atrazine in regions like the European Union.[1] Its extensive use has led to the frequent detection of both the parent compound and its degradation products in surface and groundwater.[2] Among its metabolites, this compound (also known as 4-amino-6-(tert-butylamino)-1,3,5-triazin-2-ol) is of significant environmental concern.[3][4] As a breakdown product, its presence provides insight into the environmental fate of the parent herbicide.[3] Due to its potential to persist in aquatic ecosystems and impact non-target organisms, robust and harmonized analytical methods are essential for accurate monitoring and regulatory compliance.[3][5]
This guide focuses on establishing a self-validating system for its analysis, ensuring that the generated data is accurate, reproducible, and comparable, a prerequisite for participation in inter-laboratory studies and proficiency testing schemes.[6]
Section 1: A Comparative Overview of Analytical Methodologies
The determination of this compound in water at trace levels necessitates highly sensitive and selective analytical techniques. The two primary instrumental methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them is dictated by the analyte's physicochemical properties and the desired performance characteristics.
Causality Behind Method Selection:
This compound is a polar compound containing both hydroxyl and amino functional groups.[4] This polarity makes it amenable to reverse-phase liquid chromatography without the need for derivatization, which is often required for GC analysis of such compounds. Consequently, LC-MS/MS is generally the preferred technique due to its direct compatibility, high sensitivity, and specificity, minimizing sample preparation complexity and potential analyte loss.
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is crucial to isolate the analyte from the complex water matrix, concentrate it to detectable levels, and eliminate interferences.
-
Solid-Phase Extraction (SPE): This is the most common and effective technique for triazine herbicides and their polar metabolites in water. The choice of sorbent is critical. Mixed-mode cation exchange (MCX) cartridges are highly effective as they provide a dual retention mechanism (ion exchange for the protonated amine groups and reverse-phase for the carbon skeleton), leading to cleaner extracts and high recovery rates (70-80%).[7]
-
Liquid-Liquid Extraction (LLE): While a classic technique, LLE is often less efficient for polar metabolites like this compound, requires larger volumes of organic solvents, and is more labor-intensive. Its application is generally limited in modern, high-throughput environmental laboratories.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for food matrices, the QuEChERS method has been adapted for water analysis.[8] It involves a salting-out liquid-liquid extraction followed by dispersive SPE for cleanup. It offers the advantage of being a multi-residue method, suitable for screening a wide range of pesticides.[8]
Instrumental Analysis: A Head-to-Head Comparison
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separates compounds based on their affinity for a stationary phase in a liquid mobile phase, followed by ionization (typically ESI) and detection by tandem mass spectrometry. | Separates volatile compounds in a gaseous mobile phase, followed by ionization (typically EI) and mass analysis. |
| Analyte Compatibility | Excellent. Ideal for polar, non-volatile compounds like this compound. No derivatization is needed.[9] | Poor to Moderate. Requires derivatization to increase volatility and thermal stability, adding complexity and potential for error. |
| Sensitivity & Selectivity | Very High. Capable of achieving low limits of detection (LODs), often in the low ng/L range, with high selectivity from MS/MS. | High. Good sensitivity, but can be more susceptible to matrix interferences for complex samples compared to LC-MS/MS. |
| Sample Throughput | Generally higher due to simpler sample preparation and faster run times. | Lower due to the additional derivatization step and potentially longer GC run times. |
| Robustness | Can be susceptible to matrix effects (ion suppression/enhancement), requiring careful method development and the use of internal standards.[9] | Generally less prone to ion suppression but can suffer from inlet and column contamination. |
Section 2: Recommended Workflow: SPE Followed by LC-MS/MS
This section provides a detailed, self-validating protocol for the analysis of this compound in water.
Diagram of the Analytical Workflow
Caption: this compound.
Conclusion
The analysis of this compound in water is a challenging but critical task for environmental monitoring. A method based on Solid-Phase Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry offers the best performance in terms of sensitivity, selectivity, and robustness. For any laboratory, the path to generating authoritative and trustworthy data lies not just in the chosen methodology, but in a comprehensive approach that includes rigorous in-house validation, the use of certified reference materials, and successful participation in inter-laboratory proficiency testing schemes. This holistic system ensures that data is comparable and can be confidently used to protect public health and the environment.
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- Papadopoulos, N., et al. (2007). Simultaneous determination of terbuthylazine and its major hydroxy and dealkylated metabolites in wetland water samples using solid-phase extraction and high-performance liquid chromatography with diode-array detection. Journal of Agricultural and Food Chemistry, 55(18), 7270-7.
- Ccanccapa-Cartagena, A., et al. (2020). Method validation for the analysis of pesticide residue in aqueous environment. Environmental Monitoring and Assessment.
- El-Saeid, M. H., et al. (2020). Validation method of organochlorine pesticides residues in water using gas chromatography–quadruple mass. International Journal of Environmental Analytical Chemistry.
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- de Oliveira, A. C., et al. (2021). Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. SciELO.
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A Comparative Environmental Risk Profile: Terbuthylazine vs. its Metabolite, Terbuthylazine-desethyl-2-hydroxy
In the rigorous evaluation of agricultural chemicals, a thorough understanding of their environmental fate and ecotoxicological impact is paramount. This imperative extends beyond the parent compound to its various degradation products, which can exhibit unique environmental behaviors and toxicities. This guide provides an in-depth comparative analysis of the widely used triazine herbicide, terbuthylazine, and one of its principal metabolites, Terbuthylazine-desethyl-2-hydroxy. Our objective is to equip researchers, environmental scientists, and regulatory professionals with the nuanced data required for comprehensive environmental risk assessments.
Terbuthylazine is a selective herbicide effective against a broad spectrum of weeds in crops such as maize and sorghum.[1] Its mode of action, like other triazines, involves the inhibition of photosynthesis at photosystem II.[2] However, once released into the environment, terbuthylazine undergoes transformation, leading to the formation of several metabolites.[1] Understanding the environmental profile of these metabolites is critical, as they may be more persistent, mobile, or toxic than the original herbicide.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of a chemical is fundamentally governed by its physicochemical properties. These characteristics dictate its partitioning between soil, water, and air, and its potential for transport and bioaccumulation. A comparison of the key properties of terbuthylazine and its metabolite, Terbuthylazine-desethyl-2-hydroxy, reveals significant differences that underpin their distinct environmental impacts.
| Property | Terbuthylazine | Terbutylazine-desethyl-2-hydroxy | Implication for Environmental Impact |
| Molecular Formula | C₉H₁₆ClN₅ | C₇H₁₃N₅O | The replacement of a chlorine atom and de-ethylation, followed by hydroxylation, significantly alters the molecule's polarity. |
| Molecular Weight | 229.71 g/mol [1] | 183.21 g/mol [3] | Lower molecular weight can sometimes be associated with increased mobility. |
| Water Solubility | 5.0 - 9.0 mg/L (at 20-25°C)[1] | Higher than parent (expected) | The addition of a hydroxyl group and removal of an ethyl group increases polarity, leading to greater water solubility and thus higher potential for leaching. |
| Log P (o/w) | 3.40[1] | -0.4 (computed)[3] | A high Log P indicates terbuthylazine's tendency to adsorb to organic matter in soil and accumulate in fatty tissues. The negative Log P of the metabolite signifies a strong preference for water, indicating low bioaccumulation potential but high mobility in aquatic systems. |
| Koc (Soil Adsorption) | 151 - 514 mL/g[1] | Lower than parent (expected) | Terbuthylazine exhibits low to moderate mobility.[1] The metabolite's higher polarity suggests weaker adsorption to soil particles (lower Koc), making it more prone to leaching into groundwater. |
| Vapor Pressure | 1.12 x 10⁻⁶ mmHg (at 25°C)[1] | Lower than parent (expected) | Both compounds have low vapor pressures, indicating that volatilization is not a significant dissipation pathway.[1] |
The causality behind these differences lies in the chemical transformation from terbuthylazine to this compound. The enzymatic removal of an ethyl group and the substitution of the chlorine atom with a hydroxyl group dramatically increases the molecule's polarity. This increased polarity is the primary driver for the predicted increase in water solubility and the decrease in the octanol-water partition coefficient (Log P) and soil adsorption coefficient (Koc). Consequently, while terbuthylazine has a moderate tendency to remain in the upper soil layers, its metabolite is predisposed to greater mobility, posing a higher risk of groundwater contamination.
Environmental Fate: Persistence and Transformation
The environmental persistence of a pesticide and its metabolites determines the duration of their potential impact. Terbuthylazine is considered to be moderately persistent in the environment. Microbial degradation is a key pathway for its dissipation in soil, a process influenced by factors such as temperature, moisture, and organic matter content.[4][5]
The degradation of terbuthylazine proceeds through pathways including N-dealkylation and hydrolysis. The formation of this compound involves both the removal of an ethyl group (desethylation) and the replacement of the chlorine atom with a hydroxyl group.
While terbuthylazine itself has a soil half-life that can range from approximately 11 to 36 days under field conditions, its hydroxylated metabolites can be significantly more persistent. For instance, the related metabolite terbuthylazine-2-hydroxy is reported to have high to very high persistence, with a half-life of 112-120 days.[6] This highlights a critical concept in environmental risk assessment: a less persistent parent compound can degrade into more stable and enduring metabolites.
Ecotoxicological Profile: A Comparative Overview
The ultimate environmental risk of a chemical is a function of both exposure and toxicity. The following table summarizes available ecotoxicity data for terbuthylazine and this compound, demonstrating a marked difference in their effects on non-target organisms.
| Organism | Endpoint | Terbuthylazine | This compound |
| Green Algae | 72h EC₅₀ (Growth Inhibition) | Highly Toxic (e.g., 0.0036 mg/L for Scenedesmus subspicatus)[7] | 35.4 mg/L[7] |
| Aquatic Invertebrate (Daphnia magna) | 48h EC₅₀ (Immobilization) | 21.2 mg/L[2] | > 100 mg/L[7] |
| Fish (Oncorhynchus mykiss - Rainbow Trout) | 96h LC₅₀ (Mortality) | 2.2 mg/L[2] | > 100 mg/L[7] |
The data clearly indicates that terbuthylazine is significantly more toxic to aquatic life, particularly primary producers like algae, than its metabolite this compound.[7] The high toxicity of terbuthylazine to algae is consistent with its mode of action as a photosynthesis inhibitor. The substantial reduction in toxicity observed for the metabolite is likely due to the structural changes that affect its ability to bind to the target site in photosystem II.
However, it is crucial to note that while the acute toxicity of this compound is low, its increased persistence and mobility mean that aquatic ecosystems could be subject to chronic, low-level exposure. Studies on other terbuthylazine metabolites have shown that chronic exposure can still lead to sublethal effects in fish, such as developmental delays and pathological changes in organs like the kidney.[8]
Experimental Protocol: Assessing Comparative Mobility via Soil Column Leaching
To experimentally validate the mobility inferred from physicochemical properties, a soil column leaching study can be employed. This protocol provides a self-validating system to compare the movement of terbuthylazine and this compound through a soil profile.
Objective: To determine and compare the leaching potential of ¹⁴C-labeled terbuthylazine and ¹⁴C-labeled this compound in a representative agricultural soil under controlled laboratory conditions.
Methodology:
-
Column Preparation:
-
Pack glass columns (e.g., 30 cm length, 5 cm internal diameter) with sieved (2 mm) agricultural soil to a bulk density representative of field conditions.
-
Pre-condition the columns by slowly passing a calcium chloride solution (0.01 M) from the bottom upwards to saturate the soil and establish steady-state flow.
-
-
Herbicide Application:
-
Prepare stock solutions of ¹⁴C-terbuthylazine and ¹⁴C-Terbutylazine-desethyl-2-hydroxy of known specific activity.
-
Apply a precise amount of each radiolabeled compound to the surface of separate, duplicate soil columns.
-
-
Leaching Simulation:
-
Simulate rainfall by applying a continuous, slow flow of 0.01 M CaCl₂ solution to the top of the columns using a peristaltic pump.
-
Collect the leachate (the solution that passes through the column) in fractions over a defined period (e.g., 48 hours).
-
-
Analysis:
-
Measure the total radioactivity in each leachate fraction using Liquid Scintillation Counting (LSC).
-
After the leaching period, section the soil columns (e.g., into 5 cm segments).
-
Extract the soil sections with an appropriate solvent (e.g., acetonitrile/water mixture).
-
Quantify the radioactivity in the soil extracts by LSC to determine the distribution of the compounds within the soil profile.
-
-
Data Interpretation:
-
Construct breakthrough curves by plotting the cumulative radioactivity in the leachate over time.
-
Calculate the percentage of the applied radioactivity found in the leachate and in each soil segment.
-
A higher percentage of radioactivity in the leachate for this compound compared to terbuthylazine would provide direct evidence of its greater mobility.
-
Conclusion: A Holistic View of Environmental Risk
This comparative guide underscores a fundamental principle of modern environmental science: the assessment of a chemical's impact cannot be confined to the parent molecule alone. In the case of terbuthylazine, while the herbicide itself presents a notable ecotoxicological risk, particularly to aquatic plants, its degradation to this compound shifts the nature of the environmental concern.
The transformation results in a metabolite that is:
-
Less acutely toxic to a range of aquatic organisms.
-
Significantly more mobile and likely more persistent in the environment.
This trade-off is critical. The risk shifts from acute toxicity near the point of application to a more dispersed and chronic risk of groundwater contamination and long-term exposure of aquatic ecosystems. Therefore, a comprehensive risk assessment must integrate the distinct properties of both the parent compound and its key metabolites. Future research should focus on obtaining more empirical data for the physicochemical and toxicological properties of terbuthylazine's metabolites to refine these assessments and ensure the protection of vulnerable ecosystems.
References
-
Velisek, J., Stara, A., & Machova, J. (2014). Effect of Terbuthylazine-2-hydroxy at Environmental Concentrations on Early Life Stages of Common Carp (Cyprinus carpio L.). BioMed Research International, 2014, 621304. [Link]
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Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the active TERBUTHYLAZINE in the product SWIMCARE T SWIMMING POOL ALGAECIDE. APVMA. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22206, Terbuthylazine. PubChem. [Link]
-
Bottoni, P., Grenni, P., Martinelli, A., & Barra Caracciolo, A. (n.d.). ENVIRONMENTAL FATE OF TERBUTHYLAZINE AND DESETHYLTERBUTHYLAZINE IN SOIL, SURFACE WATER AND GROUNDWATER. IAEA-INIS. [Link]
-
Stara, A., Zuskova, E., Kouba, A., & Velisek, J. (2016). Effects of terbuthylazine-desethyl, a terbuthylazine degradation product, on red swamp crayfish (Procambarus clarkii). Science of The Total Environment, 541, 137-143. [Link]
-
University of Hertfordshire. (n.d.). Pesticide Properties DataBase: Terbuthylazine. AERU. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135612794, 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. PubChem. [Link]
-
James, T. K., Rahman, A., & Mellsop, T. (2000). Degradation and movement of terbuthylazine in soil. New Zealand Plant Protection, 53, 373-377. [Link]
-
University of Hertfordshire. (n.d.). Pesticide Properties DataBase: 2-hydroxy-terbuthylazine (Ref: GS23158). AERU. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 108201, Desethylterbuthylazine. PubChem. [Link]
-
mzCloud. (2014). Terbuthylazine desethyl 2 hydroxy. [Link]
-
Rolston, M. P., Watt, M. S., & Gous, S. F. (2006). Environmental fate of terbuthylazine and hexazinone in a planted forest steepland Recent Soil, New Zealand. New Zealand Journal of Forestry Science, 36(2/3), 251–268. [Link]
-
The effect of selected triazines on fish: A review. (2018). ResearchGate. [Link]
-
Ismail, B. S., Sameni, M., & Halimah, M. (1998). Effects of temperature and moisture on the persistence of terbuthylazine in two Malaysian agricultural soils. Journal of Environmental Science and Health, Part B, 33(4), 423-435. [Link]
-
Stipičević, S., Fingler, S., Mendaš, G., & Dvoršćak, M. (2016). Distribution of terbuthylazine and atrazine residues in crop-cultivated soil: The effect of herbicide application rate on herbicide persistence. Geoderma, 281, 34-42. [Link]
-
Burkhard, R., Embacher, A., & Wittmer, I. (2016). Biocide runoff from building facades: degradation kinetics in soil. Environmental Science and Pollution Research, 23(24), 24863-24871. [Link]
-
Toxicity to Daphnia magna, Hyalella azteca, Oncorhynchus kisutch, Oncorhynchus mykiss, Oncorhynchus tshawytscha, and Rana catesbeiana of Atrazine, Metolachlor, Simazine, and Their Formulated Products. (2006). ResearchGate. [Link]
-
Velisek, J., Stara, A., Zuskova, E., & Kouba, A. (2016). Effects of the Terbuthylazine Metabolite Terbuthylazine-Desethyl on Common Carp Embryos and Larvae. Science of The Total Environment, 541, 137-143. [Link]
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A Senior Application Scientist's Guide to HPLC Column Selection for the Analysis of Terbutylazine-desethyl-2-hydroxy
This guide provides an in-depth comparison of different High-Performance Liquid Chromatography (HPLC) columns for the separation of Terbutylazine-desethyl-2-hydroxy, a key metabolite of the widely used herbicide, terbutylazine. For researchers, environmental scientists, and drug development professionals, accurate and robust quantification of this polar metabolite is crucial for environmental monitoring, toxicological studies, and understanding the fate of the parent herbicide. This document offers a comprehensive analysis of stationary phase selection, supported by experimental insights and foundational chromatographic principles, to empower you in developing effective and reliable analytical methods.
The Analytical Challenge: Understanding this compound
This compound is a transformation product of terbutylazine, a triazine herbicide used extensively in agriculture.[1] The "-desethyl-2-hydroxy" suffix indicates two key structural modifications from the parent compound: the loss of an ethyl group and the addition of a hydroxyl group. These changes significantly increase the polarity of the molecule.
From a chromatographic perspective, the increased polarity of this compound presents a significant challenge in conventional reversed-phase (RP) HPLC. The analyte has a higher affinity for the polar mobile phase than for the non-polar stationary phase, leading to poor retention on traditional C18 columns. This can result in elution near the void volume, co-elution with other polar interferences, and consequently, inaccurate quantification.
A Tale of Two Stationary Phases: C18 vs. Phenyl-Hexyl
The heart of a successful HPLC separation lies in the choice of the stationary phase. In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar. The separation is driven by the differential partitioning of analytes between these two phases. For polar analytes like this compound, selecting a stationary phase that provides adequate retention and unique selectivity is paramount. Here, we compare the two most relevant column chemistries for this application: the ubiquitous C18 and the alternative Phenyl-Hexyl.
The Workhorse: C18 (Octadecylsilane)
C18 columns are the most common type of reversed-phase columns, where long C18 alkyl chains are bonded to the silica support.
-
Separation Mechanism: The primary separation mechanism on a C18 column is hydrophobic (van der Waals) interactions .[3] Non-polar analytes are more strongly retained as they interact more extensively with the C18 chains, while polar analytes have weaker interactions and elute earlier.
-
Strengths:
-
Versatility: Suitable for a wide range of analytes.
-
Robustness: Generally stable over a wide pH range (depending on the specific column chemistry).
-
Extensive Literature: A vast number of applications and methods are developed on C18 columns.
-
-
Limitations for this compound:
-
Poor Retention: Due to the analyte's high polarity, it will have minimal interaction with the non-polar C18 chains, leading to very short retention times.
-
Lack of Selectivity: The separation is solely based on hydrophobicity, which may not be sufficient to resolve this compound from other polar metabolites or matrix components.
-
The Alternative: Phenyl-Hexyl
Phenyl-Hexyl columns have a phenyl ring connected to the silica support via a six-carbon alkyl chain. This unique chemistry offers a different set of interactions compared to a standard C18 column.
-
Separation Mechanism: Phenyl-Hexyl columns provide a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl ring.[3][4] The electron-rich phenyl ring can interact with analytes that also contain aromatic rings or double bonds.
-
Strengths for this compound:
-
Alternative Selectivity: The triazine ring of this compound contains alternating carbon and nitrogen atoms with double bonds, creating a π-electron system. This structure allows for potential π-π interactions with the phenyl ring of the stationary phase, offering a unique retention mechanism beyond simple hydrophobicity.[3][4] This can lead to enhanced retention and different elution orders compared to a C18 column.
-
Improved Resolution: The additional interaction mechanism can provide the necessary selectivity to separate closely eluting polar compounds.
-
-
Considerations:
-
Mobile Phase Effects: The strength of π-π interactions can be influenced by the organic modifier in the mobile phase. Acetonitrile, with its nitrile group, can engage in π-π interactions and may compete with the analyte for the stationary phase, potentially reducing retention. Methanol, on the other hand, is less likely to participate in such interactions, which can sometimes lead to enhanced retention of aromatic compounds on phenyl phases.[5]
-
Performance Comparison: A Data-Driven Evaluation
| Feature | C18 Column | Phenyl-Hexyl Column | Rationale for this compound |
| Primary Interaction | Hydrophobic | Hydrophobic & π-π interactions[3][4] | The π-π interaction capability of the Phenyl-Hexyl column offers a significant advantage for the triazine ring structure of the analyte. |
| Expected Retention | Low | Moderate to High | The additional π-π interactions on the Phenyl-Hexyl phase are expected to provide greater retention for the analyte. |
| Selectivity | Based on hydrophobicity | Based on hydrophobicity and aromaticity[4] | Phenyl-Hexyl offers a different and potentially more effective selectivity for resolving terbutylazine metabolites. |
| Peak Shape | Generally good | Generally good, can be sensitive to mobile phase | Proper method development is key to achieving symmetrical peaks on both columns. |
| Resolution from Polar Interferences | Potentially poor | Potentially superior | The unique selectivity of the Phenyl-Hexyl column can help resolve the analyte from other polar compounds that are not retained on a C18 column. |
Experimental Protocol: A Step-by-Step Guide to Method Development
This section provides a detailed protocol for developing an HPLC method for the analysis of this compound, with a focus on column selection and optimization.
Materials and Instrumentation
-
HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.
-
HPLC Columns:
-
Recommended: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Alternative: C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
-
-
Chemicals:
-
This compound analytical standard
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Formic acid or ammonium formate (for mobile phase modification)
-
Workflow for HPLC Method Development
Caption: A logical workflow for developing a robust HPLC method for this compound.
Detailed Experimental Steps
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution in the initial mobile phase.
-
Initial Chromatographic Conditions (Phenyl-Hexyl Column):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm or MS detection in positive ion mode. Triazines generally show strong absorbance around 220 nm.
-
-
Optimization of Mobile Phase:
-
Organic Modifier: If retention is still low with acetonitrile, switch to methanol as the organic modifier. Compare the chromatograms to assess the impact on retention and selectivity.
-
pH: The addition of a small amount of formic acid helps to improve peak shape by ensuring the analyte is in a consistent protonation state. For MS detection, volatile buffers like ammonium formate can be used.
-
-
Gradient Optimization: Adjust the gradient slope and initial/final concentrations of the organic modifier to achieve optimal separation of the analyte from any impurities or other metabolites. A shallower gradient will improve the resolution of closely eluting peaks.
-
Flow Rate and Temperature:
-
Flow Rate: Can be adjusted to reduce analysis time, but be mindful of the system pressure limits.
-
Temperature: Increasing the temperature can decrease the mobile phase viscosity and improve peak efficiency, but may also affect selectivity. A temperature of 30-40 °C is a good starting point.
-
-
Comparative Analysis with C18 Column: For a comprehensive evaluation, repeat the optimized method on a C18 column of the same dimensions. This will provide empirical data to confirm the superior performance of the Phenyl-Hexyl column for this specific application.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. By systematically evaluating different columns and mobile phases, the analyst can empirically determine the optimal conditions for their specific instrumentation and sample matrix. The inclusion of a comparative analysis with a C18 column serves as a built-in control to justify the selection of the Phenyl-Hexyl phase. A thorough method validation, including assessments of linearity, precision, accuracy, and robustness, is the final and essential step to ensure the trustworthiness of the analytical results.
Conclusion
The successful HPLC analysis of the polar metabolite this compound hinges on a strategic approach to column selection. While the C18 column is a staple in many laboratories, its reliance on hydrophobic interactions makes it a suboptimal choice for this polar analyte. The Phenyl-Hexyl column, with its dual hydrophobic and π-π interaction capabilities, offers a more effective and selective stationary phase for the retention and separation of this compound. By following the detailed experimental protocol and understanding the underlying chromatographic principles outlined in this guide, researchers can confidently develop robust and reliable analytical methods for the accurate quantification of this important environmental and toxicological marker.
References
-
Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Retrieved from [Link]
-
Rońka, E., & Bodył, M. (2021). Sorption Properties of Specific Polymeric Microspheres towards Desethyl-Terbuthylazine and 2-Hydroxy-Terbuthylazine: Batch and Column Studies. Materials, 14(11), 2975. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
Safety Operating Guide
Navigating the Disposal of Terbutylazine-desethyl-2-hydroxy: A Guide for Laboratory Professionals
This guide provides essential procedures for the safe and compliant disposal of terbutylazine-desethyl-2-hydroxy, a known metabolite of the triazine herbicide terbutylazine.[1][2] As researchers and scientists dedicated to advancing drug development, ensuring the responsible management of chemical waste is paramount to both laboratory safety and environmental stewardship. This document synthesizes technical data and established safety protocols to offer a clear, step-by-step approach to the disposal of this compound.
Understanding the Compound: Hazard Profile and Environmental Considerations
This compound is a transformation product of terbutylazine, a widely used herbicide.[1][2] While research on the specific toxicity of this metabolite is limited, it is known to be an irritant to the skin and eyes and may cause an allergic skin reaction.[3] The parent compound, terbutylazine, is classified as harmful if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.[4] Given the aquatic toxicity of the parent compound and the general persistence of triazine herbicides, it is crucial to handle and dispose of this compound with stringent adherence to safety and environmental regulations to prevent contamination of water systems.[5][6]
Key Hazard Information for this compound:
| Hazard Statement | Classification | Precautionary Statement |
| H315: Causes skin irritation | Skin Irritation (Cat. 2) | P280: Wear protective gloves. |
| H319: Causes serious eye irritation | Eye Irritation (Cat. 2) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H317: May cause an allergic skin reaction | Skin Sensitisation (Cat. 1) | P280: Wear protective gloves. |
Source: HPC Standards Safety Data Sheet[3]
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from initial waste generation to final removal. This process is designed to minimize exposure and prevent environmental release.
Sources
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Comprehensive Safety Guide: Personal Protective Equipment for Handling Terbutylazine-desethyl-2-hydroxy
This guide provides essential safety protocols and logistical information for the handling and disposal of Terbutylazine-desethyl-2-hydroxy. As a metabolite of the triazine herbicide Terbutylazine, this compound requires stringent handling procedures to ensure the safety of laboratory personnel and prevent environmental contamination.[1] This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance that prioritizes scientific integrity and a culture of safety.
Hazard Identification and Risk Assessment: Understanding the Compound
A thorough understanding of the specific risks associated with this compound is the foundation of a robust safety plan. While toxicological data on this specific metabolite is limited, the known hazards of its parent compounds and available safety data sheets (SDS) mandate a cautious approach.[2] The primary routes of exposure are dermal contact, eye contact, inhalation, and ingestion.[3]
Classification according to Regulation (EC) No 1272/2008 indicates that this compound is a skin and eye irritant and may cause an allergic skin reaction.[4] Other sources suggest it may be harmful if swallowed or inhaled and could cause damage to organs through prolonged or repeated exposure.[5] Therefore, a site-specific risk assessment is crucial before any handling occurs, considering the quantity of the substance, its physical form (solid or solution), and the specific laboratory procedure being performed.
Table 1: Summary of Hazard Classifications for this compound
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation[4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[4] |
| Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction[4] |
| Acute Toxicity (Oral) | - | H302: Harmful if swallowed[5] |
| Acute Toxicity (Inhalation) | - | H332: Harmful if inhaled[5] |
| Specific Target Organ Toxicity | - | H373: May cause damage to organs through prolonged or repeated exposure[5][6] |
| Aquatic Hazard | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects[6][7] |
Core PPE Requirements: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) must directly address the identified hazards. The following multi-layered approach provides comprehensive protection.
Hand Protection: The First Line of Defense
Direct skin contact is a primary exposure risk. Protective gloves are mandatory for all handling procedures.[4]
-
Causality: Triazine compounds can be absorbed through the skin. Chemical-resistant gloves create an impermeable barrier, preventing dermal absorption that could lead to skin irritation, sensitization, or systemic toxicity.
-
Protocol:
-
Type: Use unlined, chemical-resistant gloves. Nitrile, neoprene, or butyl rubber are suitable choices.[8] Do not use leather or fabric gloves, as they can absorb and retain the chemical.[3][9]
-
Technique: Inspect gloves for tears or holes before each use. Ensure sleeves of the lab coat or overalls are worn over the gloves to prevent chemicals from running into them. Wash the exterior of the gloves before removal, and use proper technique to avoid contaminating your hands.[9]
-
Eye and Face Protection: Shielding Sensitive Tissues
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.[4]
-
Causality: Accidental splashes of solutions or contact with airborne solid particles can cause severe irritation or damage to the eyes.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Liquids/Splash Risk: Chemical splash goggles that form a seal around the eyes are required when handling solutions or there is any risk of splashing.[8][9]
-
Handling Powders/Concentrates: When mixing or handling the compound in its concentrated or solid form, a full face shield worn over chemical splash goggles provides maximum protection for the eyes and face.[8]
-
Body Protection: Preventing Widespread Contamination
A protective outer layer is essential to prevent the contamination of personal clothing and skin.
-
Causality: Spills and splashes can lead to widespread skin contact. A chemical-resistant barrier minimizes this risk.
-
Protocol:
-
Standard Use: A clean, buttoned lab coat should be worn for all low-volume procedures.
-
High-Risk Operations: For mixing larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or a complete protective suit (e.g., Tyvek) is necessary.[3][4] Clothing should be loose-fitting to prevent tearing at the seams.[9]
-
Respiratory Protection: Guarding Against Inhalation
The risk of inhaling airborne particles (if handling a solid) or aerosols must be controlled.
-
Causality: Inhalation of the compound can lead to respiratory tract irritation and potential systemic toxicity.[5]
-
Protocol:
-
Engineering Controls: All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood or a ventilated enclosure to minimize airborne concentrations.
-
Required Respirator: If a risk assessment indicates that engineering controls are insufficient or during spill cleanup, respiratory protection is mandatory. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[4][10]
-
Procedural Workflow for Safe Handling
A systematic, step-by-step approach ensures that safety is integrated into every phase of the experimental process. The following workflow outlines the critical stages of handling this compound.
Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocol
-
Pre-Handling Preparation:
-
Confirm that a chemical fume hood is certified and functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Prepare a designated hazardous waste container.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Verify all required PPE is clean, in good condition, and readily available.[9]
-
-
Handling the Compound:
-
Don all required PPE as determined by your risk assessment (gloves, lab coat, splash goggles).
-
Perform all manipulations, including weighing of solids and preparation of solutions, inside the chemical fume hood to contain dust and vapors.[7]
-
Use a spatula for solids to minimize dust generation.
-
When preparing solutions, add the chemical slowly to the solvent to avoid splashing.
-
-
Post-Handling Decontamination:
-
Carefully clean all non-disposable glassware and equipment used in the procedure.
-
Wipe down the work surface in the fume hood with an appropriate cleaning solution.
-
Dispose of the absorbent paper and any contaminated disposable items (e.g., pipette tips) in the designated hazardous waste container.
-
-
PPE Removal (Doffing):
-
The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to contaminated coat).
-
Sequence:
-
Remove lab coat or coveralls, turning it inside out as you remove it.
-
Remove face shield and/or goggles.
-
Remove gloves last, peeling one off with the other gloved hand, then using the clean hand to remove the second glove from the inside.[11]
-
-
Dispose of all single-use PPE in the hazardous waste stream.
-
Immediately wash hands and forearms thoroughly with soap and water.[7]
-
Emergency Procedures and Waste Disposal
Spill Management
Immediate and correct response to a spill is critical to prevent exposure and environmental release.
-
Procedure for Small Spills:
-
Alert others in the immediate area.
-
If safe to do so, contain the spill using a non-combustible absorbent material like sand or vermiculite.[7][12] Do not use combustible materials.
-
Wearing full PPE (including respiratory protection), carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solution.
-
Do not flush spilled material into drains.[12]
-
First Aid
-
Skin Contact: Immediately remove contaminated clothing. Vigorously wash the affected area with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[7][11] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.
Disposal Plan
All waste containing this compound is considered hazardous.
-
Chemical Waste: Unused or waste chemical must be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.[13]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container should then be punctured or crushed to prevent reuse and disposed of according to institutional and local regulations.[12]
-
Compliance: All waste disposal must comply with local, state, and federal environmental regulations.[7][12] Do not release to the environment or pour down the drain.[4][12]
References
-
PubChem. 4-Amino-6-(tert-butylamino)-1,3,5-triazin-2-ol. National Center for Biotechnology Information. [Link]
-
Farm-Ag International (Pty) Ltd. TERBUTHYLAZINE 500 SC - Safety Data Sheet. Farm-Ag. [Link]
-
Farm-Ag. Terbuthylazine 500 SC (Terbuthylazine 500 g/l) - Safety Data Sheet. Farm-Ag. [Link]
-
PubChem. Terbutylazine. National Center for Biotechnology Information. [Link]
-
PubChem. Terbutylazine-2-hydroxy. National Center for Biotechnology Information. [Link]
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AERU, University of Hertfordshire. Terbuthylazine. Pesticide Properties DataBase. [Link]
-
AECI Plant Health. Safety Data Sheet TER SC/02. AECI. [Link]
-
Danish Environmental Protection Agency. Evaluation of Health Hazards by exposure to Triazines and Degradation Products. Ministry of Environment and Food of Denmark. [Link]
-
SA Grain. A few less obvious guidelines for handling plant protection products. SA Graan/Grain. [Link]
-
Australis Crop Protection. ACP Terbuthylazine 875 WG Herbicide - Safety Data Sheet. Australis Crop Protection. [Link]
-
University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. MU Extension. [Link]
-
Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]
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Australian Pesticides and Veterinary Medicines Authority. Public Release Summary - Evaluation of the active TERBUTHYLAZINE. APVMA. [Link]
-
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
